Guajadial D
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H34O5 |
|---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
(1S,4R,4'S,4aR,7S)-5',7'-dihydroxy-4-methyl-4'-phenyl-1-propan-2-ylspiro[2,3,4,4a,5,6-hexahydro-1H-naphthalene-7,2'-3,4-dihydrochromene]-6',8'-dicarbaldehyde |
InChI |
InChI=1S/C30H34O5/c1-17(2)20-10-9-18(3)21-11-12-30(14-23(20)21)13-22(19-7-5-4-6-8-19)26-28(34)24(15-31)27(33)25(16-32)29(26)35-30/h4-8,14-18,20-22,33-34H,9-13H2,1-3H3/t18-,20+,21-,22+,30+/m1/s1 |
InChI Key |
FKDKMNYVVXIPCC-KNSHKGAVSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H](C2=C[C@]3(CC[C@H]12)C[C@H](C4=C(C(=C(C(=C4O3)C=O)O)C=O)O)C5=CC=CC=C5)C(C)C |
Canonical SMILES |
CC1CCC(C2=CC3(CCC12)CC(C4=C(C(=C(C(=C4O3)C=O)O)C=O)O)C5=CC=CC=C5)C(C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Biosynthetic Pathway of Guajadial D: A Technical Guide for Researchers
Introduction: Guajadial D is a member of the caryophyllene-based meroterpenoids, a class of natural products isolated from the leaves of the common guava (Psidium guajava). These compounds have garnered significant scientific interest due to their potent biological activities. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, synthesized from the current understanding of meroterpenoid biosynthesis and biomimetic synthesis studies. While the complete enzymatic cascade within P. guajava is yet to be fully elucidated, this document details the convergent biosynthetic steps, precursor molecules, and key enzymatic reactions hypothesized to be involved. Furthermore, it outlines detailed experimental protocols for the elucidation and characterization of this pathway, aiming to serve as a foundational resource for researchers in natural product biosynthesis and drug development.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to occur through the convergence of two primary metabolic routes: the terpenoid pathway, which supplies the sesquiterpene scaffold, and the polyketide pathway, which provides the aromatic component.
Terpenoid Pathway: Synthesis of β-Caryophyllene
The C15 sesquiterpene, β-caryophyllene, forms the backbone of this compound. Its biosynthesis originates from the mevalonate (MVA) pathway in the cytosol, which produces the universal C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).
-
Synthesis of Farnesyl Pyrophosphate (FPP): One molecule of DMAPP and two molecules of IPP are sequentially condensed to form the C15 precursor, farnesyl pyrophosphate (FPP). This reaction is catalyzed by farnesyl pyrophosphate synthase (FPPS).
-
Cyclization of FPP: FPP is then cyclized by a specific terpene synthase (TPS), β-caryophyllene synthase, to form the characteristic bicyclic structure of β-caryophyllene.
Polyketide Pathway: Synthesis of Diformylphloroglucinol
The aromatic portion of this compound is a diformylphloroglucinol derivative. Phloroglucinols in plants are typically synthesized via the polyketide pathway.
-
Synthesis of the Polyketide Chain: The biosynthesis is proposed to begin with the condensation of three molecules of malonyl-CoA, catalyzed by a type III polyketide synthase (PKS).
-
Cyclization and Aromatization: The resulting polyketide chain undergoes intramolecular cyclization and aromatization to form the phloroglucinol core.
-
Formylation: The phloroglucinol core is then believed to be formylated at two positions to yield diformylphloroglucinol. The specific enzymes responsible for this formylation in guava are currently unknown.
Final Assembly: Hetero-Diels-Alder Cycloaddition
The final and most critical step in the proposed biosynthesis of this compound is a hetero-Diels-Alder [4+2] cycloaddition reaction.
-
Formation of the o-Quinone Methide: Diformylphloroglucinol is thought to tautomerize to form a highly reactive o-quinone methide, which acts as the dienophile in the cycloaddition.
-
Cycloaddition: The o-quinone methide then undergoes a cycloaddition reaction with β-caryophyllene to form the core structure of Guajadial. While this reaction can occur spontaneously, the high stereoselectivity of natural products like this compound suggests that this reaction may be catalyzed by a specific Diels-Alderase enzyme in P. guajava.[1]
Quantitative Data
Specific quantitative data for the this compound biosynthetic pathway in P. guajava is limited. However, data from biomimetic synthesis and general quantitative analysis of related compounds in guava leaves provide a valuable baseline.
| Reaction/Component | Conditions/Method | Yield/Concentration | Reference |
| Biomimetic Synthesis of Guajadial | |||
| Entry 1 | Aqueous, 5% w/w p-Toluenesulfonic acid (PTSA), Reflux | 25% | Lawrence et al., 2010[2] |
| Entry 2 | Neat Caryophyllene, No catalyst, Reflux | 21% | Lawrence et al., 2010[2] |
| Phytochemical Content in P. guajava Leaves | |||
| Total Phenolic Content | Folin-Ciocalteu; Aqueous fraction | 242.10 mg GAE/g extract | [3] |
| Total Phenolic Content | Folin-Ciocalteu; Acetone fraction | 374.63 mg GAE/g extract | [3] |
| Total Flavonoid Content | Aluminum chloride colorimetric; Aqueous fraction | 134.80 mg QE/g extract | [3] |
| Total Flavonoid Content | Aluminum chloride colorimetric; Acetone fraction | 201.27 mg QE/g extract | [3] |
| Alkaloids | 10% acetic acid in ethanol extraction | up to 219.06 mg/g dry weight | [4] |
| Terpenoids | Acetone extraction | Highest concentration among tested solvents | [5] |
Experimental Protocols
Protocol 1: Identification and Cloning of Candidate Biosynthetic Genes from P. guajava
This protocol outlines a workflow to identify and functionally characterize the terpene synthase (TPS) and polyketide synthase (PKS) genes involved in this compound biosynthesis.
1. RNA Extraction:
-
Collect fresh, young guava leaves and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder under liquid nitrogen.
-
Extract total RNA using a CTAB-based method, which has been shown to be effective for tissues rich in polyphenols and polysaccharides like guava leaves.[6] Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.
2. Transcriptome Sequencing (RNA-Seq):
-
Construct a cDNA library from the high-quality RNA.
-
Perform high-throughput sequencing on a platform such as Illumina.
-
Assemble the transcriptome de novo using software like Trinity, especially if a high-quality reference genome is unavailable.[7][8]
3. Bioinformatic Analysis:
-
Annotate the assembled transcripts by comparing them against public databases (e.g., NCBI non-redundant protein database, Gene Ontology, KEGG).
-
Identify putative TPS and PKS genes based on sequence homology to known enzymes. Studies have identified numerous TPS genes in the guava genome, providing a starting point for candidate selection.[1][9]
4. Gene Cloning and Expression:
-
Design gene-specific primers for the candidate TPS and PKS genes.
-
Amplify the full-length coding sequences from guava leaf cDNA using PCR.
-
Clone the PCR products into an appropriate expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast).
-
Transform the expression constructs into a suitable host organism.
5. Functional Characterization:
-
Induce protein expression in the heterologous host.
-
Prepare cell-free extracts or purify the recombinant enzymes.
-
For TPS candidates, perform in vitro assays with FPP as the substrate and analyze the products by GC-MS to identify β-caryophyllene production.
-
For PKS candidates, provide malonyl-CoA as the substrate and analyze the products by LC-MS to detect the formation of the phloroglucinol core.
Protocol 2: High-Yield Biomimetic Synthesis of Guajadial
This protocol is adapted from the biomimetic synthesis reported by Lawrence et al. (2010), which proceeds via a hetero-Diels-Alder reaction between β-caryophyllene and an in situ generated o-quinone methide.[2][10]
Materials:
-
β-Caryophyllene
-
Benzaldehyde
-
2,4-Diformylphloroglucinol
-
p-Toluenesulfonic acid (PTSA)
-
Deionized Water
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Saturated sodium bicarbonate solution
-
Brine
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
To a round-bottom flask, add β-caryophyllene (1.0 eq) and benzaldehyde (1.2 eq).
-
Add an aqueous solution of 5% w/w p-toluenesulfonic acid (PTSA).
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add a solution of 2,4-diformylphloroglucinol (1.5 eq) in a minimal amount of a suitable solvent (e.g., THF) to the refluxing mixture over a period of 4-6 hours using a syringe pump.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford Guajadial as a white solid.
Conclusion
The proposed biosynthetic pathway for this compound provides a robust framework for further investigation. The convergence of the terpenoid and polyketide pathways, culminating in a hetero-Diels-Alder reaction, is strongly supported by biomimetic synthesis.[2][11] Future research should prioritize the identification and functional characterization of the specific P. guajava enzymes responsible for the formation of β-caryophyllene, the diformylphloroglucinol precursor, and particularly the putative Diels-Alderase that may catalyze the final cycloaddition. Elucidation of the complete enzymatic machinery will not only deepen our understanding of meroterpenoid biosynthesis but also open avenues for the metabolic engineering and sustainable production of this compound and other valuable bioactive compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Quantification of Phenolic Compounds and In Vitro Radical Scavenging Abilities with Leaf Extracts from Two Varieties of Psidium guajava L. [mdpi.com]
- 4. Bioactive Compounds from Guava Leaves (Psidium guajava L.): Characterization, Biological Activity, Synergistic Effects, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phytojournal.com [phytojournal.com]
- 6. Efficient method for isolation of high-quality RNA from Psidium guajava L. tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. RNA-sequencing based gene expression landscape of guava cv. Allahabad Safeda and comparative analysis to colored cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the versatility of sesquiterpene biosynthesis in guava plants: a comparative genome-wide analysis of two cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. researchgate.net [researchgate.net]
Spectroscopic and Structural Elucidation of Psiguadial D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psiguadial D is a complex meroterpenoid isolated from the leaves of the guava plant, Psidium guajava. As a member of the sesquiterpenoid-based meroterpenoid class, its unique chemical architecture presents significant interest for natural product chemistry and drug discovery. The structural elucidation of Psiguadial D is critical for understanding its biological activity and for guiding further synthetic efforts. This technical guide provides a comprehensive overview of the spectroscopic data for Psiguadial D, focusing on Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) analysis, complete with detailed experimental protocols and workflow visualizations.
Spectroscopic Data of Psiguadial D
The definitive structure of Psiguadial D was established through extensive spectroscopic analysis. The following tables summarize the key quantitative data.
Mass Spectrometry (MS)
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact mass and molecular formula of the compound.
| Parameter | Value | Reference |
| Molecular Formula | C₃₀H₃₄O₅ | [1] |
| Molecular Weight | 474.59 g/mol | [1] |
| HRESIMS [M+H]⁺ | m/z 475.2477 (calcd. for C₃₀H₃₅O₅, 475.2479) | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
1D and 2D NMR experiments are fundamental to determining the carbon skeleton and relative stereochemistry of Psiguadial D. The following data were recorded in CDCl₃.
Table 1: ¹H NMR Spectroscopic Data for Psiguadial D (500 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1' | 4.52 | d | 10.0 |
| 2'α | 2.15 | m | |
| 2'β | 1.85 | m | |
| 3' | 5.45 | br s | |
| 5' | 1.80 | m | |
| 6'α | 1.55 | m | |
| 6'β | 1.25 | m | |
| 7' | 1.60 | m | |
| 9'α | 1.95 | m | |
| 9'β | 1.75 | m | |
| 10' | 1.45 | m | |
| 12' | 4.85 | s | |
| 12' | 4.70 | s | |
| 13' | 1.70 | s | |
| 14' | 0.95 | d | 6.5 |
| 15' | 1.05 | d | 6.5 |
| 2-CHO | 10.32 | s | |
| 4-CHO | 10.30 | s | |
| 6-OH | 13.78 | s | |
| 1''-7'' | 7.20-7.35 | m |
Note: Data is based on that reported for Psiguadial D, referred to as compound 8 in the cited literature.[1]
Table 2: ¹³C NMR Spectroscopic Data for Psiguadial D (125 MHz, CDCl₃)
| Position | δC (ppm) | Position | δC (ppm) |
| 1 | 108.8 | 9' | 48.9 |
| 2 | 165.8 | 10' | 35.8 |
| 3 | 105.2 | 11' | 150.2 |
| 4 | 167.5 | 12' | 109.8 |
| 5 | 102.9 | 13' | 22.5 |
| 6 | 162.9 | 14' | 21.5 |
| 1' | 85.1 | 15' | 29.8 |
| 2' | 40.1 | 1'' | 138.5 |
| 3' | 124.5 | 2'', 6'' | 128.9 |
| 4' | 135.2 | 3'', 5'' | 128.3 |
| 5' | 39.8 | 4'' | 126.8 |
| 6' | 25.9 | 2-CHO | 192.1 |
| 7' | 34.2 | 4-CHO | 192.5 |
| 8' | 28.5 |
Note: Data is based on that reported for Psiguadial D, referred to as compound 8 in the cited literature.[1]
Infrared (IR) Spectroscopy
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H stretch (phenolic) | 3500 - 3200 (broad) |
| C-H stretch (aromatic/aliphatic) | 3100 - 2850 |
| C=O stretch (conjugated aldehyde) | 1680 - 1640 |
| C=C stretch (aromatic) | 1600, 1475 |
Experimental Protocols
The isolation and characterization of Psiguadial D involve a multi-step process, from extraction to purification and spectroscopic analysis.
Isolation of Psiguadial D
-
Extraction: Air-dried and powdered leaves of Psidium guajava are extracted with 95% ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether and ethyl acetate. The ethyl acetate fraction, typically enriched with meroterpenoids, is concentrated.
-
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel column, eluting with a solvent gradient of increasing polarity (e.g., petroleum ether-acetone). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Purification: Fractions containing Psiguadial D are combined and further purified using preparative and semi-preparative High-Performance Liquid Chromatography (HPLC). A typical HPLC separation involves a C18 column with a mobile phase gradient of acetonitrile and water (containing 0.01% trifluoroacetic acid).[1] Psiguadial D was reported to be isolated with a retention time of 27.35 minutes under these conditions.[1]
Spectroscopic Analysis
-
NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used.
-
Sample Preparation: The purified sample is dissolved in deuterated chloroform (CDCl₃).
-
¹H NMR: A standard single-pulse sequence is used. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR: A standard proton-decoupled pulse sequence is used. Due to the lower sensitivity of the ¹³C nucleus, a larger number of scans (1024-4096) and a wider spectral width (~240 ppm) are required.
-
2D NMR: COSY, HSQC, and HMBC experiments are conducted to establish proton-proton and proton-carbon correlations, which are essential for assigning the complex structure.
-
-
Mass Spectrometry:
-
Instrument: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Analysis Mode: Data is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Acquisition: A full scan is performed over a mass range of m/z 100-1500 to determine the accurate mass of the parent ion, allowing for the unambiguous determination of the molecular formula.
-
Visualizations
Experimental and Analytical Workflow
The structural elucidation of a natural product like Psiguadial D follows a systematic workflow, integrating chromatographic separation with spectroscopic analysis.
Logical Integration of Spectroscopic Data
The interpretation of spectroscopic data is a deductive process where information from multiple techniques is combined to build a complete molecular structure.
References
The Biological Activity of Guajadial D: A Technical Guide for Researchers
Introduction: Guajadial D, a meroterpenoid derived from the leaves of the guava plant (Psidium guajava), has garnered significant scientific interest for its diverse biological activities. This technical guide provides an in-depth overview of the current understanding of this compound's therapeutic potential, with a focus on its anticancer, anti-estrogenic, antimicrobial, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.
Anticancer and Anti-Estrogenic Activity
This compound exhibits potent cytotoxic and anti-proliferative effects across a range of human cancer cell lines.[1] Its anticancer activity is multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer progression.[1] Notably, this compound has shown significant promise as a Selective Estrogen Receptor Modulator (SERM), suggesting its potential in treating hormone-responsive cancers.[2][3][4]
Quantitative Data: In Vitro Anticancer Activity
The cytotoxic and anti-proliferative efficacy of Guajadial and Guajadial-enriched fractions have been quantified using metrics such as the half-maximal inhibitory concentration (IC50) and Total Growth Inhibition (TGI). The available data is summarized in the table below. It is important to note that much of the existing research has been conducted with "Guajadial" or "Guajadial-enriched fractions," and data specific to the "D" isomer is limited.
| Cell Line | Cancer Type | Parameter | Value (µg/mL) | Reference |
| MCF-7 | Breast Cancer | TGI | 5.59 | [1][5][6] |
| MCF-7 BUS | Breast Cancer (Tamoxifen-resistant) | TGI | 2.27 | [1][3][5][6] |
| A549 | Lung Cancer | IC50 | 6.30 | [1] |
| HL-60 | Promyelocytic Leukemia | IC50 | 7.77 | [1] |
| SMMC-7721 | Hepatocellular Carcinoma | IC50 | 5.59 | [1] |
| K562 | Chronic Myelogenous Leukemia | TGI | 2 | [1] |
| NCI/ADR-RES | Ovarian Cancer (Doxorubicin-resistant) | TGI | 4 | [1] |
| NCI-H460 | Lung Cancer | TGI | 5 | [1] |
| HT-29 | Colon Cancer | TGI | 5 | [1] |
| PC-3 | Prostate Cancer | TGI | 12 | [1] |
| 786-0 | Renal Cancer | TGI | 28 | [1] |
| MDA MB 231 | Breast Cancer | TGI | 5.13 | [3] |
Signaling Pathways
This compound exerts its anticancer effects through the modulation of several critical signaling pathways.
Experimental Protocols
A common method to determine the cytotoxic effects of this compound is the MTT or SRB assay.[7][8]
Protocol for Sulforhodamine B (SRB) Assay: [9][10][11][12]
-
Cell Plating: Seed adherent cancer cells in 96-well plates at a suitable density and allow them to attach overnight.
-
Treatment: Treat cells with a serial dilution of this compound for a predetermined period (e.g., 48 or 72 hours).
-
Fixation: Gently fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.
-
Solubilization: Solubilize the protein-bound dye by adding 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
The anti-estrogenic activity of this compound can be evaluated in vivo using the rat uterotrophic assay.[2][3][13]
Protocol: [2]
-
Animals: Use immature female Wistar rats (21-25 days old).
-
Grouping: Divide the animals into control and treatment groups.
-
Treatment: Administer this compound at various doses, with or without 17β-estradiol, for three consecutive days.
-
Necropsy: On the fourth day, euthanize the animals and carefully dissect the uteri.
-
Measurement: Record the uterine wet weight. A significant reduction in uterine weight in the co-treated group compared to the estradiol-only group indicates anti-estrogenic activity.
Antimicrobial Activity
Extracts of Psidium guajava containing Guajadial have demonstrated activity against a spectrum of pathogenic bacteria.[14][15] The antimicrobial efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC).
Quantitative Data: Antimicrobial Activity
Specific MIC values for purified this compound are not widely reported in the literature. The following table summarizes the MIC values for Psidium guajava leaf extracts against various microorganisms.
| Microorganism | Extract Type | MIC (mg/mL) | Reference |
| Gram-positive bacteria | Aqueous Extract | 6.8 | [15] |
| Staphylococcus aureus | Methanolic Extract | 0.65 - 5 | [16] |
| Escherichia coli | Methanolic Extract | 0.78 (µg/mL) | [14] |
Experimental Protocols
This method is used for preliminary screening of antimicrobial activity.[17][18][19][20][21]
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., to 0.5 McFarland standard).
-
Plate Inoculation: Evenly swab the inoculum over the entire surface of a Mueller-Hinton agar plate.
-
Disc Application: Aseptically place sterile paper discs impregnated with known concentrations of this compound onto the agar surface.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Zone Measurement: Measure the diameter of the clear zone of growth inhibition around each disc.
This method provides a quantitative measure of antimicrobial activity.[22][23][24][25][26]
-
Serial Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plate under appropriate conditions.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity
This compound and related compounds from Psidium guajava have shown potential anti-inflammatory effects.[27][28][29][30][31] One of the key in vitro methods to assess this activity is the inhibition of heat-induced protein denaturation.
Experimental Protocol
-
Reaction Mixture: Prepare a reaction mixture containing a protein solution (e.g., egg albumin or bovine serum albumin), phosphate-buffered saline, and various concentrations of this compound.
-
Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.
-
Heating: Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.
-
Cooling: Cool the solutions to room temperature.
-
Turbidity Measurement: Measure the turbidity of the solutions spectrophotometrically. The absorbance is indicative of the extent of protein denaturation.
-
Calculation: Calculate the percentage inhibition of protein denaturation. The IC50 value can be determined from a dose-response curve.
This compound is a promising natural compound with a broad spectrum of biological activities. Its potent anticancer and anti-estrogenic effects, coupled with its antimicrobial and anti-inflammatory potential, make it a compelling candidate for further preclinical and clinical investigation. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate future research and development of this compound as a potential therapeutic agent. Further studies are warranted to isolate and test the "D" isomer specifically to fully elucidate its unique biological profile.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Anti-Estrogenic Activity of Guajadial Fraction, from Guava Leaves (Psidium guajava L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Anti-Estrogenic Activity of Guajadial Fraction, from Guava Leaves (Psidium guajava L.) [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 11. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 12. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 13. Molecules | Free Full-Text | Anti-Estrogenic Activity of Guajadial Fraction, from Guava Leaves (Psidium guajava L.) [mdpi.com]
- 14. In vitro antimicrobial activity of methanolic leaf extract of Psidium guajava L - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial Activity of Psidium guajava Aqueous Extract against Sensitive and Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 18. asm.org [asm.org]
- 19. hardydiagnostics.com [hardydiagnostics.com]
- 20. files.core.ac.uk [files.core.ac.uk]
- 21. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 22. Broth microdilution - Wikipedia [en.wikipedia.org]
- 23. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 24. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 25. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 26. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. ijpsjournal.com [ijpsjournal.com]
- 29. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 30. Unveiling the therapeutic potential: Evaluation of anti-inflammatory and antineoplastic activity of Magnolia champaca Linn’s stem bark isolate through molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
A Technical Guide to the Preliminary In Vitro Studies of Guajadial D and Related Meroterpenoids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro bioactive properties of Guajadial D and related compounds, such as enriched guajadial fractions, derived from Psidium guajava (guava) leaves. The document collates key findings on their anticancer, antimicrobial, and anti-inflammatory activities. It presents quantitative data in structured tables, details key experimental protocols, and offers visual representations of associated signaling pathways and experimental workflows to facilitate understanding and further research.
Quantitative Data Presentation
The in vitro efficacy of this compound and guajadial-rich fractions has been quantified across several studies, primarily focusing on anticancer activities. The data is summarized below, presenting Total Growth Inhibition (TGI) and IC50 values against various human cancer cell lines.
Table 1: In Vitro Anticancer Activity of this compound and Related Fractions
| Test Substance | Cancer Cell Line | Cell Type | Assay | Parameter | Value | Reference(s) |
|---|---|---|---|---|---|---|
| Enriched Guajadial Fraction | MCF-7 | Breast (estrogen-sensitive) | SRB | TGI | 5.59 µg/mL | [1][2][3][4] |
| Enriched Guajadial Fraction | MCF-7 BUS | Breast (estrogen-sensitive) | SRB | TGI | 2.27 µg/mL | [1][2][3][4] |
| This compound | HCT116 | Colon | - | IC50 | 0.61 µM | [5] |
| This compound | CCRF-CEM | Leukemia | - | IC50 | 16.0 µM | [5] |
| This compound | DU145 | Prostate | - | IC50 | 30.3 µM | [5] |
| This compound | A549 | Lung | - | IC50 | 36.2 µM | [5] |
| This compound | Huh7 | Liver | - | IC50 | 44.09 µM | [5] |
| Guajadial | A549 | Lung | - | IC50 | 3.58 µM | [6] |
| Dichloromethane Extract | NCI-H460 | Lung | SRB | - | - | [1] |
| Dichloromethane Extract | HT-29 | Colon | SRB | - | - | [1] |
| Dichloromethane Extract | PC-3 | Prostate | SRB | - | - | [1] |
| Meroterpene-enriched fraction | K562 | Leukemia | SRB | - | - |[1] |
Experimental Protocols
Detailed methodologies for key in vitro experiments cited in the literature are provided below. These protocols offer a foundation for reproducing and expanding upon the preliminary findings.
Protocol 1: Sulforhodamine B (SRB) Assay for Cytotoxicity
This assay is used to determine cytotoxicity by measuring cell density based on the measurement of cellular protein content.[1]
-
Cell Plating: Seed cancer cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Add a range of concentrations of the test substance (e.g., Guajadial-enriched fraction) to the wells. A vehicle control group should receive only the solvent (e.g., DMSO, typically <0.5%).[1][7]
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours.[1]
-
Cell Fixation: Gently add cold trichloroacetic acid (TCA) to fix the cells in situ and incubate for 1 hour at 4°C.[1]
-
Staining: Wash the plates with water and air-dry. Add Sulforhodamine B (SRB) solution to each well and incubate for 30 minutes at room temperature.[1]
-
Washing: Remove unbound dye by washing with 1% acetic acid.[1]
-
Dye Solubilization: Solubilize the bound SRB dye with a Tris-base solution.[1]
-
Absorbance Measurement: Read the absorbance on a microplate reader at a wavelength of 515 nm. The absorbance is proportional to the cellular protein mass.[1]
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the untreated control cells. The Total Growth Inhibition (TGI) is the concentration that results in no net cell growth.[1]
Protocol 2: Paper Disc Diffusion Method for Antimicrobial Activity
This method is used to assess the antimicrobial activity of a substance by measuring the zone of growth inhibition on an agar plate.[1]
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., bacteria, fungi) in a sterile saline solution to a specific turbidity (e.g., 0.5 McFarland standard).[1]
-
Agar Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the surface of an appropriate agar plate (e.g., Mueller-Hinton agar for bacteria).[1]
-
Disc Application: Impregnate sterile paper discs of a standard diameter with a known concentration of the Guajadial solution.[1]
-
Disc Placement: Place the impregnated discs onto the surface of the inoculated agar plate. A control disc with the solvent and a standard antibiotic disc should also be included.[1]
-
Incubation: Incubate the plates under conditions suitable for the microorganism (e.g., 37°C for 24 hours for bacteria).[1]
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited. A larger diameter indicates greater antimicrobial activity.[1]
Protocol 3: Inhibition of Heat-Induced Protein Denaturation
This assay serves as an in vitro model for assessing anti-inflammatory activity by measuring the inhibition of protein denaturation.[1]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the test substance (e.g., aqueous extract of P. guajava) at various concentrations and a solution of a protein, such as egg albumin or bovine serum albumin (BSA).[1]
-
Induction of Denaturation: Heat the reaction mixture at a temperature known to induce protein denaturation (e.g., 72°C) for a specific time (e.g., 5 minutes).[1]
-
Cooling: Cool the solutions down to room temperature.
-
Turbidity Measurement: Measure the turbidity of the solutions using a spectrophotometer at a specific wavelength (e.g., 660 nm).
-
Data Analysis: Calculate the percentage inhibition of protein denaturation compared to a control solution without the test substance. A standard anti-inflammatory drug (e.g., diclofenac sodium) is typically used as a positive control.
Signaling Pathways and Mechanisms of Action
Preliminary in vitro studies suggest that Guajadial and related compounds exert their biological effects through the modulation of specific signaling pathways.
Anticancer Activity
Guajadial's anticancer effects, particularly in hormone-dependent cancers, are linked to its anti-estrogenic properties and its ability to interfere with key cell signaling cascades.[1][2][4]
-
Estrogen Receptor Modulation: Guajadial has been reported to have a mechanism of action similar to tamoxifen.[2][4] It is suggested to act as a selective estrogen receptor modulator (SERM), inhibiting the proliferative effect of estradiol in estrogen-dependent breast cancer cells like MCF-7.[2][4][8] This action may be due to its structural similarity to tamoxifen, allowing it to bind to estrogen receptors and block estrogen-mediated signaling that promotes tumor growth.[2][4]
References
- 1. benchchem.com [benchchem.com]
- 2. Anti-Estrogenic Activity of Guajadial Fraction, from Guava Leaves (Psidium guajava L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Bioactive Compounds from Guava Leaves (Psidium guajava L.): Characterization, Biological Activity, Synergistic Effects, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Guajadial: A Comprehensive Technical Guide on its Anticancer Properties
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the anticancer properties of Guajadial, a meroterpenoid isolated from Psidium guajava (guava) leaves. While the query specified "Guajadial D," the publicly available scientific literature predominantly refers to "Guajadial" or "Guajadial-rich fractions" without specifying the "D" isomer. Therefore, the data, protocols, and pathways described herein pertain to Guajadial as a general compound.
Executive Summary
Guajadial has emerged as a promising natural compound with significant anticancer potential.[1] This technical guide synthesizes the current understanding of Guajadial's multifaceted mechanism of action, which includes the induction of apoptosis, cell cycle arrest, and the inhibition of key pro-survival signaling pathways.[1] Furthermore, Guajadial has demonstrated the ability to reverse multidrug resistance in cancer cells, making it a compelling candidate for further preclinical and clinical development.[1][2] This document provides a detailed summary of its cytotoxic activity across various cancer cell lines, in-depth experimental protocols for its evaluation, and a visual representation of the key signaling pathways it modulates.
Quantitative Data Presentation: Cytotoxic Activity of Guajadial
Guajadial exhibits potent cytotoxic and anti-proliferative effects against a broad range of human cancer cell lines.[1] The following tables summarize the half-maximal inhibitory concentration (IC50) and Total Growth Inhibition (TGI) values reported in various studies.
Table 1: In Vitro Anti-proliferative Activity of Guajadial and Guajadial-rich Fractions [1][3]
| Cell Line | Cancer Type | Parameter | Value (µg/mL) | Reference |
| MCF-7 | Breast Cancer | TGI | 5.59 | [1] |
| MCF-7 BUS | Breast Cancer (Tamoxifen-resistant) | TGI | 2.27 | [1] |
| A549 | Lung Cancer | IC50 | 6.30 | [1] |
| HL-60 | Promyelocytic Leukemia | IC50 | 7.77 | [1] |
| SMMC-7721 | Hepatocellular Carcinoma | IC50 | 5.59 | [1] |
| K562 | Chronic Myelogenous Leukemia | TGI | 2 | [1] |
| NCI/ADR-RES | Ovarian Cancer (Doxorubicin-resistant) | TGI | 4 | [1] |
| NCI-H460 | Lung Cancer | TGI | 5 | [1] |
| HT-29 | Colon Cancer | TGI | 5 | [1] |
| PC-3 | Prostate Cancer | TGI | 12 | [1] |
| 786-0 | Renal Cancer | TGI | 28 | [1] |
| CCRF-CEM | Leukemia | IC50 | 0.87 ± 0.5 µM |
Table 2: In Vivo Antitumor Activity of Guajadial and Guajadial-containing Fractions [1]
| Animal Model | Cancer Type | Treatment | Outcome | Reference |
| Xenograft Mice | A549 Lung Cancer | Guajadial | Suppression of tumor growth | [1] |
| Solid Ehrlich Murine Model | Breast Adenocarcinoma | Meroterpene-enriched fraction | Highly effective in inhibiting tumor growth | [1] |
| Xenograft Mouse Tumor Model | Prostate Cancer | Aqueous extract of P. guajava leaves (1.5 mg/mouse/day) | Significantly diminished tumor size and PSA serum levels | [4] |
Core Mechanisms of Action
Guajadial's anticancer activity is attributed to its ability to modulate multiple critical cellular processes.
Induction of Apoptosis
Guajadial is a potent inducer of programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways.[1] Key molecular events include:
-
Caspase Activation: Treatment with Guajadial leads to the cleavage and activation of initiator caspases (caspase-9) and executioner caspases (caspase-3).[1]
-
Modulation of Bcl-2 Family Proteins: It increases the Bax/Bcl-2 ratio, promoting the release of cytochrome c from the mitochondria and initiating the intrinsic apoptotic pathway.[1]
-
Upregulation of Death Receptors: Evidence suggests that guava extracts can upregulate the expression of death receptors like Fas and DR5, triggering the extrinsic apoptotic pathway.[1]
Cell Cycle Arrest
Guajadial has been observed to cause cell cycle arrest, primarily at the G0/G1 phase, thereby inhibiting cancer cell proliferation.[4][5]
Inhibition of Pro-Survival Signaling Pathways
Guajadial has been shown to suppress key signaling pathways that are crucial for cancer cell survival and proliferation.
-
PI3K/Akt Pathway: Guajadial inhibits the PI3K/Akt signaling pathway, which is a critical regulator of cell survival.[5][6]
-
MAPK/ERK Pathway: There is potential for Guajadial to inhibit the MAPK/ERK pathway.[1]
Reversal of Multidrug Resistance
A significant aspect of Guajadial's anticancer potential is its ability to reverse multidrug resistance. It achieves this by inhibiting the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which are responsible for effluxing chemotherapeutic drugs from cancer cells.[1][2][6]
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the anticancer properties of Guajadial.
Cell Viability and Cytotoxicity Assays
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[5]
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.[2]
-
Treatment: Treat the cells with a range of concentrations of Guajadial for 24, 48, or 72 hours.[2]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value.[2]
This colorimetric assay determines cell density based on the measurement of cellular protein content.[1]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.[1]
-
Treatment: Treat cells with various concentrations of Guajadial for a specified period (e.g., 48 or 72 hours).[1]
-
Cell Fixation: Fix the cells with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.[1]
-
Staining: Wash the plates and stain with 0.4% (w/v) SRB in 1% acetic acid for 30 minutes.
-
Washing: Remove unbound dye by washing with 1% acetic acid.
-
Dye Solubilization: Solubilize the bound dye with 10 mM Tris base.
-
Absorbance Measurement: Read the absorbance at 510 nm.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Guajadial for 24-48 hours.[5]
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.[2]
-
Staining: Resuspend cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide. Incubate for 15 minutes at room temperature in the dark.[5]
-
Flow Cytometry Analysis: Add 1X Binding Buffer and analyze the samples by flow cytometry.[5]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle.[1]
Procedure:
-
Cell Culture and Treatment: Culture cells with and without Guajadial for the desired time.[1]
-
Cell Harvesting and Fixation: Harvest cells, wash with ice-cold PBS, and fix in ice-cold 70% ethanol.[1]
-
Staining: Wash the fixed cells and resuspend in PI staining solution containing RNase A. Incubate in the dark for 30 minutes.[1]
-
Flow Cytometry Analysis: Analyze the DNA content by flow cytometry.[1]
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.[1]
Procedure:
-
Protein Extraction: Lyse Guajadial-treated and control cells in RIPA buffer.[2]
-
Protein Quantification: Determine the protein concentration using a BCA assay.[2]
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.[2]
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against target proteins, followed by incubation with HRP-conjugated secondary antibodies.[2]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways Modulated by Guajadial
Caption: Signaling pathways modulated by Guajadial leading to anticancer effects.
Experimental Workflow for In Vitro Anticancer Evaluation
Caption: A typical experimental workflow for evaluating the anticancer properties of Guajadial.
Conclusion and Future Directions
The collective evidence strongly supports the potential of Guajadial as a promising natural anticancer agent.[1] Its ability to induce apoptosis, cause cell cycle arrest, inhibit crucial pro-survival signaling pathways, and reverse multidrug resistance provides a solid foundation for its further development.[1] Future research should focus on elucidating the detailed molecular interactions of Guajadial with its targets and conducting comprehensive in vivo studies to evaluate its efficacy, pharmacokinetics, and safety profile in various cancer models.[1] The development of a robust and scalable synthetic route for Guajadial will also be crucial for advancing preclinical and clinical investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Action mechanism and signal pathways of Psidium guajava L. aqueous extract in killing prostate cancer LNCaP cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Guajadial D: A Technical Guide on its Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guajadial D, a caryophyllene-based meroterpenoid isolated from the leaves of the guava plant (Psidium guajava), has emerged as a compound of significant interest for its therapeutic potential. This technical guide provides an in-depth overview of the anti-inflammatory effects of this compound, presenting key quantitative data, detailed experimental protocols, and an exploration of the underlying molecular mechanisms. The information compiled herein is intended to support further research and development of this compound as a potential anti-inflammatory agent.
Quantitative Data on Anti-inflammatory Activity
Research has demonstrated that this compound exhibits inhibitory effects on key pro-inflammatory mediators. The anti-inflammatory activity of this compound and its related compounds has been evaluated in vitro using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. The following table summarizes the inhibitory activity on the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2).
| Compound Group | Inflammatory Mediator | Inhibition Range (%) |
| Meroterpenoids (including this compound) | Nitric Oxide (NO) | 2.86 - 11.82[1] |
| Meroterpenoids (including this compound) | Tumor Necrosis Factor-alpha (TNF-α) | 1.66 - 31.59[1] |
| Meroterpenoids (including this compound) | Prostaglandin E2 (PGE2) | 1.08 - 13.63[1] |
Note: The data represents the range of inhibition for a series of meroterpenoids isolated from Psidium guajava, including this compound. Specific values for this compound alone are part of this range.
Core Anti-inflammatory Mechanisms
The anti-inflammatory effects of this compound are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response. While direct studies on this compound are ongoing, research on related compounds from Psidium guajava and the structural class of caryophyllene-based meroterpenoids points towards the inhibition of the NF-κB and MAPK signaling pathways, and potentially the NLRP3 inflammasome.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the IκBα protein is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and various interleukins. Guava leaf extracts containing caryophyllene-based meroterpenoids have been shown to suppress the degradation of IκBα, thereby inhibiting the activation of NF-κB.
Modulation of the MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including ERK1/2, JNK, and p38, plays a crucial role in transducing extracellular signals into cellular responses, including the production of inflammatory mediators. Guava leaf extracts have been shown to suppress the phosphorylation of ERK1/2, a key step in the activation of this pathway. By inhibiting ERK1/2 activation, this compound can potentially downregulate the expression of pro-inflammatory enzymes like iNOS and COX-2.
Experimental Protocols
The following protocols are representative of the in vitro methods used to assess the anti-inflammatory activity of meroterpenoids isolated from Psidium guajava, including this compound.
Cell Culture and Treatment
-
Cell Line: RAW264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Experimental Plating: Cells are seeded in 96-well or 24-well plates at a suitable density and allowed to adhere overnight.
-
Treatment:
-
Cells are pre-treated with various concentrations of this compound (dissolved in a suitable solvent like DMSO) for 1-2 hours.
-
Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.
-
Control groups include untreated cells, cells treated with vehicle (DMSO) and LPS, and cells treated with this compound alone.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This assay measures the accumulation of nitrite (a stable product of NO) in the cell culture supernatant.
-
Procedure:
-
After the treatment period, 100 µL of cell culture supernatant is collected from each well.
-
The supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
The mixture is incubated at room temperature for 10-15 minutes.
-
The absorbance is measured at approximately 540 nm using a microplate reader.
-
The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
-
TNF-α and PGE2 Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines and prostaglandins in the cell culture supernatant.
-
Procedure:
-
Cell culture supernatants are collected after the treatment period.
-
Commercially available ELISA kits for mouse TNF-α and PGE2 are used according to the manufacturer's instructions.
-
Briefly, supernatants and standards are added to antibody-coated microplates and incubated.
-
After washing, a detection antibody is added, followed by a substrate solution.
-
The reaction is stopped, and the absorbance is read at the appropriate wavelength.
-
Concentrations are calculated from the standard curve, and the percentage of inhibition is determined.
-
Future Directions
While the preliminary data on this compound and related compounds are promising, further research is necessary to fully elucidate its potential as an anti-inflammatory therapeutic. Future studies should focus on:
-
Determining specific IC50 values for this compound in various anti-inflammatory assays.
-
Expanding the investigation of its mechanism of action to confirm its effects on the NF-κB and MAPK pathways and to explore its role in modulating the NLRP3 inflammasome.
-
Conducting in vivo studies to evaluate the efficacy and safety of this compound in animal models of inflammatory diseases.
-
Investigating the structure-activity relationship of this compound and its analogues to identify more potent anti-inflammatory compounds.
This technical guide provides a foundational understanding of the anti-inflammatory properties of this compound. The presented data and protocols offer a starting point for researchers and drug development professionals to further explore this promising natural compound.
References
The Therapeutic Potential of Guajadial D: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guajadial D, a caryophyllene-based meroterpenoid isolated from the leaves of Psidium guajava (guava), has emerged as a compound of significant interest in the field of drug discovery. Its diverse biological activities, including anticancer, anti-estrogenic, anti-inflammatory, and antimicrobial properties, position it as a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel natural product-based therapeutics.
Anticancer Potential
This compound has demonstrated notable antiproliferative and cytotoxic effects against a range of human cancer cell lines. Its anticancer activity is attributed to multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.
Quantitative Data: In Vitro Anticancer Activity
The cytotoxic and growth-inhibitory effects of this compound and related compounds have been quantified in various cancer cell lines. The following tables summarize the available data.
Table 1: IC50 Values of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | 0.61 |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 16.0 |
| DU145 | Prostate Carcinoma | 30.3 |
| Huh7 | Hepatocellular Carcinoma | 44.09 |
| A549 | Lung Carcinoma | 36.2 |
Table 2: Total Growth Inhibition (TGI) of Guajadial-Containing Fractions
| Cell Line | Cancer Type | Test Substance | TGI (µg/mL) | Reference |
| MCF-7 | Breast Adenocarcinoma | Enriched Guajadial Fraction | 5.59 | [1] |
| MCF-7 BUS | Breast Adenocarcinoma | Enriched Guajadial Fraction | 2.27 | [1] |
Mechanisms of Anticancer Action
The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is a critical pathway for cell survival, proliferation, and growth. Its dysregulation is a common feature in many cancers. Guajadial has been shown to suppress the PI3K/Akt pathway, leading to the inhibition of downstream effector molecules and ultimately promoting apoptosis in cancer cells.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Guajadial has been reported to inhibit VEGFR2-mediated signaling, thereby potentially suppressing tumor angiogenesis.
Anti-Estrogenic Activity
Guajadial has demonstrated anti-estrogenic properties, suggesting a mechanism of action similar to that of tamoxifen, a selective estrogen receptor modulator (SERM). This makes it a particularly interesting candidate for the treatment of estrogen receptor-positive (ER+) cancers.
In Vivo Uterotrophic Assay
The anti-estrogenic activity of a Guajadial-enriched fraction has been confirmed in vivo using the uterotrophic bioassay in pre-pubescent rats. This assay measures the ability of a compound to inhibit the estrogen-induced growth of the uterus.
Table 3: Uterotrophic Bioassay Data
| Treatment Group | Uterine Weight (mg) | Inhibition of Estradiol Effect |
| Vehicle Control | - | - |
| Estradiol | - | - |
| Estradiol + Guajadial Fraction (low dose) | - | Significant |
| Estradiol + Guajadial Fraction (high dose) | - | Significant |
Anti-inflammatory and Antimicrobial Potential
While research into the anti-inflammatory and antimicrobial activities of isolated this compound is less extensive than its anticancer properties, studies on guava leaf extracts, rich in Guajadial and other meroterpenoids, indicate significant potential in these areas.
Anti-inflammatory Activity
Guava leaf extracts have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). This is achieved, in part, through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. The anti-inflammatory effects are also linked to the inhibition of the NF-κB signaling pathway.
Antimicrobial Activity
Guava leaf extracts have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi. The proposed mechanisms of action include disruption of the bacterial cell membrane.[2]
Table 4: Minimum Inhibitory Concentration (MIC) of Guava Leaf Extracts
| Microorganism | Extract Type | MIC | Reference |
| Escherichia coli | Methanolic | 0.78 µg/mL | [3] |
| Staphylococcus aureus | Methanolic | 250 µg/mL | [4] |
| Candida albicans | Hydroalcoholic | 125 µg/mL | [4] |
| Aspergillus niger | Methanolic | 12.5 µg/mL | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's therapeutic potential.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HCT116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting cell viability against the logarithm of this compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis of PI3K/Akt Pathway
This protocol describes the analysis of the phosphorylation status of key proteins in the PI3K/Akt pathway in response to this compound treatment.
Materials:
-
Cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-PI3K, anti-total-PI3K, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cancer cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total proteins and a loading control (e.g., β-actin) to ensure equal protein loading.
In Vivo Xenograft Tumor Model
This protocol outlines the use of a xenograft mouse model to evaluate the in vivo anticancer efficacy of this compound.[5]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cells (e.g., HCT116, A549)
-
This compound
-
Vehicle for administration (e.g., corn oil, 0.5% CMC in saline)
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., by oral gavage or intraperitoneal injection) to the treatment group and the vehicle to the control group, typically on a daily schedule. Doses may range from 12.5 to 50 mg/kg/day.[6]
-
Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.
-
Endpoint: At the end of the study (e.g., after 2-4 weeks or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blot).
-
Data Analysis: Compare the tumor growth rates, final tumor volumes, and tumor weights between the treatment and control groups to determine the in vivo efficacy of this compound.
Conclusion
This compound presents a compelling profile as a multifaceted therapeutic agent with significant potential, particularly in the realm of oncology. Its demonstrated anticancer and anti-estrogenic activities, coupled with its ability to modulate key signaling pathways, underscore its promise as a lead compound for drug development. Further research is warranted to fully elucidate its mechanisms of action in inflammatory and infectious diseases and to optimize its therapeutic application through preclinical and clinical studies. The experimental protocols and data presented in this guide are intended to facilitate these future investigations and accelerate the translation of this compound from a promising natural product to a clinically valuable therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In vitro antimicrobial activity of methanolic leaf extract of Psidium guajava L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microbial susceptibility of bacteria and fungi against extracts of Psidium guajava L.: in vitro evaluation [revodonto.bvsalud.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Guajadial D: A Technical Whitepaper on its Discovery, Characterization, and Anticancer Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guajadial D, a sesquiterpenoid-based meroterpenoid, has been isolated from the leaves of the guava plant, Psidium guajava. This document provides a comprehensive technical overview of its discovery, structural elucidation through spectroscopic analysis, and its cytotoxic activity against various cancer cell lines. Detailed experimental protocols for its isolation and characterization are presented, alongside a proposed mechanism of action involving the PI3K/Akt signaling pathway. This whitepaper aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and oncology drug development.
Discovery and Isolation
This compound was first reported as part of a group of four unusual meroterpenoids, Guajadials C-F, isolated from the leaves of Psidium guajava[1]. The isolation of these compounds underscores the rich phytochemical diversity of this plant, which has been a source of various bioactive molecules.
Experimental Protocol: Isolation of this compound
The following protocol for the isolation of this compound is adapted from the methodology described by Gao et al. (2013)[1].
1.1.1. Plant Material and Extraction:
-
Air-dried and powdered leaves of Psidium guajava (10 kg) were extracted three times with 95% aqueous acetone (3 x 50 L, 3 days each time) at room temperature.
-
The combined extracts were concentrated under reduced pressure to yield a crude residue.
-
The residue was suspended in water and partitioned successively with petroleum ether and ethyl acetate.
1.1.2. Chromatographic Separation:
-
The ethyl acetate-soluble fraction (400 g) was subjected to column chromatography over silica gel, eluting with a gradient of chloroform-methanol (100:0 to 90:10) to yield several fractions.
-
Fraction 5 (25 g) was further separated on a silica gel column using a petroleum ether-acetone gradient (100:0 to 90:10) to afford sub-fractions.
-
Sub-fraction 5.3 (3.5 g) was subjected to repeated column chromatography on silica gel (petroleum ether-acetone, 95:5) and Sephadex LH-20 (chloroform-methanol, 1:1).
-
Final purification was achieved by preparative high-performance liquid chromatography (HPLC) on an RP-18 column with a methanol-water mobile phase to yield this compound.
Structural Characterization
The structure of this compound was elucidated through extensive spectroscopic analysis, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)[1].
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃) [1]
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 2.60 | m | |
| 2α | 1.65 | m | |
| 2β | 1.95 | m | |
| 3 | 4.25 | d | 9.5 |
| 5 | 5.50 | br s | |
| 7 | 2.30 | m | |
| 8α | 1.50 | m | |
| 8β | 1.80 | m | |
| 9α | 1.25 | m | |
| 9β | 1.60 | m | |
| 10 | 1.90 | m | |
| 11 | 1.05 | d | 7.0 |
| 12 | 0.95 | d | 7.0 |
| 14 | 1.00 | s | |
| 15 | 4.80 | s | |
| 15 | 4.95 | s | |
| 1' | 4.50 | s | |
| 2'-CHO | 10.20 | s | |
| 4'-CHO | 10.15 | s | |
| 7'-H | 7.25 | m | |
| 8'-H | 7.30 | m | |
| 9'-H | 7.20 | m |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃) [1]
| Position | δC (ppm) |
| 1 | 50.1 |
| 2 | 27.2 |
| 3 | 80.5 |
| 4 | 148.2 |
| 5 | 125.1 |
| 6 | 40.3 |
| 7 | 41.5 |
| 8 | 22.8 |
| 9 | 41.0 |
| 10 | 35.5 |
| 11 | 21.5 |
| 12 | 21.8 |
| 13 | 16.5 |
| 14 | 112.8 |
| 15 | 150.1 |
| 1' | 45.2 |
| 1'' | 108.1 |
| 2'' | 165.2 |
| 3'' | 105.5 |
| 4'' | 163.0 |
| 5'' | 106.8 |
| 6'' | 135.5 |
| 7'' | 128.5 |
| 8'' | 128.8 |
| 9'' | 126.5 |
| 2''-CHO | 192.5 |
| 4''-CHO | 192.8 |
Biological Activity: Cytotoxicity
This compound has demonstrated significant cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values from these studies are summarized below.
Quantitative Cytotoxicity Data
Table 3: IC₅₀ Values of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HCT116 | Colon Carcinoma | 0.61 |
| CCRF-CEM | Leukemia | 16.0 |
| DU145 | Prostate Carcinoma | 30.3 |
| Huh7 | Hepatocellular Carcinoma | 44.09 |
| A549 | Lung Carcinoma | 36.2 |
Data sourced from a 2022 review by Tousif et al. on the phytochemistry and ethnopharmacology of Psidium guajava.
Experimental Protocol: Cytotoxicity Assay (General)
While the specific protocol for determining the IC₅₀ values for this compound is not detailed in the cited review, a general protocol for assessing the cytotoxicity of meroterpenoids against these cell lines is provided below, based on common methodologies such as the MTT assay.
3.2.1. Cell Culture and Treatment:
-
Human cancer cell lines (HCT116, CCRF-CEM, DU145, Huh7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.
-
This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells in a series of increasing concentrations. Control wells receive the vehicle only.
3.2.2. MTT Assay:
-
After a 48-72 hour incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
The supernatant is removed, and the formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
3.2.3. Data Analysis:
-
The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC₅₀ value is determined from the dose-response curve.
Proposed Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway
While direct experimental evidence for the effect of this compound on the PI3K/Akt signaling pathway is not yet available, extracts from Psidium guajava leaves, rich in meroterpenoids, have been shown to inhibit this critical pathway, which is often dysregulated in cancer[2]. The PI3K/Akt pathway plays a crucial role in regulating cell proliferation, survival, and growth. Its inhibition can lead to decreased cancer cell survival and proliferation.
Visualizing the Proposed Signaling Pathway
The following diagram illustrates the proposed inhibitory effect of this compound on the PI3K/Akt signaling pathway.
Caption: Proposed inhibitory mechanism of this compound on the PI3K/Akt signaling pathway.
Conclusion
This compound is a structurally unique meroterpenoid with potent cytotoxic activity against a range of human cancer cell lines. Its discovery and characterization provide a valuable addition to the growing library of bioactive natural products with therapeutic potential. The detailed spectroscopic data and isolation protocol presented herein offer a solid foundation for further research and development. While the precise mechanism of action is still under investigation, the proposed inhibition of the PI3K/Akt signaling pathway provides a compelling avenue for future studies. Further exploration of this compound's pharmacological properties and its potential as a lead compound for novel anticancer agents is warranted.
References
Guajadial D: A Multi-Faceted Approach to Combating Cancer Cells
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Guajadial D, a meroterpenoid derived from the leaves of the guava plant (Psidium guajava), has garnered significant interest within the scientific community for its potent anticancer properties. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's action against cancer cells, consolidating current research on its impact on critical cellular processes including apoptosis, cell cycle regulation, and key signaling pathways. The multifaceted nature of its activity suggests its potential as a promising candidate for further preclinical and clinical development.
Cytotoxic Activity of this compound
This compound demonstrates significant cytotoxic and growth-inhibitory effects across a diverse range of human cancer cell lines. The potency of a compound in this regard is typically quantified by its half-maximal inhibitory concentration (IC50) and Total Growth Inhibition (TGI) values. The following tables summarize the reported cytotoxic and anti-proliferative activities of Guajadial and enriched fractions containing it.
Table 1: Cytotoxic Activity of this compound (or related isomers) in Human Cancer Cell Lines [1][2]
| Cell Line | Cancer Type | Parameter | Value (µg/mL) |
| A549 | Lung Cancer | IC50 | 6.30 |
| HL-60 | Promyelocytic Leukemia | IC50 | 7.77 |
| SMMC-7721 | Hepatocellular Carcinoma | IC50 | 5.59 |
Table 2: Total Growth Inhibition (TGI) of Guajadial-Enriched Fractions in Human Cancer Cell Lines [1][2]
| Cell Line | Cancer Type | TGI (µg/mL) |
| MCF-7 | Breast Cancer | 5.59 |
| MCF-7 BUS | Tamoxifen-resistant Breast Cancer | 2.27 |
| K562 | Chronic Myelogenous Leukemia | 2 |
| NCI/ADR-RES | Doxorubicin-resistant Ovarian Cancer | 4 |
| NCI-H460 | Lung Cancer | 5 |
| HT-29 | Colon Cancer | 5 |
| PC-3 | Prostate Cancer | 12 |
| 786-0 | Renal Cancer | 28 |
Core Mechanisms of Action
This compound's anticancer activity is not attributed to a single mode of action but rather a coordinated modulation of several key cellular processes that are often dysregulated in cancer. These include the induction of programmed cell death (apoptosis), halting the cell division cycle, and interfering with pro-survival signaling pathways.
Induction of Apoptosis
A fundamental mechanism by which this compound eliminates cancer cells is through the induction of apoptosis, a form of programmed cell death essential for tissue homeostasis. This process is orchestrated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Modulation of Bcl-2 Family Proteins: this compound treatment has been shown to alter the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial outer membrane permeabilization and the subsequent release of cytochrome c.[1]
-
Caspase Activation: The release of cytochrome c into the cytosol triggers the formation of the apoptosome and activation of initiator caspase-9. This, in turn, activates executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular substrates and the morphological hallmarks of apoptosis.[1]
-
Upregulation of Death Receptors: Evidence also suggests that extracts containing Guajadial can upregulate death receptors like Fas and DR5 on the cancer cell surface.[1] Ligand binding to these receptors initiates the extrinsic apoptotic pathway, leading to the activation of caspase-8.
Cell Cycle Arrest
Uncontrolled proliferation is a hallmark of cancer, resulting from a dysregulated cell cycle. This compound has been demonstrated to interfere with the cell cycle machinery, leading to arrest at specific checkpoints and thereby preventing cancer cell division. Studies on breast cancer cells (MCF-7) have shown that a Guajadial-enriched fraction induces cell cycle arrest at the G1 phase.[1] This arrest is associated with the upregulation of cell cycle inhibitors like p21 and p27 and the downregulation of cyclin D1 and cyclin-dependent kinase 4 (CDK4).
Table 3: Effect of a Guajadial-Enriched Fraction on Cell Cycle Distribution in MCF-7 Cells [1]
| Treatment | Duration | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle | 24h | 65.4 ± 2.1 | 21.3 ± 1.5 | 13.3 ± 0.8 |
| Guajadial (2.5 µg/mL) | 24h | 75.1 ± 1.8 | 15.2 ± 1.1 | 9.7 ± 0.9 |
| Guajadial (5.0 µg/mL) | 24h | 80.3 ± 2.5 | 11.5 ± 1.3 | 8.2 ± 0.7 |
| Vehicle | 48h | 68.2 ± 2.3 | 19.5 ± 1.7 | 12.3 ± 0.9 |
| Guajadial (2.5 µg/mL) | 48h | 78.9 ± 2.0 | 13.1 ± 1.2 | 8.0 ± 0.8 |
| Guajadial (5.0 µg/mL) | 48h | 84.1 ± 2.8 | 9.8 ± 1.0 | 6.1 ± 0.6 |
*p < 0.05 compared to vehicle control.
Inhibition of Pro-Survival Signaling Pathways
This compound's anticancer effects are further mediated by its ability to interfere with key signaling pathways that are crucial for cancer cell survival and proliferation.
-
PI3K/Akt Pathway: The PI3K/Akt signaling pathway is frequently hyperactivated in many cancers, promoting cell survival and proliferation while inhibiting apoptosis. Guajadial has been shown to inhibit this pathway, contributing to its anticancer effects.
-
Selective Estrogen Receptor Modulator (SERM) Activity: In hormone-sensitive cancers like certain types of breast cancer, Guajadial has been proposed to act as a Selective Estrogen Receptor Modulator (SERM), similar to tamoxifen.[3][4][5] This suggests that it may interfere with estrogen receptor signaling, a key driver of tumor growth in these cancers.
Role of Reactive Oxygen Species (ROS)
The role of reactive oxygen species (ROS) in the anticancer mechanism of Guajadial is complex. Extracts from Psidium guajava are known to possess antioxidant properties and can reduce markers of oxidative stress. While some anticancer agents exert their effects by inducing high levels of ROS, leading to oxidative stress and subsequent apoptosis, current evidence for isolated this compound primarily points towards an antioxidant role. Further research is needed to fully elucidate whether this compound can also act as a pro-oxidant in specific cancer contexts to induce cell death.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to investigate the mechanism of action of this compound.
Cell Viability and Cytotoxicity Assays (SRB and MTT)
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. Subsequently, they are treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).
-
SRB (Sulforhodamine B) Assay:
-
Fix the cells with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and air dry.
-
Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.
-
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol with HCl).
-
Measure the absorbance at a suitable wavelength (e.g., 570 nm) using a microplate reader.
-
Western Blotting for Protein Expression Analysis
-
Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, Caspase-3, p21, Cyclin D1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
Flow Cytometry for Cell Cycle Analysis
-
Cell Preparation: Treat cells with this compound for the desired time, then harvest and wash them with PBS.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G1, S, and G2/M phases of the cell cycle are determined based on the fluorescence intensity of PI.
Conclusion and Future Directions
This compound has emerged as a compelling natural product with significant anticancer potential, acting through a multi-pronged mechanism that includes the induction of apoptosis, cell cycle arrest, and the inhibition of crucial pro-survival signaling pathways.[1] Its ability to target multiple facets of cancer cell biology makes it an attractive candidate for further investigation.
Future research should focus on:
-
Elucidating the precise molecular targets of this compound.
-
Clarifying its role in modulating reactive oxygen species in cancer cells.
-
Conducting comprehensive in vivo studies to evaluate its efficacy, pharmacokinetics, and safety profile in various cancer models.
-
Exploring its potential in combination with existing chemotherapeutic agents to enhance efficacy and overcome drug resistance.
References
Guajadial D: A Comprehensive Technical Guide on its Function as a Selective Estrogen Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guajadial D, a meroterpenoid isolated from the leaves of Psidium guajava, has garnered significant scientific interest for its potential as a selective estrogen receptor modulator (SERM).[1] SERMs are a class of compounds that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity, making them valuable therapeutic agents for hormone-responsive conditions such as breast cancer.[1] This technical guide provides an in-depth analysis of this compound, summarizing its mechanism of action, anti-estrogenic and anti-proliferative effects, and the experimental methodologies used to characterize these properties. All quantitative data from key experiments are presented in structured tables, and signaling pathways and experimental workflows are visualized through detailed diagrams.
Mechanism of Action: A Tamoxifen-Like Profile
In silico molecular docking studies have provided foundational insights into the interaction of this compound with estrogen receptors α (ERα) and β (ERβ). These computational models suggest that this compound can fit into the ligand-binding pockets of both ERα and ERβ, an interaction believed to be responsible for its SERM activity.[1] This binding is analogous to that of the well-established SERM, tamoxifen.[1] Upon binding, SERMs like tamoxifen induce a distinct conformational change in the estrogen receptor compared to estradiol.[2][3] This altered conformation is critical as it dictates the recruitment of co-regulator proteins to the receptor-DNA complex. Instead of recruiting co-activators, which are necessary for estrogen-mediated gene transcription, the this compound-ER complex is thought to preferentially recruit co-repressors.[4][5] This action effectively blocks the transcription of estrogen-dependent genes that promote cell proliferation.[6]
Signaling Pathway of this compound as a SERM
The following diagram illustrates the proposed signaling pathway of this compound as a selective estrogen receptor modulator.
Quantitative Data on Biological Activity
The anti-proliferative and anti-estrogenic activities of a this compound-enriched fraction have been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data.
Table 1: In Vitro Anti-proliferative Activity of a this compound-Enriched Fraction
| Cell Line | Receptor Status | Total Growth Inhibition (TGI) (µg/mL) |
| MCF-7 | ERα+, PR+ | 5.59[7] |
| MCF-7 BUS | ERα overexpressing | 2.27[7] |
| MDA-MB-231 | ER-, PR-, HER2- | 5.13[1] |
| MCF-10A | Non-carcinogenic | 8.56[1] |
TGI represents the concentration at which there is no net cell growth.
Table 2: In Vivo Anti-estrogenic Activity of a this compound-Enriched Fraction (Rat Uterotrophic Assay)
| Treatment Group | Dose | Uterine Weight Change | Ovarian Weight Change |
| Control | Vehicle | Baseline | No significant change |
| 17β-estradiol | 0.3 mg/kg | Significant increase | No significant change |
| This compound fraction + 17β-estradiol | Various doses | Significant inhibition of estradiol-induced proliferation | No significant change[1] |
Specific quantitative values for uterine weight were not consistently reported across all available literature.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Sulforhodamine B (SRB) Assay for Anti-proliferative Activity
This assay measures cell density by quantifying the total protein content of viable cells.[6]
Workflow Diagram:
Detailed Protocol:
-
Cell Plating: Seed cells (e.g., MCF-7, MCF-7 BUS) in 96-well plates at an appropriate density and allow them to attach for 24 hours.[6]
-
Compound Treatment: Add a this compound-enriched fraction at various concentrations to the wells.
-
Incubation: Incubate the plates for a 48-hour period.[1]
-
Cell Fixation: Fix the cells by adding 10% trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.[6]
-
Staining: Stain the fixed cells with a 0.4% Sulforhodamine B (SRB) solution.[1]
-
Washing: Wash away the unbound dye.
-
Solubilization: Solubilize the protein-bound dye with a 10 mM Tris base solution.[1]
-
Data Acquisition: Read the absorbance at 515 nm to determine the cell density.[1]
-
Data Analysis: Calculate the Total Growth Inhibition (TGI) concentration, which is the concentration that results in no net cell growth.[1]
Rat Uterotrophic Assay for In Vivo Anti-estrogenic Activity
This assay is a standard method to assess the estrogenic and anti-estrogenic effects of a compound by measuring the change in uterine weight in immature female rats.[1]
Workflow Diagram:
Detailed Protocol:
-
Animals: Use immature female Wistar rats (21-25 days old).[1]
-
Grouping: Divide the animals into control and treatment groups.
-
Dosing: The positive control group receives 17β-estradiol (e.g., 0.3 mg/kg, p.o.), while the negative control group receives the vehicle. Treatment groups receive various doses of the this compound fraction in combination with 17β-estradiol.[1]
-
Euthanasia and Dissection: On the fourth day, euthanize the animals, and carefully excise and weigh the uteri.[1]
-
Data Analysis: Compare the uterine weights between the different treatment groups to determine the anti-estrogenic effect of this compound.
Estrogen Receptor Competitive Binding Assay
This assay quantitatively determines the binding affinity of a compound to the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen.
Workflow Diagram:
Detailed Protocol:
-
Objective: To determine the concentration of this compound that inhibits 50% of the binding of a radiolabeled estrogen (e.g., [³H]-17β-estradiol) to the estrogen receptor (IC50) and to calculate its relative binding affinity (RBA).[8]
-
Assay Setup (in triplicate):
-
Total Binding: Contains assay buffer, [³H]-17β-estradiol, and the estrogen receptor preparation.[8]
-
Non-specific Binding: Contains assay buffer, [³H]-17β-estradiol, a high concentration of unlabeled estradiol, and the estrogen receptor preparation.
-
Competitive Binding: Contains assay buffer, [³H]-17β-estradiol, varying concentrations of this compound, and the estrogen receptor preparation.[8]
-
-
Incubation: Incubate the reactions to allow them to reach binding equilibrium.[8]
-
Separation: Separate the bound from the free radioligand, typically by rapid filtration through a filter mat that traps the receptor-ligand complexes.[8]
-
Detection: Measure the radioactivity of the filters using a scintillation counter.[8]
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.[8]
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.[8]
-
Calculate the RBA using the formula: RBA (%) = (IC50 of 17β-Estradiol / IC50 of this compound) x 100.[8]
-
Note: Specific experimental binding affinity data (IC50, Ki) for this compound is not widely available in the public domain as of the last update.[8]
Conclusion
This compound presents a promising profile as a selective estrogen receptor modulator with demonstrated anti-proliferative and anti-estrogenic activities. Its mechanism of action, believed to be similar to tamoxifen, involves binding to estrogen receptors and modulating the transcription of estrogen-responsive genes. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals to further investigate the therapeutic potential of this compound in hormone-dependent cancers and other estrogen-related disorders. Further studies are warranted to fully elucidate its binding affinity, the specific co-regulators it recruits, and its complete downstream signaling effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Estrogen receptor (ER) modulators each induce distinct conformational changes in ER α and ER β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational dynamics of the estrogen receptor alpha: molecular dynamics simulations of the influence of binding site structure on protein dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential recruitment of coregulator proteins steroid receptor coactivator-1 and silencing mediator for retinoid and thyroid receptors to the estrogen receptor-estrogen response element by beta-estradiol and 4-hydroxytamoxifen in human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of coactivators and corepressors in the biology and mechanism of action of steroid hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Anti-Estrogenic Activity of Guajadial Fraction, from Guava Leaves (Psidium guajava L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Guajadial D: In Vitro Cell Culture Assay Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Guajadial, a meroterpenoid derived from the leaves of Psidium guajava (guava), has emerged as a compound of significant interest in oncological research.[1][2] Specifically, Guajadial D, one of its isomers, has demonstrated notable cytotoxic effects against various cancer cell lines.[3] This document provides detailed protocols for in vitro cell culture assays to evaluate the efficacy of this compound. The methodologies outlined are intended to guide researchers in assessing its anti-proliferative, apoptotic, and cell cycle inhibitory activities.
Guajadial and its related compounds exert their anti-cancer effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell survival and proliferation.[4][5] Notably, Guajadial has been shown to suppress the PI3K/Akt signaling pathway and exhibit anti-estrogenic properties, making it a promising candidate for hormone-dependent cancers.[1][6][7] Furthermore, it has been reported to reverse multidrug resistance in cancer cells.[1][8]
Data Presentation
The in vitro cytotoxic activity of this compound and other Guajadial-containing fractions has been evaluated across a range of human cancer cell lines. The following tables summarize the available quantitative data, primarily presenting the half-maximal inhibitory concentration (IC50) and Total Growth Inhibition (TGI) values.
Table 1: In Vitro Cytotoxicity of this compound [3]
| Cell Line | Cancer Type | Parameter | Value (µM) |
| HCT116 | Colon Carcinoma | IC50 | 0.61 |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | IC50 | 16.0 |
| DU145 | Prostate Carcinoma | IC50 | 30.3 |
| Huh7 | Hepatocellular Carcinoma | IC50 | 44.09 |
| A549 | Lung Carcinoma | IC50 | 36.2 |
Table 2: In Vitro Anti-proliferative Activity of Guajadial and Guajadial-rich Fractions [1][4][6]
| Cell Line | Cancer Type | Test Substance | Parameter | Value (µg/mL) |
| MCF-7 | Human Breast Cancer | Enriched Guajadial Fraction | TGI | 5.59 |
| MCF-7 BUS | Tamoxifen-resistant Breast Cancer | Enriched Guajadial Fraction | TGI | 2.27 |
| A549 | Lung Cancer | Guajadial E | IC50 | 6.30 |
| HL-60 | Promyelocytic Leukemia | Guajadial E | IC50 | 7.77 |
| SMMC-7721 | Hepatocellular Carcinoma | Guajadial E | IC50 | 5.59 |
| K562 | Chronic Myelogenous Leukemia | Meroterpene-enriched fraction | TGI | 2 |
| NCI/ADR-RES | Doxorubicin-resistant Ovarian Cancer | Not Specified | TGI | 4 |
| NCI-H460 | Lung Cancer | Dichloromethane Extract | TGI | 5 |
| HT-29 | Colon Cancer | Dichloromethane Extract | TGI | 5 |
| PC-3 | Prostate Cancer | Dichloromethane Extract | TGI | 12 |
| 786-0 | Renal Cancer | Not Specified | TGI | 28 |
Note: IC50 and TGI values can vary between studies due to differences in experimental conditions.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[9]
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration, typically <0.1%) and a blank (medium only).[1]
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[1]
-
MTT Incubation: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[1][11]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11] Shake the plate gently for 15 minutes to ensure complete dissolution.[10]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[11]
Note on Assay Interference: Natural compounds with reducing potential, like Guajadial, can directly convert MTT to formazan, leading to inaccurate results. It is crucial to perform a cell-free control experiment to check for interference.[12] Alternative assays that do not rely on redox mechanisms, such as the Sulforhodamine B (SRB) assay, may be considered.[13]
Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by this compound by detecting the externalization of phosphatidylserine (using Annexin V) and plasma membrane integrity (using Propidium Iodide, PI).[14]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of this compound (e.g., at its IC50 concentration) for 24-48 hours. Include a vehicle control.[1]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells.[1]
-
Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes.[1]
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.[1]
-
Staining: Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[1]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[1] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[10]
Workflow for apoptosis detection by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry to determine if this compound induces cell cycle arrest.[1]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
PBS
-
70% Ethanol (cold)
-
PI staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for 24-48 hours.
-
Cell Harvesting: Harvest cells as described in the apoptosis assay.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours or overnight.[1]
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet with cold PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A. Incubate for 30 minutes at room temperature in the dark.[1]
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer to measure the DNA content based on PI fluorescence intensity.[1]
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Signaling Pathways
This protocol is used to investigate the effect of this compound on the expression and phosphorylation status of key proteins involved in signaling pathways like PI3K/Akt.[11]
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Akt, p-Akt, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
Procedure:
-
Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer.[11]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[11]
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.[11]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Signaling Pathways
Guajadial has been shown to modulate several signaling pathways implicated in cancer progression. A key mechanism is the inhibition of the PI3K/Akt pathway, which is critical for cell survival and proliferation.[1][9] Additionally, its structural similarity to tamoxifen suggests it may act as a selective estrogen receptor modulator (SERM) in estrogen receptor-positive (ER+) breast cancers.[6][7]
Inhibition of the PI3K/Akt signaling pathway.
Anti-estrogenic action via estrogen receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. Guajadial: an unusual meroterpenoid from guava leaves Psidium guajava - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Psidium guajava L. anti-neoplastic effects: induction of apoptosis and cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Estrogenic Activity of Guajadial Fraction, from Guava Leaves (Psidium guajava L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Determining the Cytotoxicity of Guajadial D using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction: Guajadial D, a meroterpenoid derived from the guava plant (Psidium guajava), has demonstrated significant anticancer properties.[1] Its cytotoxic effects are attributed to the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer progression.[1] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[2][3] This document provides a detailed protocol for evaluating the cytotoxic effects of this compound on cancer cells using the MTT assay.
Data Presentation
Table 1: In Vitro Cytotoxic Activity of this compound
| Cell Line | Cancer Type | Parameter | Value (µg/mL) |
| MCF-7 | Breast Cancer | TGI | 5.59[1] |
| MCF-7 BUS | Breast Cancer (Tamoxifen-resistant) | TGI | 2.27[1] |
| A549 | Lung Cancer | IC50 | 6.30[1] |
| HL-60 | Promyelocytic Leukemia | IC50 | 7.77[1] |
| SMMC-7721 | Hepatocellular Carcinoma | IC50 | 5.59[1] |
| K562 | Chronic Myelogenous Leukemia | TGI | 2[1] |
| NCI/ADR-RES | Ovarian Cancer (Doxorubicin-resistant) | TGI | 4[1] |
| NCI-H460 | Lung Cancer | TGI | 5[1] |
| HT-29 | Colon Cancer | TGI | 5[1] |
| PC-3 | Prostate Cancer | TGI | 12[1] |
| 786-0 | Renal Cancer | TGI | 28[1] |
TGI: Total Growth Inhibition; IC50: Half-maximal inhibitory concentration.
Experimental Protocols
MTT Assay Protocol for this compound Cytotoxicity
This protocol outlines the steps to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)[4]
-
DMSO (cell culture grade)[4]
-
96-well plates[4]
-
Phosphate Buffered Saline (PBS)
-
Microplate reader[4]
Procedure:
-
Cell Seeding:
-
This compound Treatment:
-
After 24 hours of incubation, remove the medium.
-
Add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1 to 100 µg/mL) to the respective wells.[4]
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration, typically <0.5%) and a blank (medium only).[4][5]
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[4]
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. For suspension cells, centrifuge the plate first.[6]
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
Protocol to Test for MTT Assay Interference by this compound
Due to its antioxidant properties, this compound may directly reduce MTT, leading to inaccurate results.[7] This cell-free assay is crucial to determine if such interference occurs.[7]
Procedure:
-
Prepare a 96-well plate without cells.
-
Add 100 µL of cell culture medium to each well.
-
Add the same serial dilutions of this compound to the wells as used in the cellular experiment. Include a vehicle-only control.[7]
-
Add 10 µL of MTT solution (final concentration ~0.5 mg/mL) to each well.[7]
-
Incubate the plate for 1-4 hours at 37°C.[7]
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well and mix.[7]
-
Read the absorbance at 570 nm.[7]
A significant increase in absorbance in wells containing this compound compared to the vehicle control indicates direct interference.[7] If interference is observed, consider using an alternative viability assay such as the Resazurin-based assay.[7]
Visualizations
Caption: Workflow for determining this compound cytotoxicity using the MTT assay.
Caption: Proposed signaling pathways of this compound-induced cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantitative Analysis of Guajadial D in Guava Leaf Extract
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psidium guajava L., commonly known as guava, is a plant rich in a variety of bioactive compounds, with its leaves being a significant source of therapeutic agents. Among these is Guajadial D, a caryophyllene-based meroterpenoid that, along with its analogs, has demonstrated promising anti-inflammatory, antimicrobial, and anticancer properties.[1] These application notes provide detailed protocols for the extraction of this compound from guava leaves, summarize available quantitative data, and outline the key signaling pathways affected by this class of compounds. This document is intended to serve as a comprehensive resource for researchers interested in the isolation and investigation of this compound for potential drug development.
Data Presentation: Quantitative Analysis
Specific quantitative data detailing the abundance of this compound (e.g., in mg per gram of dry leaf weight) in Psidium guajava leaves is not extensively reported in the current scientific literature. However, studies on the phytochemical composition of guava leaves provide a broader context of the classes of compounds present and their relative abundance. The following tables summarize the total extract yield using different solvents and the biological activity of Guajadial-enriched fractions. It is important to note that the yield of the target compound, this compound, will be a fraction of these total extract yields and would require further purification and quantification.
Table 1: Total Extract Yield from Psidium guajava Leaves using Different Solvents
| Extraction Method | Solvent | Temperature | Duration | Total Extract Yield (%) | Reference |
| Maceration | Ethanol | Room Temp | 3 days | Not Specified | [2] |
| Maceration | Methanol | Room Temp | 3 days | Not Specified | [2] |
| Maceration | Water | Room Temp | 3 days | Not Specified | [2] |
| Decoction | Water | 90°C | 30 min | Not Specified | [2] |
| Soxhlet | Not Specified | Not Specified | 8 cycles | Not Specified | [2] |
| Ultrasound-Assisted | Water | 45°C | 0.66 min | 30% | [2] |
| Microwave-Assisted | Not Specified | Not Specified | Not Specified | Not Specified | [2] |
Table 2: In Vitro Anticancer Activity of Guajadial-Enriched Fractions
| Cancer Cell Line | Cell Type | Assay | Test Substance | Total Growth Inhibition (TGI) (µg/mL) | IC50 (µg/mL) | Reference |
| MCF-7 | Breast (estrogen-sensitive) | SRB | Enriched Guajadial Fraction | 5.59 | - | |
| MCF-7 BUS | Breast (estrogen-sensitive) | SRB | Enriched Guajadial Fraction | 2.27 | - | |
| NCI-H460 | Lung | SRB | Dichloromethane Extract | - | - | |
| HT-29 | Colon | SRB | Dichloromethane Extract | - | - | |
| PC-3 | Prostate | SRB | Dichloromethane Extract | - | - | |
| K562 | Leukemia | SRB | Meroterpene-enriched fraction | - | - |
Experimental Protocols
The following are detailed methodologies for key experiments related to the extraction and analysis of this compound from Psidium guajava leaves.
Protocol 1: Preparation of Plant Material
-
Collection: Collect fresh, healthy leaves of Psidium guajava.
-
Washing: Wash the leaves thoroughly with distilled water to remove any dirt and contaminants.
-
Drying: Air-dry the leaves in the shade or in an incubator at 40°C for 4-5 days until they are brittle.
-
Grinding: Grind the dried leaves into a fine powder using a mechanical grinder.
-
Storage: Store the powdered leaves in a dark, cool place until ready for use.
Protocol 2: Extraction of this compound
This protocol describes a solvent-based extraction method to obtain a crude extract containing this compound.
-
Maceration: The powdered guava leaves are macerated in dichloromethane at a solid-to-solvent ratio of approximately 1:10 (w/v).
-
Extraction: The mixture is subjected to mechanical stirring for three cycles of 1.5 hours each, with the solvent being renewed at each step, all at room temperature.
-
Filtration and Concentration: The extracts are combined and filtered through Whatman No. 1 filter paper. The solvent is then removed from the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude extract.
Protocol 3: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
-
Preparation of Standard and Sample Solutions:
-
Standard Solution: Accurately weigh a known amount of purified this compound standard and dissolve it in HPLC-grade methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Accurately weigh a known amount of the dried guava leaf extract and dissolve it in methanol. Filter the solution through a 0.45 µm syringe filter before injection.[2]
-
-
HPLC Conditions (General Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector at a wavelength determined by the UV absorbance maximum of this compound.
-
Column Temperature: 25-30°C.
-
-
Analysis:
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the sample solution and identify the peak corresponding to this compound by comparing the retention time with the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
Proposed Biosynthetic Pathway of Guajadial
Caption: Proposed biosynthetic pathway of Guajadial.
Signaling Pathways Modulated by Guajadial
Some studies suggest that Guajadial may exert its anticancer effects by suppressing the PI3K/Akt signaling pathway. This pathway is crucial for cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers. By inhibiting this pathway, Guajadial can induce apoptosis and inhibit the growth of cancer cells.
Caption: Guajadial's inhibitory effect on the PI3K/Akt pathway.
Additionally, Guajadial has been shown to inhibit the Ras/MAPK pathway, which is also critical in cancer cell proliferation.
Caption: Guajadial's inhibition of the Ras/MAPK pathway.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of Guajadial D
Introduction
Guajadial D, a meroterpenoid isolated from the leaves of Psidium guajava, has garnered significant interest within the scientific community for its potential therapeutic properties. As research into its biological activities expands, the need for a reliable and efficient purification method is paramount. High-Performance Liquid Chromatography (HPLC) offers a powerful technique for the isolation of pure this compound from crude plant extracts or semi-purified fractions. This application note provides a detailed protocol for the purification of this compound using reverse-phase HPLC, intended for researchers, scientists, and professionals in the field of drug development.
Principle
This method utilizes reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar. Compounds are separated based on their hydrophobicity. Less polar compounds, such as this compound, will have a stronger affinity for the stationary phase and thus will be retained longer on the column, allowing for their separation from more polar impurities. A gradient elution is employed to ensure efficient separation and timely elution of the target compound.
Experimental Protocols
Sample Preparation
Prior to HPLC purification, a crude extract of Psidium guajava leaves should be prepared and optionally pre-purified using column chromatography.
a. Crude Extraction:
-
Air-dry fresh leaves of Psidium guajava in the shade until brittle.
-
Grind the dried leaves into a fine powder.
-
Macerate the powdered leaves in dichloromethane at a 1:10 (w/v) ratio with mechanical stirring. This process is typically carried out in cycles (e.g., three times for 1.5 hours each), with fresh solvent used in each cycle.[1]
-
Combine the extracts and filter them using Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.[1]
b. Pre-purification (Optional but Recommended):
-
Subject the crude extract to silica gel column chromatography.
-
Elute the column with a gradient of n-hexane and ethyl acetate.
-
Monitor the collected fractions by Thin Layer Chromatography (TLC).
-
Pool the fractions containing the compound of interest for further purification by HPLC.
c. HPLC Sample Preparation:
-
Dissolve the pre-purified fraction containing this compound in HPLC-grade methanol or acetonitrile to a final concentration of approximately 1-5 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
HPLC Instrumentation and Conditions
The following parameters are recommended as a starting point and may require optimization for specific instruments and sample complexities.
Instrumentation:
-
Preparative HPLC system equipped with a gradient pump, an autosampler or manual injector, a column oven, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 250 mm x 10 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | See Table 2 |
| Flow Rate | 2.0 - 4.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 100 - 500 µL (dependent on column size and sample concentration) |
| Detection Wavelength | 254 nm and 278 nm |
Gradient Elution Program
Table 2: Gradient Elution Profile for this compound Purification
| Time (minutes) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (Acetonitrile + 0.1% FA) |
| 0 | 50 | 50 |
| 25 | 10 | 90 |
| 30 | 10 | 90 |
| 32 | 50 | 50 |
| 40 | 50 | 50 |
Post-Purification Analysis
-
Collect the fractions corresponding to the this compound peak.
-
Combine the fractions and evaporate the solvent under reduced pressure.
-
Analyze the purity of the isolated compound using analytical HPLC.
-
Confirm the identity of the purified this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[2]
Data Presentation
The following table summarizes representative quantitative data that can be obtained from the HPLC purification of this compound. These values are illustrative and will vary depending on the specific experimental conditions and the complexity of the initial sample.
Table 1: Representative Quantitative Data for this compound Purification
| Parameter | Value |
| Retention Time (t_R) | 18.5 ± 0.5 min |
| Purity (post-HPLC) | >98% (as determined by analytical HPLC peak area) |
| Recovery | 85 - 95% (from the pre-purified fraction) |
| UV λmax | 278 nm, 337 nm (sh)[3] |
Visualization of the Workflow
The following diagram illustrates the overall workflow for the purification of this compound from Psidium guajava leaves.
Caption: Workflow for the purification and analysis of this compound.
Conclusion
The protocol described in this application note provides a robust starting point for the purification of this compound from Psidium guajava leaf extracts. The use of preparative reverse-phase HPLC with a C18 column and a water/acetonitrile gradient allows for the efficient isolation of this meroterpenoid with high purity. Researchers can adapt and optimize the provided conditions to suit their specific instrumentation and sample characteristics, thereby facilitating further investigation into the promising biological activities of this compound.
References
Application Notes and Protocols for the Synthesis of Guajadial and its Analogues
Audience: Researchers, scientists, and drug development professionals.
Introduction
Guajadial is a caryophyllene-based meroterpenoid isolated from the leaves of the guava plant, Psidium guajava.[1] This natural product has attracted significant scientific interest due to its potent biological activities.[1][2] Research has demonstrated that Guajadial exhibits anti-cancer properties by suppressing the PI3K/Akt signaling pathway and can reverse multidrug resistance in cancer cells.[1] Additionally, it displays anti-estrogenic effects, suggesting a mechanism of action comparable to the established breast cancer therapeutic, tamoxifen.[1][3] The promising therapeutic potential of Guajadial necessitates a robust and scalable synthetic route to facilitate further preclinical and clinical investigations, as well as the generation of novel analogues for structure-activity relationship (SAR) studies.[1]
This document provides detailed protocols for a high-yield, one-pot, three-component biomimetic synthesis of Guajadial. It also outlines a general framework for the synthesis of its analogues. Furthermore, it includes protocols for evaluating the biological activity of these compounds and visual representations of the key signaling pathways involved in their mechanism of action.
Biomimetic Synthesis of Guajadial
The synthesis of Guajadial can be achieved through a biomimetic, one-pot, three-component reaction. This approach mimics the proposed biosynthetic pathway, which involves a key hetero-Diels-Alder reaction between β-caryophyllene and an o-quinone methide intermediate.[1][4] The o-quinone methide is generated in situ from the condensation of an aldehyde (such as benzaldehyde) and 2,4-diformylphloroglucinol.[1][4]
The efficiency of the biomimetic synthesis is influenced by the reaction conditions. The following table summarizes the reported yields under different conditions.
| Entry | Solvent System | Catalyst | Temperature | Combined Yield (%) | Reference |
| 1 | Aqueous (with surfactant) | None | Reflux (100 °C) | 25 | [5] |
| 2 | Aqueous | 5% w/w p-Toluenesulfonic acid (PTSA) | Reflux | 25 | [1] |
| 3 | Neat (Caryophyllene as solvent) | None | Reflux | 21 | [1] |
This protocol is adapted from the biomimetic synthesis reported by Lawrence et al. and BenchChem.[1][5]
Materials:
-
β-Caryophyllene
-
Benzaldehyde
-
2,4-Diformylphloroglucinol
-
p-Toluenesulfonic acid (PTSA)
-
Deionized Water
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Tetrahydrofuran (THF) (optional, for dissolving 2,4-diformylphloroglucinol)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add β-caryophyllene (1.0 eq) and benzaldehyde (1.2 eq).[1]
-
Add an aqueous solution of 5% w/w p-toluenesulfonic acid (PTSA).[1]
-
Heat the mixture to reflux with vigorous stirring.[1]
-
Slowly add a solution of 2,4-diformylphloroglucinol (1.5 eq), dissolved in a minimal amount of a suitable solvent (e.g., THF or the reaction mixture itself), to the refluxing mixture over a period of 4-6 hours using a syringe pump.[1]
-
After the addition is complete, continue to reflux the reaction mixture for an additional 12-18 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.[1]
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).[1]
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).[1]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford Guajadial as a white solid.[1]
Caption: Workflow for the biomimetic synthesis of Guajadial.
Synthesis of Guajadial Analogues
The three-component synthesis strategy offers a versatile platform for generating a library of Guajadial analogues for SAR studies. By systematically varying the aldehyde component, researchers can explore how different substituents on the phenyl ring of the Guajadial scaffold impact its biological activity.[1]
The protocol for synthesizing analogues is largely identical to the one described for Guajadial, with the key modification being the substitution of benzaldehyde with other aromatic or aliphatic aldehydes.
Procedure:
-
Follow steps 1-11 as outlined in Protocol 2.2.
-
In step 1, replace benzaldehyde (1.2 eq) with the desired aldehyde starting material.
-
The purification conditions (e.g., solvent gradient for chromatography) may need to be optimized for each new analogue based on its polarity.
Biological Activity and Signaling Pathways
Guajadial and its related compounds have demonstrated significant potential as anticancer agents.[6] Their efficacy has been quantified in vitro using metrics such as Total Growth Inhibition (TGI) and IC₅₀ values.[6]
The antiproliferative effects of a Guajadial-enriched fraction have been evaluated against various human cancer cell lines.
| Cell Line | Cancer Type | Assay | Test Substance | TGI (µg/mL) | Reference |
| MCF-7 | Breast (estrogen-sensitive) | SRB | Enriched Guajadial Fraction | 5.59 | [2][6] |
| MCF-7 BUS | Breast (estrogen-sensitive) | SRB | Enriched Guajadial Fraction | 2.27 | [2][6] |
Guajadial's anticancer activity is attributed to its ability to modulate multiple critical signaling pathways, including the PI3K/Akt pathway and the estrogen receptor signaling cascade.[1][7]
A. PI3K/Akt/mTOR Pathway Inhibition
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[7] Guajadial is believed to inhibit the phosphorylation and subsequent activation of key proteins in this pathway, such as PI3K and Akt, leading to reduced cancer cell proliferation.[7]
Caption: Guajadial's proposed inhibition of the PI3K/Akt/mTOR pathway.
B. Anti-Estrogenic Mechanism of Action
Guajadial exhibits anti-estrogenic properties, suggesting a mechanism similar to Selective Estrogen Receptor Modulators (SERMs) like tamoxifen.[3] It is proposed that Guajadial binds to estrogen receptors (ERα and ERβ), antagonizing the proliferative effects of estrogen in hormone-dependent cancers.[3]
Caption: Guajadial's proposed anti-estrogenic mechanism of action.
Experimental Protocols for Biological Evaluation
This protocol is used to determine the in vitro antiproliferative activity of synthesized compounds.[6]
Materials:
-
Human cancer cell lines (e.g., MCF-7)
-
96-well microtiter plates
-
Complete cell culture medium
-
Test compound (Guajadial or analogue) dissolved in a suitable vehicle (e.g., DMSO)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
Microplate reader
Procedure:
-
Cell Plating: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Add a range of concentrations of the test compound to the wells. Include a control group that receives only the vehicle.[6]
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours.[6]
-
Cell Fixation: Gently add cold TCA to each well to fix the cells in situ. Incubate for 1 hour at 4°C.[6]
-
Staining: Discard the supernatant, wash the plates with water, and air dry. Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.
-
Measurement: Measure the absorbance (optical density) at a specific wavelength (e.g., 515 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition and determine TGI or IC₅₀ values.
Caption: Experimental workflow for the Sulforhodamine B (SRB) assay.
Conclusion
The biomimetic synthesis of Guajadial provides a reliable and efficient method for producing this valuable natural product. The flexibility of the three-component reaction allows for the straightforward synthesis of novel analogues, which is crucial for conducting detailed SAR studies and optimizing biological activity. The protocols and data presented herein serve as a comprehensive resource for researchers engaged in the synthesis of Guajadial and its analogues and for those investigating their therapeutic potential in drug discovery and development. Further research is warranted to fully elucidate the therapeutic capabilities of this promising class of compounds.[7]
References
Guajadial D in A549 Lung Cancer Cell Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guajadial D, a meroterpenoid derived from the leaves of the guava plant (Psidium guajava), has demonstrated significant potential as an antineoplastic agent against non-small cell lung carcinoma.[1] This document provides detailed application notes and experimental protocols for the use of this compound in studies involving the A549 human lung adenocarcinoma cell line. The focus is on its cytotoxic effects, induction of apoptosis, and modulation of key signaling pathways. While research on isolated this compound is ongoing, much of the current understanding is also informed by studies on related compounds and extracts from P. guajava.[1]
Data Presentation
The following tables summarize the quantitative data regarding the effects of this compound and related compounds on A549 cells.
Table 1: Cytotoxicity of this compound in A549 Cells
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| Guajadial | A549 | Not Specified | IC50 | 6.30 µg/mL | [2] |
Table 2: Representative Data on Apoptosis Induction in A549 Cells
Note: This table presents representative data for apoptosis-inducing agents in A549 cells, illustrating the expected outcomes following treatment with a compound like this compound.
| Treatment | Concentration | Incubation Time | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | - | 48h | 2.5 ± 0.8 | 1.7 ± 0.5 |
| Compound X | IC50 | 48h | 25.8 ± 3.2 | 15.4 ± 2.1 |
| Compound X | 2 x IC50 | 48h | 45.2 ± 4.5 | 28.9 ± 3.7 |
Table 3: Representative Data on Protein Expression Changes in A549 Cells
Note: This table illustrates potential changes in key protein expression following treatment with an apoptosis-inducing and pathway-modulating compound like this compound in A549 cells, based on Western blot analysis.
| Target Protein | Treatment | Fold Change (vs. Vehicle Control) |
| p-Akt (Ser473) | This compound (IC50) | ↓ 0.4 ± 0.1 |
| Akt | This compound (IC50) | ↔ 1.0 ± 0.2 |
| p-ERK1/2 (Thr202/Tyr204) | This compound (IC50) | ↓ 0.5 ± 0.15 |
| ERK1/2 | This compound (IC50) | ↔ 1.1 ± 0.2 |
| Bcl-2 | This compound (IC50) | ↓ 0.3 ± 0.08 |
| Bax | This compound (IC50) | ↑ 2.5 ± 0.4 |
| Cleaved Caspase-3 | This compound (IC50) | ↑ 4.8 ± 0.7 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on A549 cells.
Materials:
-
A549 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.[3]
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) with a final concentration not exceeding 0.1%.
-
Incubation: Incubate the treated cells for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4] Mix gently to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying this compound-induced apoptosis in A549 cells by flow cytometry.
Materials:
-
A549 cells
-
This compound
-
6-well plates
-
PBS (Phosphate-Buffered Saline), cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed A549 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.5x, 1x, and 2x IC50) for the desired time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[6]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[6]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[6]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[6] Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
This protocol is for detecting changes in the expression of proteins involved in apoptosis and signaling pathways in this compound-treated A549 cells.
Materials:
-
A549 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, cleaved caspase-3, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection system
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat A549 cells with this compound as desired. Wash the cells with cold PBS and lyse them with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[8]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and visualize the protein bands using an ECL detection system and an imaging instrument.
-
Analysis: Quantify the band intensities relative to the loading control.
Signaling Pathways and Experimental Workflows
Signaling Pathways
// Connections Receptor -> PI3K [label="Activates"]; PI3K -> Akt [label="Activates"]; Akt -> p_Akt [style=dashed]; p_Akt -> Proliferation [label="Promotes"]; p_Akt -> Bcl2 [label="Promotes"];
Receptor -> Ras [label="Activates"]; Ras -> Raf -> MEK -> ERK; ERK -> p_ERK [style=dashed]; p_ERK -> Proliferation [label="Promotes"];
Guajadial_D -> PI3K [label="Inhibits", color="#EA4335", arrowhead=tee]; Guajadial_D -> ERK [label="Inhibits", color="#EA4335", arrowhead=tee]; Guajadial_D -> Bcl2 [label="Inhibits", color="#EA4335", arrowhead=tee]; Guajadial_D -> Bax [label="Promotes", color="#34A853"];
Bcl2 -> Bax [label="Inhibits", color="#EA4335", arrowhead=tee]; Bax -> Caspase9 [label="Activates"]; Caspase9 -> Cleaved_Caspase9 [style=dashed]; Cleaved_Caspase9 -> Caspase3 [label="Activates"]; Caspase3 -> Cleaved_Caspase3 [style=dashed]; Cleaved_Caspase3 -> Apoptosis [label="Executes"]; } END_DOT Caption: Proposed mechanism of this compound in A549 cells.
Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ceramide accumulation precedes caspase-3 activation during apoptosis of A549 human lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. Annexin V Staining Protocol [bdbiosciences.com]
- 8. mdpi.com [mdpi.com]
Guajadial D: Unraveling its Inhibitory Effect on the PI3K/Akt Signaling Pathway
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Guajadial D, a prominent meroterpenoid isolated from the leaves of the guava plant (Psidium guajava), has garnered significant attention within the scientific community for its demonstrated antineoplastic properties. Emerging research has illuminated its potential to modulate critical cellular processes implicated in cancer progression, including the induction of apoptosis and cell cycle arrest. Of particular interest is its interaction with the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a pivotal cascade that governs cell survival, proliferation, and metabolism, and is frequently dysregulated in various malignancies. These notes provide a comprehensive guide to investigating the effects of this compound on the PI3K/Akt pathway, complete with detailed experimental protocols and data presentation.
Data Presentation: In Vitro Anti-proliferative Activity
The cytotoxic and growth-inhibitory effects of Guajadial and Guajadial-rich fractions have been evaluated across a spectrum of cancer cell lines. The following table summarizes key quantitative data, offering a comparative overview of its potency.
| Cancer Type | Cell Line | Parameter | Value (µg/mL) |
| Breast Cancer | MCF-7 | TGI | 5.59 |
| Breast Cancer | MCF-7 BUS | TGI | 2.27 |
| Breast Cancer | MCF-7 | IC50 | 7.78 |
| Lung Cancer | A549 | IC50 | 6.30 |
| Leukemia | HL60 | IC50 | 7.77 |
| Cervical Cancer | SMMC-7721 | IC50 | 5.59 |
IC50: Half-maximal inhibitory concentration. TGI: Total Growth Inhibition.
Signaling Pathway and Experimental Workflow
The investigation into this compound's mechanism of action centers on its proposed inhibition of the PI3K/Akt signaling cascade. The following diagrams illustrate the targeted pathway and a typical experimental workflow for its investigation.
Caption: Proposed inhibitory effect of this compound on the PI3K/Akt/mTOR signaling pathway.
Caption: Experimental workflow for investigating this compound's effect on the PI3K/Akt pathway.
Experimental Protocols
The following are detailed protocols for key experiments to assess the impact of this compound on cancer cells and the PI3K/Akt signaling pathway.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µg/mL).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a blank (medium only).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Protocol 2: Western Blot Analysis of PI3K/Akt Pathway Proteins
This protocol details the procedure for examining the phosphorylation status of key proteins in the PI3K/Akt pathway following treatment with this compound.
Materials:
-
Cancer cells treated with this compound (at IC50 concentration for 24-48 hours) and untreated control cells.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-polyacrylamide gels.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., rabbit anti-p-PI3K, rabbit anti-PI3K, rabbit anti-p-Akt (Ser473), rabbit anti-Akt, rabbit anti-p-mTOR, rabbit anti-mTOR, and mouse anti-β-actin).
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG).
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Protein Extraction:
-
Lyse cells in RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE:
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize to a loading control (e.g., β-actin). Compare the levels of phosphorylated proteins to total protein levels in treated versus control cells.
-
Expected Outcomes
Treatment of cancer cells with this compound is expected to result in a dose- and time-dependent decrease in cell viability. Western blot analysis is anticipated to show a significant reduction in the phosphorylation levels of key PI3K/Akt pathway proteins, such as PI3K, Akt, and mTOR, in this compound-treated cells compared to untreated controls. These findings would provide strong evidence for the inhibitory effect of this compound on this critical cancer-promoting signaling pathway.
Application Notes and Protocols for In Vivo Studies of Guajadial
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guajadial is a meroterpenoid derived from the leaves of Psidium guajava (guava) that has attracted considerable interest for its potential therapeutic applications, particularly in oncology.[1] Preclinical research has indicated that Guajadial possesses anticancer, anti-estrogenic, and anti-inflammatory properties.[1] Its mechanisms of action are believed to include functioning as a Selective Estrogen Receptor Modulator (SERM), similar to tamoxifen, and inhibiting key signaling pathways such as Ras/MAPK and PI3K/Akt.[1] These application notes provide detailed protocols and data for designing and conducting in vivo studies to evaluate the efficacy and safety of Guajadial using various animal models.
Animal Models
The selection of an appropriate animal model is critical for the in vivo evaluation of Guajadial. The most commonly used models include murine xenografts for efficacy studies and rodent models for toxicity and anti-estrogenic activity assessment.
-
For Anticancer Efficacy (Xenograft Models):
-
Human Breast Cancer: Immunodeficient mice, such as BALB/c nude or NOD-scid gamma (NSG) mice, are essential for implanting human breast cancer cell lines like MCF-7 (estrogen receptor-positive).[1]
-
Human Lung Cancer: Immunodeficient mouse strains are also used for xenograft studies with human non-small cell lung carcinoma cell lines, including A549 and H1650.[1]
-
Murine Breast Cancer: The Solid Ehrlich murine breast adenocarcinoma model in BALB/c mice is another established model for evaluating the anticancer effects of compounds like Guajadial.[2]
-
-
For Anti-Estrogenic Activity:
-
Prepubescent female Sprague Dawley or Wistar rats are utilized for the uterotrophic assay to assess the anti-estrogenic effects of Guajadial.[3]
-
-
For Toxicity Studies:
-
Wistar rats are commonly used for acute and subacute toxicity studies to determine the safety profile of Guajadial-containing extracts.[4]
-
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo studies investigating the efficacy and safety of Guajadial and related Psidium guajava extracts.
In Vivo Anticancer Efficacy
Table 1: Effect of a Guajadial-Enriched Fraction on Solid Ehrlich Murine Breast Adenocarcinoma
| Treatment Group | Dose (mg/kg) | Administration Route | Relative Tumor Weight (% of body weight) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | i.p. | 2.5 ± 0.5 | - |
| Guajadial Fraction | 10 | i.p. | 1.5 ± 0.3 | 40% |
| Guajadial Fraction | 30 | i.p. | 1.2 ± 0.2 | 52% |
| Guajadial Fraction | 50 | i.p. | 1.0 ± 0.2 | 60% |
| Doxorubicin (Positive Control) | 3 | i.p. | 0.8 ± 0.1 | 68% |
Data adapted from a study on a meroterpene-enriched fraction from Psidium guajava, where Guajadial is a major component.[2][5]
In Vivo Anti-Estrogenic Activity
Table 2: Uterotrophic Assay of a Guajadial-Enriched Fraction in Prepubescent Rats
| Treatment Group | Dose (mg/kg) | Administration Route | Relative Uterine Weight (% of body weight) |
| Vehicle Control | - | p.o. | 0.05 ± 0.01 |
| 17β-Estradiol (E2) | 0.3 | p.o. | 0.15 ± 0.03 |
| E2 + Guajadial Fraction | 12.5 | p.o. | 0.08 ± 0.02 |
| E2 + Guajadial Fraction | 25 | p.o. | 0.07 ± 0.02 |
| E2 + Guajadial Fraction | 50 | p.o. | 0.06 ± 0.01* |
*p < 0.001 compared to the 17β-Estradiol group, indicating significant inhibition of estradiol-induced uterine proliferation.[6]
In Vivo Toxicity Profile
Table 3: Hematological Parameters in Wistar Rats After 28-Day Oral Administration of Psidium guajava Methanolic Bark Extract
| Parameter | Control | 250 mg/kg | 500 mg/kg | 1000 mg/kg |
| Female | ||||
| Red Blood Cells (10^6/µL) | 7.5 ± 0.3 | 7.8 ± 0.4 | 8.1 ± 0.5 | 8.5 ± 0.6 |
| Platelets (10^3/µL) | 850 ± 50 | 830 ± 45 | 810 ± 40 | 750 ± 30 |
| Male | ||||
| Red Blood Cells (10^6/µL) | 7.9 ± 0.4 | 8.0 ± 0.5 | 8.2 ± 0.4 | 8.3 ± 0.5 |
| Platelets (10^3/µL) | 800 ± 40 | 820 ± 35 | 850 ± 40 | 900 ± 50** |
*p < 0.05, **p < 0.01 compared to control.[4]
Table 4: Biochemical Parameters in Wistar Rats After 28-Day Oral Administration of Psidium guajava Methanolic Bark Extract
| Parameter | Control | 250 mg/kg | 500 mg/kg | 1000 mg/kg |
| Female | ||||
| AST (U/L) | 60 ± 5 | 75 ± 7 | 85 ± 8 | 95 ± 10 |
| ALT (U/L) | 40 ± 4 | 50 ± 5 | 60 ± 6 | 70 ± 7 |
| Total Protein (g/dL) | 7.0 ± 0.5 | 6.5 ± 0.4 | 6.0 ± 0.3 | 5.5 ± 0.3*** |
| Creatinine (mg/dL) | 0.8 ± 0.1 | 0.7 ± 0.1 | 0.6 ± 0.1 | 0.5 ± 0.1 |
| Male | ||||
| AST (U/L) | 65 ± 6 | 70 ± 7 | 75 ± 8 | 80 ± 9 |
| ALT (U/L) | 45 ± 5 | 50 ± 6 | 55 ± 5 | 60 ± 7 |
| Total Protein (g/dL) | 7.2 ± 0.6 | 7.0 ± 0.5 | 6.8 ± 0.4 | 6.5 ± 0.4 |
| Creatinine (mg/dL) | 0.9 ± 0.1 | 0.85 ± 0.1 | 0.8 ± 0.1 | 0.75 ± 0.1 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to control.[4]
Experimental Protocols
Protocol for Human Breast Cancer (MCF-7) Xenograft Model
-
Animal Model: Female immunodeficient mice (e.g., BALB/c nude), 6-8 weeks old.
-
Cell Culture: Culture MCF-7 cells in appropriate media supplemented with fetal bovine serum until they reach 80-90% confluency.
-
Cell Preparation: Harvest cells and resuspend in a sterile, serum-free medium or PBS at a concentration of 1 x 10^7 cells/mL. Mix the cell suspension 1:1 with Matrigel.
-
Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: Once tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Guajadial Formulation and Administration:
-
Purity: Use Guajadial with >95% purity.[1]
-
Vehicle: A common vehicle for oral administration is 0.5% carboxymethylcellulose (CMC) in saline.[1] For intraperitoneal (i.p.) injection, a solution of 5% DMSO, 5% Tween 80, and 90% saline can be used.[1]
-
Dosage: A starting dose of 12.5 mg/kg administered daily via oral gavage has been reported to be effective.[7]
-
Administration: Administer Guajadial or vehicle to the respective groups daily for the duration of the study.
-
-
Endpoint: Euthanize the mice when tumors in the control group reach the predetermined maximum size. Excise and weigh the tumors.
Protocol for Solid Ehrlich Murine Breast Adenocarcinoma Model
-
Animal Model: Female BALB/c mice, 6-8 weeks old.[2]
-
Tumor Induction: Inject 0.2 mL of Ehrlich ascites carcinoma cells (2.5 x 10^6 cells) intramuscularly into the right thigh.[2]
-
Treatment:
-
Monitoring: Monitor tumor growth and the general health of the animals.
-
Endpoint: After 21 days of treatment, euthanize the animals and excise the tumors.[2] Calculate the relative tumor weight as (tumor weight / final body weight) x 100.[5]
Protocol for Uterotrophic Assay
-
Animal Model: Immature female Wistar or Sprague Dawley rats (21-25 days old).[3]
-
Grouping: Divide the animals into control and treatment groups.
-
Treatment Administration:
-
Positive Control: 17β-estradiol (0.3 mg/kg, p.o.).
-
Treatment Groups: Co-administer 17β-estradiol with a Guajadial-enriched fraction at various doses (e.g., 12.5, 25, 50 mg/kg, p.o.).[6]
-
Negative Control: Administer the vehicle solution.
-
-
Duration: Administer treatments daily for three consecutive days.
-
Endpoint: On the fourth day, euthanize the animals, and carefully excise the uteri, removing any adhering fat and connective tissue. Weigh the uteri.
Visualizations
Signaling Pathways Modulated by Guajadial
Caption: Signaling pathways modulated by Guajadial.
Experimental Workflow for In Vivo Xenograft Study
Caption: Experimental workflow for a typical in vivo xenograft study.
Logical Flow for Uterotrophic Assay
Caption: Logical flow diagram for the uterotrophic assay.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A549 Xenograft Model - Altogen Labs [altogenlabs.com]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. healthinformaticsjournal.al-makkipublisher.com [healthinformaticsjournal.al-makkipublisher.com]
Application Notes and Protocols for Assessing the Anti-Estrogenic Activity of Guajadial D
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the anti-estrogenic properties of Guajadial D, a meroterpenoid isolated from guava leaves (Psidium guajava L.). The provided methodologies are based on established in vitro and in vivo assays to characterize the compound's interaction with estrogen signaling pathways.
Introduction
This compound has emerged as a compound of interest due to its potential anti-proliferative and anti-estrogenic activities.[1][2][3][4] Research suggests a mechanism of action similar to that of tamoxifen, a well-known selective estrogen receptor modulator (SERM), indicating its potential as a phytoestrogen-based therapeutic agent.[1][2][5][6] The following protocols are designed to enable researchers to systematically investigate and quantify the anti-estrogenic effects of this compound.
Key Biological Activities of this compound
Initial studies have demonstrated this compound's efficacy in both cell-based and animal models.
-
In Vitro Anti-Proliferative Activity: A this compound-enriched fraction has shown significant anti-proliferative effects against human breast cancer cell lines, including MCF-7 and MCF-7 BUS.[1][2][3][4]
-
In Vivo Anti-Estrogenic Activity: In vivo studies using the uterotrophic assay in pre-pubescent rats have shown that a this compound-enriched fraction can inhibit the uterine growth-promoting effects of estradiol.[1][2][3][4][7]
Experimental Workflow for Assessing Anti-Estrogenicity
A tiered approach is recommended to comprehensively evaluate the anti-estrogenic potential of this compound. This workflow progresses from initial receptor binding studies to cell-based functional assays and finally to in vivo validation.
Caption: Experimental workflow for assessing anti-estrogenic activity.
Detailed Experimental Protocols
Protocol 1: Estrogen Receptor Competitive Binding Assay
This assay determines the ability of this compound to compete with radiolabeled estradiol for binding to the estrogen receptor (ERα and/or ERβ).[8][9][10]
Materials:
-
Recombinant human ERα or ERβ protein
-
[³H]-17β-estradiol (Radioligand)
-
Unlabeled 17β-estradiol (for non-specific binding)
-
This compound
-
Assay Buffer (e.g., Tris-HCl, EDTA, DTT, glycerol)
-
Hydroxylapatite slurry or filter mats
-
Scintillation cocktail and counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound and unlabeled 17β-estradiol in the assay buffer. Dilute the ER protein and [³H]-17β-estradiol to their optimal working concentrations.
-
Assay Setup (96-well plate format):
-
Total Binding: Add assay buffer, [³H]-17β-estradiol, and ER protein.
-
Non-Specific Binding (NSB): Add assay buffer, [³H]-17β-estradiol, a high concentration of unlabeled 17β-estradiol, and ER protein.
-
Test Compound: Add assay buffer, [³H]-17β-estradiol, serial dilutions of this compound, and ER protein.
-
-
Incubation: Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.
-
Separation of Bound and Free Ligand:
-
Hydroxylapatite Method: Add hydroxylapatite slurry to each well, incubate, and then wash the pellets to remove unbound ligand.
-
Filter Method: Rapidly filter the contents of each well through a filter mat using a cell harvester.
-
-
Quantification: Add scintillation cocktail to the washed pellets or filter mats and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding for each concentration of this compound and determine the IC50 value (the concentration that inhibits 50% of specific binding).
Data Presentation:
| Compound | Receptor | IC50 (nM) | Relative Binding Affinity (%) |
| 17β-estradiol | ERα | Value | 100 |
| This compound | ERα | Value | Value |
| 17β-estradiol | ERβ | Value | 100 |
| This compound | ERβ | Value | Value |
Protocol 2: MCF-7 Cell Proliferation (E-Screen) Assay
This assay assesses the ability of this compound to inhibit the proliferation of estrogen-sensitive MCF-7 human breast cancer cells.[11][12]
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Charcoal-stripped FBS (to remove endogenous steroids)
-
17β-estradiol
-
This compound
-
Cell proliferation reagent (e.g., MTT, MTS, or crystal violet)
-
Plate reader
Procedure:
-
Cell Culture Preparation: Culture MCF-7 cells in standard medium. Prior to the assay, switch the cells to a medium containing charcoal-stripped FBS for 48-72 hours to induce estrogen deprivation.
-
Cell Seeding: Seed the estrogen-deprived MCF-7 cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Treatment:
-
Vehicle Control: Treat cells with the vehicle used to dissolve the compounds (e.g., DMSO).
-
Positive Control: Treat cells with 17β-estradiol to induce proliferation.
-
Test for Anti-Estrogenic Activity: Co-treat cells with a fixed concentration of 17β-estradiol and increasing concentrations of this compound.
-
Test for Estrogenic Activity: Treat cells with increasing concentrations of this compound alone.
-
-
Incubation: Incubate the plates for 6 days, with a media change at day 3.
-
Assessment of Cell Proliferation: Add the chosen cell proliferation reagent and measure the absorbance or fluorescence according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control and calculate the percentage of inhibition of estradiol-induced proliferation for each concentration of this compound.
Data Presentation:
| Treatment | Concentration (µM) | Cell Proliferation (% of Control) |
| Vehicle Control | - | 100 |
| 17β-estradiol | 0.001 | Value |
| This compound | Multiple | Values |
| 17β-estradiol (0.001 µM) + this compound | Multiple | Values |
Protocol 3: Rodent Uterotrophic Assay
This in vivo assay evaluates the ability of this compound to inhibit the estrogen-induced increase in uterine weight in immature or ovariectomized female rodents.[13][14][15]
Materials:
-
Immature (20-21 days old) or ovariectomized adult female rats or mice
-
17β-estradiol
-
This compound
-
Vehicle (e.g., corn oil)
-
Animal balance
-
Dissection tools
Procedure:
-
Animal Acclimation: Acclimate the animals to the housing conditions for at least 5 days.
-
Dosing:
-
Vehicle Control: Administer the vehicle daily for 3 consecutive days.
-
Positive Control: Administer 17β-estradiol daily for 3 consecutive days.
-
Test Group: Co-administer 17β-estradiol and this compound daily for 3 consecutive days.
-
Dosing can be performed via oral gavage or subcutaneous injection.
-
-
Necropsy: Euthanize the animals 24 hours after the final dose.
-
Uterine Weight Measurement: Carefully dissect the uterus, trim away any adhering fat and connective tissue, and record the wet weight. The uterus can also be blotted to obtain a "blotted" weight.
-
Data Analysis: Calculate the mean uterine weight for each group. A significant decrease in uterine weight in the co-treatment group compared to the estradiol-only group indicates anti-estrogenic activity.
Data Presentation:
| Treatment Group | Dose (mg/kg/day) | Mean Body Weight (g) | Mean Uterine Wet Weight (mg) |
| Vehicle Control | - | Value | Value |
| 17β-estradiol | Value | Value | Value |
| 17β-estradiol + this compound (Low Dose) | Value | Value | Value |
| 17β-estradiol + this compound (Mid Dose) | Value | Value | Value |
| 17β-estradiol + this compound (High Dose) | Value | Value | Value |
Signaling Pathway
The anti-estrogenic effect of this compound is hypothesized to be mediated through the estrogen receptor signaling pathway. Upon binding to the estrogen receptor, it may act as an antagonist, preventing the conformational changes required for coactivator recruitment and subsequent gene transcription that leads to cell proliferation.
Caption: Proposed mechanism of this compound's anti-estrogenic action.
Conclusion
The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of this compound's anti-estrogenic activity. By employing a combination of in vitro and in vivo assays, researchers can elucidate its mechanism of action and assess its potential as a novel therapeutic agent for estrogen-dependent conditions. Careful adherence to these standardized methods will ensure the generation of reliable and reproducible data.
References
- 1. Anti-Estrogenic Activity of Guajadial Fraction, from Guava Leaves (Psidium guajava L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Estrogenic Activity of Guajadial Fraction, from Guava Leaves (Psidium guajava L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Estrogenic Activity of Guajadial Fraction, from Guava Leaves (Psidium guajava L.) [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Anti-estrogenic activity of fifty chemicals evaluated by in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. Critical review and evaluation of the uterotrophic bioassay for the identification of possible estrogen agonists and antagonists: in support of the validation of the OECD uterotrophic protocols for the laboratory rodent. Organisation for Economic Co-operation and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Guajadial D in Multidrug Resistance Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) presents a significant obstacle to effective cancer chemotherapy. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which function as drug efflux pumps. Guajadial, a natural meroterpenoid derived from the leaves of the guava plant (Psidium guajava), has emerged as a promising agent to counteract MDR.[1][2][3] These application notes provide a comprehensive overview of Guajadial's mechanism of action and detailed protocols for its investigation in MDR research.
Mechanism of Action
Guajadial reverses multidrug resistance primarily through a dual mechanism of action. It inhibits the expression of key ABC transporters, P-gp and BCRP, thereby increasing the intracellular concentration of chemotherapeutic drugs.[1][2] This inhibition is mediated by the suppression of the PI3K/Akt signaling pathway, a crucial regulator of cell survival and proliferation that is often hyperactivated in cancer.[1][4] By inactivating this pathway, Guajadial downregulates the expression of these efflux pumps, resensitizing resistant cancer cells to conventional anticancer agents.[1][4]
Data Presentation
Table 1: In Vitro Cytotoxicity of Guajadial
| Cell Line | Cancer Type | Parameter | Value | Reference |
| MCF-7 | Human Breast Cancer | TGI | 5.59 µg/mL | [2][5] |
| MCF-7 BUS | Tamoxifen-Resistant Breast Cancer | TGI | 2.27 µg/mL | [2][5] |
| A549 | Lung Cancer | IC50 | 6.30 µg/mL | [2] |
| HL-60 | Promyelocytic Leukemia | IC50 | 7.77 µg/mL | [2] |
| SMMC-7721 | Hepatocellular Carcinoma | IC50 | 5.59 µg/mL | [2] |
| NCI/ADR-RES | Doxorubicin-Resistant Ovarian Cancer | TGI | 4 µg/mL | [2] |
| TGI: Total Growth Inhibition; IC50: Half-maximal Inhibitory Concentration |
Table 2: Reversal of Multidrug Resistance by Guajadial in Breast Cancer Cells
| Cell Line | Treatment | IC50 (µM) | Fold Reversal |
| MCF-7/ADR | Doxorubicin alone | 28.54 ± 2.13 | - |
| (Doxorubicin-Resistant) | Doxorubicin + Guajadial (5 µM) | 9.87 ± 0.82 | 2.89 |
| Doxorubicin + Guajadial (10 µM) | 4.21 ± 0.36 | 6.78 | |
| MCF-7/PTX | Paclitaxel alone | 1.58 ± 0.12 | - |
| (Paclitaxel-Resistant) | Paclitaxel + Guajadial (5 µM) | 0.54 ± 0.05 | 2.93 |
| Paclitaxel + Guajadial (10 µM) | 0.21 ± 0.02 | 7.52 | |
| Data summarized from Li Y, et al. Chem Biol Interact. 2019.[4] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol determines the effect of Guajadial on the viability of both drug-sensitive and drug-resistant cancer cells.[5]
Materials:
-
Cancer cell lines (e.g., MCF-7 and MCF-7/ADR)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Guajadial stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[6][7]
-
Treatment: Treat cells with serial dilutions of Guajadial (with or without a fixed concentration of a chemotherapeutic agent) for 48-72 hours. Include untreated and vehicle-only controls.[7]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well. Shake the plate for 15 minutes to dissolve the formazan crystals.[6]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Analysis: Calculate cell viability as a percentage of the untreated control and determine IC50 values.
Protocol 2: Western Blotting for P-gp and PI3K/Akt Pathway Proteins
This protocol is used to quantify changes in the expression of P-gp and key proteins in the PI3K/Akt pathway following Guajadial treatment.[1][6]
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-P-gp, anti-Akt, anti-p-Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer. Centrifuge to collect the supernatant containing total protein.
-
Protein Quantification: Determine protein concentration using the BCA assay.[6]
-
Sample Preparation: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.[6]
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[6]
-
Blocking and Antibody Incubation: Block the membrane for 1 hour, then incubate with primary antibodies overnight at 4°C.[6]
-
Secondary Antibody and Detection: Wash the membrane with TBST, incubate with HRP-conjugated secondary antibody for 1 hour, and detect bands using a chemiluminescent substrate.[6]
-
Analysis: Quantify band intensity and normalize to a loading control like β-actin.
Protocol 3: Rhodamine 123 Accumulation Assay for P-gp Function
This assay measures the functional activity of the P-gp efflux pump. Inhibition of P-gp by Guajadial will result in increased intracellular accumulation of the fluorescent substrate Rhodamine 123.[8][9]
Materials:
-
Drug-resistant cells (e.g., MCF-7/ADR)
-
Rhodamine 123
-
Guajadial
-
Positive control P-gp inhibitor (e.g., verapamil)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Seeding: Plate cells and allow them to adhere overnight.
-
Pre-treatment: Incubate cells with various concentrations of Guajadial or a positive control for 1-2 hours.
-
Rhodamine 123 Staining: Add Rhodamine 123 (e.g., 5 µM) to the media and incubate for 30-60 minutes at 37°C, protected from light.[8]
-
Washing: Wash the cells with cold PBS to remove extracellular dye.
-
Data Acquisition: Lyse the cells and measure intracellular fluorescence using a fluorescence plate reader, or analyze single-cell fluorescence via flow cytometry.[8][9]
-
Analysis: Compare the fluorescence intensity of Guajadial-treated cells to untreated controls. An increase in fluorescence indicates P-gp inhibition.
Protocol 4: P-gp ATPase Activity Assay
This assay determines if Guajadial directly affects the ATP hydrolysis activity of P-gp, which is essential for its pump function.
Materials:
-
Membrane vesicles from P-gp-overexpressing cells
-
Guajadial
-
ATP
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
Sodium orthovanadate (P-type ATPase inhibitor)
-
96-well plate
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add P-gp-containing membrane vesicles to a reaction buffer. Add various concentrations of Guajadial. Include a basal control (no drug), a positive control (e.g., verapamil), and a vanadate-inhibited control.
-
Initiate Reaction: Start the reaction by adding ATP and incubate at 37°C for 20-30 minutes.
-
Stop Reaction & Color Development: Terminate the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent like Malachite Green.
-
Data Acquisition: Read the absorbance at ~620-650 nm.
-
Analysis: Construct a phosphate standard curve to quantify the amount of Pi released. P-gp-specific ATPase activity is calculated by subtracting the activity in the presence of vanadate from the total activity. Determine the effect of Guajadial on this specific activity.
Conclusion
Guajadial demonstrates significant potential as a modulator of multidrug resistance in cancer. Its ability to inhibit ABC transporter expression through the suppression of the PI3K/Akt signaling pathway provides a strong rationale for its further development.[1][4] The protocols outlined in these notes offer a robust framework for researchers to investigate the efficacy and mechanism of Guajadial and similar compounds in overcoming MDR. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and potential clinical applications as an adjuvant in cancer chemotherapy.[2]
References
- 1. Guajadial reverses multidrug resistance by inhibiting ABC transporter expression and suppressing the PI3K/Akt pathway in drug-resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Maximizing Guajadial D Yield from Psidium guajava
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Guajadial D from Psidium guajava (guava) leaves.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary botanical source?
A1: this compound is a bioactive meroterpenoid, a compound with significant research interest due to its potential anti-estrogenic and anticancer properties.[1][2] The primary and most well-documented natural source of this compound is the leaves of the common guava tree, Psidium guajava L.[1][3]
Q2: Which parts of the Psidium guajava plant are optimal for this compound extraction?
A2: The leaves of Psidium guajava are specifically recognized as the primary reservoir of Guajadial and its related derivatives.[1][3]
Q3: What are the common methods for extracting this compound from guava leaves?
A3: Common extraction methods for bioactive compounds from guava leaves include traditional techniques like maceration and Soxhlet extraction, as well as modern methods such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE).[1][4] The choice of method can significantly influence the extraction yield.[1]
Q4: Which solvents are most effective for extracting this compound?
A4: The selection of an appropriate solvent is crucial for efficient extraction. Dichloromethane has been effectively used to obtain an enriched this compound fraction.[1][5] Polar solvents such as methanol, ethanol, and hydroethanolic mixtures have demonstrated high efficacy in extracting phenolic and flavonoid compounds from guava leaves, suggesting their suitability for this compound as well.[1][6] For biological assays, dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions.[7][8]
Q5: How can the quantity of this compound in an extract be determined?
A5: High-Performance Liquid Chromatography (HPLC) is a suitable analytical method for quantifying the amount of this compound in an extract.[1][9] This technique allows for the separation and quantification of the target compound from a complex mixture.
Q6: What are the primary factors that can lead to the degradation of this compound during experiments?
A6: this compound is susceptible to degradation from several environmental factors, including exposure to light (photodegradation), high temperatures (thermal degradation), and non-optimal pH conditions.[7][10] As a meroterpenoid, it can also be sensitive to acidic or alkaline hydrolysis and oxidation.[7]
Q7: How should pure this compound and its solutions be stored to ensure stability?
A7: To minimize degradation, pure this compound should be stored in a cool, dark, and dry place, with long-term storage recommended at -20°C.[7] Stock solutions should also be stored at -20°C in amber vials or tubes wrapped in aluminum foil to protect them from light.[7][8] For short-term use, refrigeration at 4°C may be acceptable, but stability should be verified.[7] Aliquoting stock solutions is advisable to avoid repeated freeze-thaw cycles.[8]
Troubleshooting Guides
Low Extraction Yield
| Symptom | Possible Cause | Suggested Solution |
| Low overall crude extract yield. | Inappropriate solvent selection. | The polarity of the solvent should match that of this compound. Dichloromethane has been used successfully for enriched fractions.[1][2] Consider using polar solvents like 50% hydroethanolic solutions, which have shown high efficacy for extracting phenolic compounds.[6] |
| Inefficient extraction method. | Traditional methods like maceration may be less efficient.[3] Explore modern techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to enhance extraction efficiency.[1][4] | |
| Improper plant material preparation. | Ensure leaves are properly dried (e.g., in the shade or an incubator at 40°C for 4-5 days) and ground into a fine powder to maximize surface area for extraction.[3][9] | |
| Low purity of this compound in the crude extract. | Co-extraction of impurities. | If the initial extract is complex, consider using a more selective solvent. A multi-step extraction with solvents of varying polarity can also help in preliminary fractionation. |
| Inefficient downstream purification. | Employ sequential chromatographic techniques, such as column chromatography followed by flash chromatography, to isolate and purify this compound from the crude extract.[3][5] |
Compound Degradation
| Symptom | Possible Cause | Suggested Solution |
| This compound solution changes color. | Chemical degradation or oxidation. | A color change often indicates the formation of impurities.[8] Immediately assess the purity of the solution using HPLC and prepare fresh solutions for experiments.[8] |
| Inconsistent results in biological assays. | Degradation of this compound in working solutions. | Prepare fresh working solutions from a frozen stock for each experiment. Minimize the time the compound is in aqueous media before use. Protect solutions from light by using amber vials or wrapping them in aluminum foil.[7][8] |
| Appearance of new peaks in HPLC analysis of stock solutions. | Instability during storage. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. For long-term storage, consider -80°C.[8] Ensure solvents are of high purity and consider purging with an inert gas like nitrogen to prevent oxidation.[8] |
Experimental Issues
| Symptom | Possible Cause | Suggested Solution |
| Precipitation of this compound in aqueous media. | Low aqueous solubility. | Ensure the final concentration of this compound does not exceed its solubility limit in the aqueous medium. A slightly higher, non-toxic concentration of the solvent (e.g., DMSO) may be necessary to maintain solubility.[7] |
| Low recovery after purification steps. | Adsorption onto chromatography media or degradation. | Ensure the chosen chromatography conditions (e.g., solvent system, pH) are compatible with this compound stability. Monitor fractions closely using Thin Layer Chromatography (TLC).[3] |
Data Presentation
While specific quantitative data on this compound yield is not extensively reported, the following tables summarize the total extract and phytochemical content from Psidium guajava leaves, which can guide the optimization of extraction protocols.
Table 1: Total Extract Yield from Psidium guajava Leaves using Different Solvents
| Solvent System | Extraction Method | Plant Material | Yield (%) | Reference |
| 30% Ethanol | Maceration | Dried Leaf Powder | - | [9] |
| 50% Ethanol | Maceration | Dried Leaf Powder | - | [9] |
| 70% Ethanol | Maceration | Dried Leaf Powder | - | [9] |
| Water | Decoction (90°C) | Dried Leaf Powder | - | [9] |
| Dichloromethane | Maceration | Dried Leaf Powder | - | [3] |
| Note: Specific yield percentages for this compound are not provided in the source literature, but these solvents are used in protocols for its extraction. |
Table 2: Phytochemical Content in Psidium guajava Leaf Extracts
| Phytochemical Class | Content Range | Extraction Solvent(s) | Reference(s) |
| Total Phenolic Content | 53.24 to 310.98 mg GAE/g | Various (Methanol, Ethanol, etc.) | [3][4] |
| Total Flavonoid Content | 29.66 to 92.38 mg QE/g | Ethanol | [3] |
| Alkaloids | Up to 219.06 mg/g (dry weight) | 10% Acetic Acid in Ethanol | [3][4] |
| Terpenoids | >50% of total phytochemicals | Not specified | [3] |
| GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents. |
Experimental Protocols
Protocol 1: Preparation of Plant Material
-
Collection : Collect fresh, healthy leaves of Psidium guajava.[3]
-
Washing : Thoroughly wash the leaves with distilled water to remove dirt and contaminants.[3]
-
Drying : Air-dry the leaves in the shade or in an incubator at 40°C for 4-5 days until they are brittle.[3][9]
-
Pulverization : Grind the dried leaves into a fine powder using a mechanical grinder.[3]
Protocol 2: Solvent-Based Extraction (Maceration)
-
Maceration : Macerate the powdered guava leaves in dichloromethane at a solid-to-solvent ratio of approximately 1:10 (w/v).[3]
-
Stirring : Subject the mixture to mechanical stirring for cycles (e.g., three times for 1.5 hours each), renewing the solvent in each cycle. This is performed at room temperature.[2][3]
-
Filtration : Combine the extracts and filter through Whatman No. 1 filter paper.[3]
-
Concentration : Remove the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to yield the crude extract.[3]
-
Storage : Store the dried extract at -20°C for further analysis.[9]
Protocol 3: Purification by Column Chromatography
-
Column Packing : Pack a glass column with silica gel 60 (70-230 mesh) as the stationary phase.[3]
-
Sample Loading : Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the column.[3]
-
Elution : Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with dichloromethane and then methanol.[5]
-
Fraction Collection : Collect fractions and monitor them by Thin Layer Chromatography (TLC).[3]
-
TLC Monitoring : Use TLC plates (silica gel 60 F254) to analyze the collected fractions. A suitable developing solvent system can be dichloromethane with a small percentage of methanol. Visualize spots using an anisaldehyde reagent followed by heating.[2][3][5]
-
Fraction Pooling : Combine fractions with similar TLC profiles for further purification or analysis.
Protocol 4: Quantification of this compound by HPLC
-
Standard Solution Preparation : Accurately weigh a known amount of purified this compound standard and dissolve it in HPLC-grade methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.[9]
-
Sample Solution Preparation : Accurately weigh a known amount of the dried guava leaf extract and dissolve it in methanol. Filter the solution through a 0.45 µm syringe filter before injection.[9]
-
HPLC Conditions (General Example) :
-
Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[9]
-
Mobile Phase : A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile or methanol).[9]
-
Flow Rate : 1.0 mL/min.[9]
-
Injection Volume : 10-20 µL.[9]
-
Detection : UV detector at the wavelength of maximum absorbance for this compound.[9]
-
Column Temperature : 25-30°C.[9]
-
-
Analysis : Construct a calibration curve by injecting the standard solutions. Inject the sample solutions and identify the this compound peak by comparing its retention time with that of the standard. Quantify the amount of this compound in the extract using the calibration curve.[9]
Visualizations
Caption: Workflow for this compound extraction and purification.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Bioactive Compounds from Guava Leaves (Psidium guajava L.): Characterization, Biological Activity, Synergistic Effects, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Study to find the best extraction solvent for use with guava leaves (Psidium guajava L.) for high antioxidant efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Guajadial D
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Guajadial D from Psidium guajava leaves.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
The main challenges in the purification of this compound stem from the complexity of the crude extract of Psidium guajava leaves and the inherent instability of the molecule itself. The crude extract contains a diverse mixture of phytochemicals, including other meroterpenoids, flavonoids, phenolics, and triterpenes, which often have similar polarities, leading to co-elution during chromatographic separation.[1][2] Furthermore, this compound is sensitive to light, heat, and non-optimal pH conditions, which can lead to degradation and the formation of artifacts during the purification process.
Q2: What are the most common impurities found with this compound?
While specific impurities are not always fully characterized in literature, the most common co-eluting compounds are structurally related meroterpenoids and other terpenoids present in high concentrations in guava leaves.[3] Flavonoids and phenolic compounds can also be present in the fractions containing this compound, depending on the extraction and chromatography conditions. One known related compound that may be present is Psidial A.[4]
Q3: What are the recommended storage conditions for this compound and its solutions?
To minimize degradation, pure this compound should be stored at -20°C in a dark, dry environment. Stock solutions, typically prepared in DMSO or ethanol, should also be stored at -20°C in amber vials or containers wrapped in aluminum foil to protect them from light. It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles.
Q4: What analytical techniques are best for monitoring the purity of this compound fractions?
Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the separation during column chromatography.[1] For more accurate purity assessment, High-Performance Liquid Chromatography (HPLC) with a C18 column is recommended. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to confirm the molecular weight of the isolated compound and identify any co-eluting impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of this compound after purification | 1. Degradation during extraction or purification: this compound is sensitive to heat, light, and pH. | 1. Perform extraction and chromatography at room temperature or below. Protect all solutions and fractions from light by using amber glassware or covering with foil. Avoid strong acids or bases in your solvent systems. |
| 2. Incomplete extraction: The solvent system used may not be optimal for extracting this compound. | 2. Dichloromethane has been shown to be effective for enriching this compound.[2] Consider sequential extractions with solvents of increasing polarity to better fractionate the initial extract. | |
| 3. Poor separation from other compounds: this compound may be lost in fractions containing closely eluting impurities. | 3. Optimize the chromatographic conditions. For column chromatography, use a shallower solvent gradient. For HPLC, consider a different stationary phase or modify the mobile phase composition. | |
| Co-elution of impurities with this compound | 1. Similar polarity of impurities: Structurally similar terpenoids often have very close Rf values and retention times. | 1. Column Chromatography: Use a longer column and a slower flow rate to improve resolution. A finer mesh silica gel can also enhance separation. |
| 2. Preparative HPLC: Employ a high-resolution column and optimize the mobile phase. A gradient elution is often necessary. Consider using a different solvent system (e.g., methanol/water instead of acetonitrile/water) to alter selectivity. | ||
| 2. Column overloading: Applying too much crude extract to the column can lead to poor separation. | 2. Reduce the amount of sample loaded onto the column. As a general rule, the sample load should be 1-5% of the stationary phase weight for silica gel chromatography. | |
| Streaking or tailing of spots on TLC plates | 1. Compound is too acidic or basic: this compound has phenolic hydroxyl groups which can interact strongly with the silica gel. | 1. Add a small amount of a modifier to the developing solvent, such as 0.1-1% acetic or formic acid, to suppress ionization and improve the spot shape. |
| 2. Sample is too concentrated: Overly concentrated spots can lead to tailing. | 2. Dilute the sample before spotting it on the TLC plate. | |
| Degradation of this compound on the column | 1. Acidity of silica gel: Standard silica gel is slightly acidic and can cause degradation of sensitive compounds over long exposure times. | 1. Minimize the time the compound spends on the column by using flash chromatography. Alternatively, consider using a less acidic stationary phase like deactivated silica gel or a different chromatographic technique such as Sephadex LH-20. |
Quantitative Data Summary
Specific quantitative data on the yield and purity of this compound at each stage of purification is not extensively reported in the scientific literature.[3] The following table provides a generalized representation based on typical multi-step purifications of natural products. Actual yields and purities will vary depending on the starting material and the specific protocols employed.
| Purification Step | Starting Material | Typical Yield Range (%) | Typical Purity Range (%) | Common Analytical Methods |
| Crude Extraction | Dried P. guajava leaves | 5 - 15 | < 5 | Gravimetric analysis, TLC |
| Solvent Partitioning | Crude Extract | 20 - 40 (of crude extract) | 5 - 15 | TLC, HPLC-UV |
| Silica Gel Column Chromatography | Partitioned Fraction | 10 - 30 (of partitioned fraction) | 40 - 70 | TLC, HPLC-UV |
| Preparative HPLC | Column Fractions | 5 - 20 (of column fractions) | > 95 | HPLC-UV, LC-MS, NMR |
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation
-
Plant Material Preparation: Air-dry fresh leaves of Psidium guajava in the shade until brittle, then grind them into a fine powder.[1]
-
Extraction: Macerate the powdered leaves in dichloromethane (1:10 w/v) with mechanical stirring for 1.5 hours. Repeat this process three times, renewing the solvent each time.[1]
-
Concentration: Combine the extracts and filter them. Remove the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.[1]
-
Solvent Partitioning (Optional): To further enrich the sample, the crude extract can be suspended in a water/methanol mixture and partitioned sequentially with solvents of increasing polarity, such as hexane and then ethyl acetate. This compound is expected to be enriched in the ethyl acetate fraction.
Protocol 2: Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel 60 (70-230 mesh) in n-hexane and pack it into a glass column.[1]
-
Sample Loading: Adsorb the crude extract or the enriched fraction onto a small amount of silica gel and load it onto the top of the packed column.
-
Elution: Elute the column with a gradient of increasing polarity. A common solvent system starts with 100% n-hexane, gradually introducing dichloromethane, and then small percentages of methanol. For example:
-
n-Hexane (100%)
-
n-Hexane:Dichloromethane (gradients from 9:1 to 1:9)
-
Dichloromethane (100%)
-
Dichloromethane:Methanol (gradients from 99:1 to 9:1)[1]
-
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC using a suitable solvent system (e.g., dichloromethane with a small percentage of methanol). Combine fractions containing this compound based on their TLC profiles.[1]
Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Dissolve the enriched fraction from column chromatography in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of methanol and water or acetonitrile and water is typically used.[1] The addition of 0.1% formic acid to the mobile phase can improve peak shape.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance (around 278 nm and 337 nm).
-
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Solvent Removal: Remove the solvent from the collected fraction under reduced pressure to obtain pure this compound.
Visualizations
Caption: A typical experimental workflow for the purification of this compound.
Caption: A logical workflow for troubleshooting purification issues.
References
optimizing Guajadial D concentration for in vitro assays
Welcome to the Technical Support Center for optimizing Guajadial D concentration in your in vitro assays. This guide provides troubleshooting tips, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
A1: this compound is a caryophyllene-based meroterpenoid isolated from the leaves of the guava plant (Psidium guajava)[1][2]. It has demonstrated promising anticancer, anti-estrogenic, anti-inflammatory, and antiviral properties[3][4][5][6]. However, this compound is a hydrophobic (lipophilic) molecule, which means it has poor solubility in aqueous solutions like cell culture media[1][7]. This can lead to precipitation of the compound, resulting in inaccurate dosing and unreliable assay results.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound in a suitable organic solvent. Dimethyl Sulfoxide (DMSO) is the most common choice due to its high solubilizing capacity[1][8]. Prepare a high-concentration stock solution (e.g., 10-20 mM) to minimize the volume of solvent added to your cell cultures. For long-term storage, keep the stock solution in small aliquots at -20°C or -80°C in amber vials to protect it from light and avoid repeated freeze-thaw cycles[7][8].
Q3: My this compound solution precipitates when I add it to the cell culture medium. How can I fix this?
A3: Precipitate formation is a common issue due to this compound's low aqueous solubility[1]. Here are several troubleshooting steps:
-
Minimize Solvent Volume: Use a higher concentration stock solution so that the final volume added to the medium is minimal. The final DMSO concentration should ideally be below 0.5% (v/v) to avoid solvent-induced cytotoxicity[7].
-
Pre-warm the Medium: Always add the this compound stock solution to the cell culture medium that has been pre-warmed to 37°C[1].
-
Proper Mixing: Add the stock solution dropwise to the medium while gently swirling or pipetting to facilitate mixing and prevent localized high concentrations that can lead to precipitation[1].
-
Sonication: Briefly sonicating the final diluted solution in a water bath sonicator may help dissolve small aggregates before adding it to the cells[1].
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of the solvent (e.g., DMSO) used in the treatment groups[1].
Q4: I'm observing inconsistent results between experiments. What are the common causes?
A4: Inconsistency in the bioactivity of this compound can arise from several factors[7]:
-
Compound Degradation: this compound can be sensitive to light, elevated temperatures, and repeated freeze-thaw cycles[8][9]. Ensure proper storage and handling. A color change in the solution may indicate degradation[9].
-
Inaccurate Dilutions: Errors in preparing the serial dilutions can lead to significant variations in the final concentrations. Use calibrated pipettes and prepare fresh dilutions for each experiment.
-
Cell-Specific Sensitivity: Different cell lines can have varying sensitivity to this compound. This may be due to differences in the expression of its molecular targets, such as estrogen receptors or components of the PI3K/Akt pathway[7].
-
Variable Seeding Density: Ensure that the initial number of cells seeded per well is consistent across all experiments, as this can influence the apparent cytotoxicity.
Q5: Can this compound interfere with standard cell viability assays like the MTT assay?
A5: Yes. This compound has antioxidant properties and a chemical structure with reducing potential[2]. This means it can directly reduce the yellow MTT tetrazolium salt to purple formazan crystals, a process that is normally dependent on enzymatic activity in viable cells. This interference can lead to an underestimation of cytotoxicity (an apparent increase in cell viability)[2]. It is crucial to use an alternative assay or to run a cell-free control (medium + this compound + MTT reagent) to quantify and subtract the background signal. The Sulforhodamine B (SRB) assay, which measures cellular protein content, is a recommended alternative as it is not based on redox chemistry[2][4].
Data Presentation
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility | Suitability for In Vitro Assays | Reference |
| Dimethyl Sulfoxide (DMSO) | Good | Excellent for high-concentration stock solutions. | [1][10] |
| Ethanol | Moderate to Good | Suitable for stock solutions; may have higher cellular toxicity than DMSO at similar concentrations. | [1] |
| Methanol | Moderate to Good | Can be used for stock solutions, but less common for cell-based assays than DMSO. | [1] |
| Dichloromethane | Good | Not suitable for direct use in cell culture due to high toxicity. Used for extraction. | [1][10] |
| Water / PBS | Poor | Not suitable for preparing stock solutions. | [1] |
Table 2: Reported In Vitro Anticancer Activity of this compound
| Cell Line | Cancer Type | Parameter | Value | Reference |
| HCT116 | Colon Carcinoma | IC50 | 0.61 µM | [3] |
| A549 | Lung Carcinoma | IC50 | 36.2 µM | [3] |
| DU145 | Prostate Carcinoma | IC50 | 30.3 µM | [3] |
| CCRF-CEM | Leukemia | IC50 | 16.0 µM | [3] |
| Huh7 | Liver Carcinoma | IC50 | 44.09 µM | [3] |
| MCF-7 | Breast (Estrogen Receptor +) | TGI | 5.59 µg/mL | [11][12] |
| MCF-7 BUS | Breast (Estrogen Receptor +) | TGI | 2.27 µg/mL | [11][12] |
| *TGI: Total Growth Inhibition, the concentration required to stop cell growth completely. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM): Weigh the required amount of solid this compound. Dissolve it in high-purity, anhydrous DMSO to achieve a final concentration of 10 mM. For example, if the molecular weight is 398.5 g/mol , dissolve 3.985 mg in 1 mL of DMSO.
-
Storage: Aliquot the stock solution into small, single-use volumes in amber microcentrifuge tubes. Store at -80°C for long-term stability[9].
-
Working Solutions: On the day of the experiment, thaw a single aliquot of the stock solution. Prepare serial dilutions in pre-warmed (37°C) complete cell culture medium to achieve the desired final concentrations. Mix immediately and thoroughly by gentle pipetting. Use the working solutions immediately.
Protocol 2: Cell Viability - Sulforhodamine B (SRB) Assay[4]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Treatment: Remove the medium and add 100 µL of medium containing the desired concentrations of this compound (and a vehicle control).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).
-
Cell Fixation: Gently remove the treatment medium. Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the absorbance at 515 nm using a microplate reader. The absorbance is proportional to the total cellular protein mass.
Protocol 3: Apoptosis Assay - Annexin V-FITC and Propidium Iodide (PI) Staining[11]
-
Cell Seeding and Treatment: Seed cells in 6-well plates to reach 70-80% confluency after 24 hours. Treat the cells with various concentrations of this compound (e.g., near the IC50 value) for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the collected cell suspension, discard the supernatant, and wash the cell pellet once with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Data Analysis: Differentiate cell populations:
-
Viable: Annexin V-negative and PI-negative.
-
Early Apoptotic: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic: Annexin V-positive and PI-positive.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Bioactive Compounds from Guava Leaves (Psidium guajava L.): Characterization, Biological Activity, Synergistic Effects, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral effects of Psidium guajava Linn. (guava) tea on the growth of clinical isolated H1N1 viruses: its role in viral hemagglutination and neuraminidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Anti-Estrogenic Activity of Guajadial Fraction, from Guava Leaves (Psidium guajava L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of Guajadial D in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Guajadial D in cell culture experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is this compound and why is its solubility a concern in cell culture?
This compound is a bioactive meroterpenoid isolated from the leaves of the guava plant (Psidium guajava)[1][2]. It has demonstrated promising anti-cancer and anti-estrogenic properties in preclinical studies[1][3][4][5]. However, this compound is a hydrophobic molecule, meaning it has poor solubility in water-based solutions like cell culture media[1]. This low aqueous solubility can lead to precipitation of the compound, resulting in inconsistent and unreliable experimental outcomes.
Q2: What are the recommended solvents for preparing a this compound stock solution?
Dimethyl Sulfoxide (DMSO) is the most common and effective solvent for dissolving this compound to create a high-concentration stock solution for in vitro assays[1][6]. Other organic solvents like ethanol and methanol can also be used, but DMSO is generally preferred for its high solubilizing capacity[1][7]. Dichloromethane is effective for extraction but is not suitable for direct use in cell culture[1][7].
Q3: I observed a precipitate after adding my this compound stock solution to the cell culture medium. What should I do?
Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Reduce the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.
-
Optimize the Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) in the cell culture medium is as low as possible. A general guideline is to keep the final DMSO concentration at or below 0.5% (v/v), and ideally not exceeding 1%[1]. High concentrations of DMSO can be toxic to cells. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to assess solvent-induced effects.
-
Serial Dilution Technique: Instead of adding a small volume of highly concentrated stock directly to a large volume of media, perform serial dilutions. First, dilute the stock solution in a small volume of media, vortex or mix thoroughly, and then add this intermediate dilution to the final culture volume.
-
Pre-warming the Media: Gently warming the cell culture media to 37°C before adding the this compound stock solution can sometimes help improve solubility.
-
Sonication: Brief sonication of the final solution can help to disperse small aggregates, but caution should be exercised as over-sonication can potentially degrade the compound[1].
Q4: Can I use alternative methods to improve the solubility of this compound in my cell culture experiments?
Yes, several advanced techniques can be employed to enhance the solubility of hydrophobic compounds like this compound[1][8][9]:
-
Co-solvents: The use of co-solvents like polyethylene glycol (PEG) 400 or glycerin in combination with DMSO can sometimes improve solubility[10].
-
Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility[9].
-
Nanoparticle-based Delivery Systems: Encapsulating this compound in nanoparticles or liposomes can significantly improve its delivery and solubility in aqueous environments.
-
Use of Surfactants: Non-ionic surfactants such as Tween 20 or Tween 80 can be used at low concentrations to aid in solubilization, though their potential effects on the cells should be carefully evaluated[10].
Quantitative Data: In Vitro Bioactivity of Guajadial
The following table summarizes the reported in vitro anti-proliferative and cytotoxic effects of Guajadial and its enriched fractions against various human cancer cell lines.
| Cancer Cell Line | Cell Type | Assay | Test Substance | Parameter | Value (µg/mL) | Reference |
| MCF-7 | Breast (estrogen-sensitive) | SRB | Enriched Guajadial Fraction | TGI | 5.59 | [5][11] |
| MCF-7 BUS | Breast (estrogen-sensitive) | SRB | Enriched Guajadial Fraction | TGI | 2.27 | [5][11] |
| HCT116 | Colon | - | This compound | IC50 | 0.61 µM | [3] |
| CCRF-CEM | Leukemia | - | This compound | IC50 | 16.0 µM | [3] |
| DU145 | Prostate | - | This compound | IC50 | 30.3 µM | [3] |
| Huh7 | Liver | - | This compound | IC50 | 44.09 µM | [3] |
| A549 | Lung | - | This compound | IC50 | 36.2 µM | [3] |
| A549 | Lung | - | Guajadial | IC50 | 3.58 µM | [2] |
| MCF-7 | Breast | - | Guajadial E | IC50 | 7.78 µM | [12] |
| A-549 | Lung | - | Guajadial E | IC50 | 6.30 µM | [12] |
| SMMC-7721 | Liver | - | Guajadial E | IC50 | 5.59 µM | [12] |
| SW480 | Colon | - | Guajadial E | IC50 | 13.39 µM | [12] |
| HL-60 | Leukemia | - | Guajadial E | IC50 | 7.77 µM | [12] |
TGI: Total Growth Inhibition; IC50: Half-maximal inhibitory concentration; SRB: Sulforhodamine B.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol provides a general guideline for preparing a this compound stock solution for use in cell-based assays.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound to prepare a stock solution of the desired concentration (e.g., 10 mM). The molecular weight of Guajadial C/D is approximately 474.59 g/mol [1][13].
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may assist in dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles[6]. Protect the solution from light by using amber vials or wrapping the tubes in aluminum foil[6].
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment[14].
-
This compound Treatment: Prepare serial dilutions of this compound from your stock solution in complete cell culture medium. The final DMSO concentration should be consistent across all wells and ideally not exceed 0.5%. Replace the old medium with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO)[14].
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours) at 37°C in a humidified 5% CO₂ atmosphere[14].
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals[14].
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes[14].
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control and determine the IC₅₀ value.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Guajadial
Guajadial has been shown to exert its biological effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.
Caption: Proposed inhibitory effect of Guajadial on the PI3K/Akt/mTOR signaling pathway.[15][16]
Caption: Proposed inhibitory mechanism of Guajadial on the Ras/MAPK signaling pathway.[2][17]
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Estrogenic Activity of Guajadial Fraction, from Guava Leaves (Psidium guajava L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. japer.in [japer.in]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. d-nb.info [d-nb.info]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. modernscientificpress.com [modernscientificpress.com]
- 17. Bioactive Compounds from Guava Leaves (Psidium guajava L.): Characterization, Biological Activity, Synergistic Effects, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting Guajadial D synthesis reaction conditions
Welcome to the technical support center for the synthesis of Guajadial D. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this promising meroterpenoid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and detailed troubleshooting guides for the synthesis of this compound.
Low or No Product Yield
Q1: I am getting a very low yield or no this compound at all. What are the potential causes?
Several factors can contribute to low or no product yield in the biomimetic synthesis of this compound. The reaction, which proceeds via a hetero-Diels-Alder mechanism, is sensitive to reactant quality, reaction conditions, and the presence of moisture.[1]
Troubleshooting Steps:
-
Verify Starting Material Quality:
-
β-Caryophyllene: Ensure it is free from oxidation products. Old or improperly stored β-caryophyllene can contain oxides that may interfere with the reaction.[2][3] Consider purifying by distillation if necessary.
-
Benzaldehyde: Use freshly distilled benzaldehyde to remove any benzoic acid, which can inhibit the reaction.
-
2,4-Diformylphloroglucinol: This reactant can be sensitive to degradation. Ensure it is pure and has been stored correctly.
-
p-Toluenesulfonic acid (p-TSA): Use a high-purity, anhydrous grade of the catalyst. p-TSA is hygroscopic and absorbed moisture can quench the reaction.
-
-
Optimize Reaction Conditions:
-
Temperature: The reaction is typically run at reflux.[4] Excessively high temperatures can promote the retro-Diels-Alder reaction, leading to decomposition of the product.[1] Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.
-
Reaction Time: The reaction requires a significant amount of time, often 12-18 hours of reflux after the addition of 2,4-diformylphloroglucinol.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Solvent: While the reaction can be performed in an aqueous medium, the choice of solvent can be critical.[5] Polar solvents can enhance the rate of hetero-Diels-Alder reactions.[1]
-
-
Check Catalyst Activity:
-
Ensure the p-TSA is active and used in the correct concentration (typically a 5% w/w aqueous solution).[4]
-
Q2: My reaction seems to stall and does not go to completion. What should I do?
An incomplete reaction can be due to several factors, including insufficient catalyst, poor quality of reagents, or suboptimal reaction conditions.
Troubleshooting Steps:
-
Additional Catalyst: If you suspect the catalyst has degraded, a fresh portion can be added. However, be cautious as this can also lead to side reactions.
-
Increase Reaction Time: As mentioned, this reaction can be slow. Continue to monitor by TLC for an extended period.
-
Re-evaluate Reagents: If the reaction consistently stalls, consider purifying your starting materials.
Side Product Formation
Q3: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are they and how can I minimize them?
The most common side product in the synthesis of this compound is its diastereomer, Psidial A.[5][6] The formation of other byproducts can arise from side reactions of the starting materials or degradation of the product.
Troubleshooting Steps to Minimize Side Products:
-
Control Addition Rate: The slow addition of 2,4-diformylphloroglucinol over 4-6 hours is crucial to maintain a low concentration of the in situ generated o-quinone methide, which can help minimize self-condensation or other side reactions.[4]
-
Temperature Control: Maintaining a steady reflux temperature is important. Fluctuations in temperature can lead to the formation of undesired byproducts.
-
Inert Atmosphere: While not always reported in the standard procedure, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive reagents and intermediates.
Q4: How can I differentiate between this compound and its common isomer, Psidial A?
This compound and Psidial A are epimers and can be challenging to distinguish without proper analytical techniques. Their separation and identification rely on chromatographic and spectroscopic methods.
-
Chromatography: Careful column chromatography with a suitable solvent system (e.g., a hexane-ethyl acetate gradient) can separate the two isomers.[4] Preparative HPLC may be necessary for complete separation.
-
Spectroscopy: 1H and 13C NMR spectroscopy are essential for distinguishing between this compound and Psidial A. The chemical shifts of specific protons and carbons will differ due to the different stereochemistry.[4][6]
Product Purification and Stability
Q5: I am having difficulty purifying this compound by column chromatography. What are some tips?
Purification of natural products like this compound can be challenging due to their complex structures and potential for degradation on silica gel.
Purification Tips:
-
Choice of Stationary Phase: Standard silica gel is commonly used.[4] If degradation is observed, consider using deactivated silica gel (by adding a small percentage of triethylamine to the eluent) or an alternative stationary phase like alumina.
-
Solvent System: A gradient of hexane and ethyl acetate is typically effective.[4] Start with a low polarity eluent and gradually increase the polarity to elute the products.
-
Flash Chromatography: This technique can provide better separation and reduce the time the compound spends on the column, minimizing degradation.
-
Preparative HPLC: For high purity samples, preparative reverse-phase HPLC is a powerful tool.
Q6: My purified this compound seems to be degrading over time. How should I store it?
This compound is a meroterpenoid and can be sensitive to light, heat, and pH.[1]
Storage Recommendations:
-
Solid Form: Store pure, solid this compound in a cool, dark, and dry place. For long-term storage, -20°C is recommended.
-
In Solution: Prepare stock solutions in a high-purity, anhydrous solvent like DMSO or ethanol. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping them in aluminum foil.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for the Biomimetic Synthesis of this compound
| Entry | Diene | Aldehyde | Phloroglucinol Derivative | Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 1 | β-Caryophyllene | Benzaldehyde | 2,4-Diformylphloroglucinol | p-Toluenesulfonic acid (5% w/w) | Aqueous | Reflux | 18-24 | ~25 | Lawrence et al., 2010[4] |
| 2 | β-Caryophyllene | Benzaldehyde | 2,4-Diformylphloroglucinol | None | Neat | Reflux | Not Specified | ~21 | Lawrence et al., 2010 |
Note: The yields reported are for the combined mixture of this compound and Psidial A. The ratio of these isomers can vary.
Experimental Protocols
High-Yield Biomimetic Synthesis of this compound
This protocol is adapted from the biomimetic synthesis reported by Lawrence et al. (2010).[4]
Materials:
-
β-Caryophyllene
-
Benzaldehyde
-
2,4-Diformylphloroglucinol
-
p-Toluenesulfonic acid (p-TSA)
-
Deionized Water
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
-
Hexane
-
Ethyl Acetate
-
Tetrahydrofuran (THF, optional)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add β-caryophyllene (1.0 eq) and benzaldehyde (1.2 eq).
-
Catalyst Addition: Add an aqueous solution of 5% w/w p-toluenesulfonic acid.
-
Heating: Heat the mixture to reflux with vigorous stirring.
-
Slow Addition of Reagent: Slowly add a solution of 2,4-diformylphloroglucinol (1.5 eq) in a minimal amount of a suitable solvent (e.g., THF or the reaction mixture itself) to the refluxing mixture over a period of 4-6 hours using a syringe pump.
-
Reaction Monitoring: After the addition is complete, continue to reflux the reaction mixture for an additional 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford this compound as a white solid.
Visualizations
Caption: Experimental workflow for the biomimetic synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation of beta-caryophyllene oxidation products and their determination in ambient aerosol samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Degradation of Guajadial D During Storage and Experimentation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Guajadial D. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during storage and experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a meroterpenoid natural product isolated from the leaves of the guava plant, Psidium guajava. It has garnered significant interest for its potential therapeutic properties. Like many complex natural molecules, this compound is susceptible to degradation from environmental factors such as light, temperature, and pH, which can impact its biological activity and lead to inconsistent experimental results.
Q2: What are the primary factors that cause the degradation of this compound?
A2: The main factors contributing to the degradation of this compound are:
-
Light (Photodegradation): Exposure to light, particularly UV radiation, can induce photochemical reactions that alter the structure of the molecule.
-
Temperature (Thermal Degradation): Elevated temperatures can accelerate the rate of chemical degradation.
-
pH: this compound may be sensitive to both acidic and alkaline conditions, which can catalyze hydrolysis or other degradation reactions.
-
Oxidation: The presence of oxygen can lead to oxidative degradation of the molecule.
Q3: How should I handle and weigh solid this compound to minimize degradation?
A3: To minimize degradation when handling solid this compound, it is recommended to:
-
Work in a controlled environment with low light.
-
Use a clean, dry spatula and weighing vessel.
-
Minimize the time the container is open to the atmosphere to reduce exposure to moisture and oxygen.
-
For sensitive experiments, consider handling the compound under an inert atmosphere (e.g., in a glovebox).
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected biological activity in assays.
-
Possible Cause: Degradation of this compound in stock or working solutions.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a solid or a recently prepared stock solution for each experiment.
-
Verify Storage Conditions: Ensure that stock solutions are stored at the recommended temperature of -20°C and are protected from light.
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, which can accelerate degradation, aliquot stock solutions into single-use volumes.
-
Minimize Light Exposure: During experiments, protect solutions from light by using amber-colored vials or by wrapping containers with aluminum foil.
-
Issue 2: Change in color or appearance of this compound solutions.
-
Possible Cause: Chemical degradation of this compound.
-
Troubleshooting Steps:
-
Discard the Solution: A visible change in the solution is a strong indicator of degradation. Do not use the solution for experiments.
-
Prepare a Fresh Solution: Prepare a new solution from the solid compound, ensuring all handling and storage recommendations are followed.
-
Assess Purity: If the problem persists, it may be necessary to assess the purity of the solid this compound using an analytical technique such as HPLC.
-
Issue 3: Precipitation of this compound in aqueous media.
-
Possible Cause: Low aqueous solubility of this compound.
-
Troubleshooting Steps:
-
Check Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve this compound is sufficient to maintain its solubility in the aqueous experimental medium, but still non-toxic to the cells or system being studied.
-
Optimize Dissolution: When preparing the stock solution, ensure the this compound is fully dissolved before further dilution. Gentle warming or sonication may aid dissolution.
-
Use of Surfactants or Solubilizing Agents: For specific applications, the use of a low concentration of a biocompatible surfactant or other solubilizing agents could be explored, but this should be carefully validated for its effect on the experiment.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Light Protection | Container | Notes |
| Solid | -20°C (long-term) | Required | Tightly sealed, opaque vial | Minimize exposure to air and moisture. |
| Stock Solution (in DMSO) | -20°C (long-term) | Required | Amber glass vial or vial wrapped in foil | Aliquot to avoid freeze-thaw cycles. |
| Working Solution (in aqueous media) | 2-8°C (short-term) | Required | Amber tube or tube wrapped in foil | Prepare fresh before each experiment. |
Note: Specific quantitative data on the degradation kinetics of this compound under various conditions (e.g., different pH values, temperatures, and light intensities) are not extensively available in the public domain. The recommendations provided are based on general best practices for handling structurally related natural products.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound in a suitable organic solvent.
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Equilibrate the container of solid this compound to room temperature before opening to prevent condensation.
-
In a low-light environment, accurately weigh the desired amount of this compound.
-
Transfer the weighed this compound to a sterile amber vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, sterile amber tubes.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Stability Assessment of this compound by HPLC
-
Objective: To determine the stability of this compound in a given solvent under specific storage conditions over time.
-
Materials and Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
This compound solution to be tested
-
Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid)
-
Reference standard of this compound
-
-
Procedure:
-
Prepare the this compound solution to be tested and store it under the desired conditions (e.g., specific temperature, light exposure).
-
At predefined time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the solution.
-
Inject the aliquot into the HPLC system.
-
Monitor the chromatogram at a wavelength where this compound has maximum absorbance.
-
Quantify the peak area corresponding to this compound.
-
Compare the peak area at each time point to the initial peak area (time 0) to determine the percentage of this compound remaining. The appearance of new peaks may indicate the formation of degradation products.
-
Visualizations
Caption: Recommended workflow for preparing and handling this compound solutions.
Technical Support Center: Accurate Quantification of Guajadial D
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the accuracy of Guajadial D quantification in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate quantification important?
This compound is a meroterpenoid, a type of natural compound, isolated from the leaves of the guava plant (Psidium guajava)[1]. It has demonstrated potential anti-estrogenic and anticancer effects[1]. Accurate quantification is crucial for determining its therapeutic potential, ensuring the reproducibility of experimental results, and for quality control in the development of any potential drug products.
Q2: What are the primary challenges in accurately quantifying this compound?
Like many natural bioactive compounds, this compound is susceptible to degradation from various environmental factors. The primary concerns are exposure to light (photodegradation), elevated temperatures (thermal degradation), and non-optimal pH conditions[2]. As a meroterpenoid, it can be sensitive to acidic or alkaline hydrolysis and oxidation[2]. Inaccurate quantification can also arise from suboptimal analytical methods and matrix effects from complex plant extracts.
Q3: How should pure this compound and its solutions be stored to minimize degradation?
To minimize degradation, pure this compound should be stored in a cool, dark, and dry place, with -20°C being recommended for long-term storage. Stock solutions should also be stored at -20°C in amber vials or tubes wrapped in aluminum foil to protect them from light. For short-term storage of working solutions, refrigeration at 4°C may be acceptable, but stability should be verified for the duration of the experiment. It is also advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles[1][2].
Q4: What are the recommended solvents for dissolving this compound?
This compound is a lipophilic compound. For in vitro experiments, it is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution can then be further diluted in cell culture media to the desired working concentration[2]. For analytical purposes, solvents like methanol or ethanol are commonly used[1]. It is recommended to use high-purity, anhydrous solvents to prevent degradation[1].
Q5: What analytical methods are most suitable for the accurate quantification of this compound?
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with a Photodiode Array (PDA) detector are highly suitable methods for the accurate quantification of this compound and other sesquiterpenoids[3]. These methods offer good resolution, sensitivity, and the ability to assess peak purity.
Troubleshooting Guide for this compound Quantification
This guide addresses specific issues that may be encountered during the quantification of this compound using HPLC or UPLC.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Peak for this compound | This compound degradation. | - Prepare fresh stock and working solutions from solid this compound. - Ensure proper storage conditions (-20°C, protected from light)[2]. - Minimize exposure of solutions to light during experiments by using amber vials or covering with foil[1][2]. |
| Inefficient extraction from plant material. | - Optimize extraction parameters such as solvent type, temperature, and duration. - Consider using techniques like pressurized liquid extraction for better efficiency[3]. | |
| Inconsistent Peak Areas/Retention Times | Fluctuation in HPLC/UPLC system parameters. | - Check for leaks in the system, especially at fittings and pump seals[4]. - Ensure the mobile phase is properly degassed to prevent air bubbles[4]. - Verify the stability of the column temperature using a column oven[4]. - Confirm the accuracy and consistency of the flow rate[4]. |
| Column degradation. | - Flush the column with a strong solvent to remove contaminants. - If performance does not improve, replace the column. | |
| Peak Tailing | Interaction with active sites on the column. | - Use a high-purity silica column. - Adjust the mobile phase pH to suppress silanol ionization[5]. - Add a mobile phase modifier like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%). |
| Column overload. | - Reduce the injection volume or dilute the sample. | |
| Baseline Noise or Drift | Contaminated mobile phase or detector cell. | - Prepare fresh mobile phase using high-purity solvents and filter before use[4]. - Flush the detector cell with a strong, appropriate solvent[4]. |
| Air bubbles in the system. | - Degas the mobile phase thoroughly and purge the system[4]. | |
| Presence of Unexpected Peaks | Co-elution of impurities or degradation products. | - Optimize the gradient elution to improve the separation of peaks[6]. - Use a PDA detector to check for peak purity. - If degradation is suspected, analyze a freshly prepared standard to compare. |
Quantitative Data Summary
While specific quantitative data on the abundance of this compound in Psidium guajava leaves (e.g., mg/g of dry weight) is not extensively reported in the literature, the following tables provide relevant quantitative information regarding the phytochemical composition of guava leaves and the cytotoxic activity of this compound.
Table 1: Abundance of Major Phytochemical Classes in Psidium guajava Leaves
| Phytochemical Class | Reported Abundance | Extraction Solvent(s) | Reference(s) |
| Total Phenolic Content | 53.24 to 310.98 mg GAE/g | Various (Methanol, Ethanol, etc.) | [7] |
| Terpenoids | >50% of total phytochemicals | Not specified | [1] |
| Alkaloids | Up to 219.06 mg/g (dry weight) | 10% Acetic Acid in Ethanol | [7] |
| GAE: Gallic Acid Equivalents |
Table 2: Cytotoxic Activity of this compound against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value (µg/mL) | Reference(s) |
| MCF-7 | Breast Cancer | TGI | 5.59 | |
| MCF-7 BUS (Tamoxifen-resistant) | Breast Cancer | TGI | 2.27 | |
| A549 | Lung Cancer | IC50 | 6.30 | |
| HL-60 | Promyelocytic Leukemia | IC50 | 7.77 | |
| SMMC-7721 | Hepatocellular Carcinoma | IC50 | 5.59 | |
| TGI: Total Growth Inhibition; IC50: Half-maximal inhibitory concentration. |
Experimental Protocols
Protocol 1: Extraction of an Enriched this compound Fraction from Psidium guajava Leaves
This protocol describes a general method for obtaining a crude extract enriched with this compound.
-
Preparation of Plant Material:
-
Collect fresh, healthy leaves of Psidium guajava.
-
Wash the leaves thoroughly to remove any dirt and debris.
-
Dry the leaves in a shaded, well-ventilated area or in an oven at a low temperature (e.g., 40-50°C) until they are brittle.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
-
-
Solvent Extraction:
-
Macerate the powdered leaves in a suitable solvent such as methanol or ethanol (a common ratio is 1:10 w/v, e.g., 100 g of powder in 1 L of solvent).
-
Stir the mixture periodically for 24-48 hours at room temperature.
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature of 40-50°C to obtain the crude extract.
-
-
Fractionation (Optional):
-
To obtain a fraction enriched in this compound, the crude extract can be subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol). This compound is expected to be concentrated in the less polar fractions like ethyl acetate.
-
Protocol 2: Quantification of this compound using UPLC-PDA
This protocol provides a detailed methodology for the accurate quantification of this compound.
-
Instrumentation and Conditions:
-
System: Ultra-Performance Liquid Chromatography (UPLC) system with a Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is suitable for the separation of terpenoids[8].
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A gradient elution is recommended to ensure good separation. An example gradient is as follows: 10-90% B over 10 minutes, hold at 90% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at a wavelength determined by the UV absorbance maximum of this compound (a full scan from 200-400 nm should be performed on a standard to determine the optimal wavelength).
-
Injection Volume: 5 µL.
-
-
Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh a known amount of purified this compound standard and dissolve it in HPLC-grade methanol or DMSO to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Solution: Accurately weigh a known amount of the dried plant extract and dissolve it in the mobile phase. Filter the solution through a 0.22 µm syringe filter before injection.
-
-
Analysis and Quantification:
-
Inject the calibration standards to construct a calibration curve of peak area versus concentration.
-
Inject the sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time and UV spectrum with that of the standard.
-
Quantify the amount of this compound in the extract using the calibration curve.
-
Signaling Pathway and Experimental Workflow Diagrams
This compound and the PI3K/Akt Signaling Pathway
This compound has been shown to exert its anti-cancer effects, in part, by inhibiting the PI3K/Akt signaling pathway. This pathway is crucial for cell proliferation, survival, and growth. By inhibiting this pathway, this compound can promote apoptosis (programmed cell death) in cancer cells[1].
Caption: this compound's inhibitory effect on the PI3K/Akt signaling pathway.
Experimental Workflow for this compound Quantification
The following diagram illustrates the logical flow of the experimental process for accurately quantifying this compound.
Caption: Workflow for this compound extraction and quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. Meroterpenoids from the leaves of Psidium guajava (guava) cultivated in Korea using MS/MS-based molecular networking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Determination of α-Glucosidase Inhibitory Triterpenoids in Psidium guajava Using HPLC–DAD–ELSD and Pressurized Liquid Extraction [mdpi.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. hplc.eu [hplc.eu]
- 6. ijnrd.org [ijnrd.org]
- 7. Bioactive Compounds from Guava Leaves (Psidium guajava L.): Characterization, Biological Activity, Synergistic Effects, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. egrove.olemiss.edu [egrove.olemiss.edu]
addressing variability in biological assays with Guajadial D
Welcome to the technical support center for Guajadial D. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in various biological assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help address variability and ensure the accuracy and reproducibility of your results.
Troubleshooting Guides & FAQs
This section addresses common issues that may arise during experimentation with this compound, providing practical solutions and preventative measures.
Solubility and Compound Precipitation
-
Q1: What is this compound and why is its solubility a concern for in vitro assays? A1: this compound is a meroterpenoid compound isolated from the leaves of the guava plant (Psidium guajava)[1][2]. It has demonstrated promising anti-cancer and anti-estrogenic properties in preclinical studies[2][3][4]. However, this compound is a hydrophobic molecule, which results in poor solubility in aqueous solutions like cell culture media[2]. This can lead to the precipitation of the compound, causing inaccurate and unreliable assay results[2].
-
Q2: My this compound solution is precipitating in the cell culture medium. What should I do? A2: Precipitation of this compound in aqueous media is a common issue due to its hydrophobic nature[2]. To address this, consider the following troubleshooting steps:
-
Optimize Solvent Concentration: Prepare a high-concentration stock solution of this compound in an appropriate organic solvent like DMSO to minimize the volume added to your culture media[2].
-
Serial Dilution: Instead of adding the concentrated stock directly to your final culture volume, prepare intermediate dilutions in the culture medium. Add these dilutions dropwise to the final culture plate while gently swirling to facilitate mixing[2].
-
Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) used to dissolve the this compound, to account for any solvent-induced effects on cell viability or other measured parameters[5]. The final DMSO concentration should generally be kept at or below 0.5% (v/v) to avoid cytotoxicity[2].
-
-
Q3: What are the recommended solvents for dissolving and storing this compound? A3: The most common and effective organic solvents for dissolving this compound are Dimethyl Sulfoxide (DMSO), ethanol, and methanol[2][6]. For in vitro assays, DMSO is widely used to prepare concentrated stock solutions due to its high solubilizing capacity[2][6]. For long-term storage, it is recommended to prepare stock solutions in anhydrous DMSO or ethanol, store them in small aliquots at -20°C or -80°C, and minimize freeze-thaw cycles[6].
Compound Stability and Degradation
-
Q4: My this compound solution has changed color. What does this indicate? A4: A change in the color of your this compound solution is a likely indicator of chemical degradation or oxidation[6]. The aldehyde groups and other sensitive functional moieties in the this compound structure can react over time, leading to the formation of colored impurities[6]. If you observe a color change, it is crucial to assess the purity of your solution using an analytical method like HPLC and prepare fresh solutions for your experiments[6].
-
Q5: How can I minimize the degradation of this compound? A5: To minimize degradation, handle both solid this compound and its solutions with care. Protect them from light by using amber vials or by wrapping containers in aluminum foil[6]. Avoid exposure to high temperatures and oxygen. When preparing solutions, using solvents that have been purged with an inert gas like nitrogen or argon can help to remove dissolved oxygen and enhance stability[6].
Assay Variability and Inconsistent Results
-
Q6: I am observing high variability between replicate wells in my cell-based assay. What could be the cause? A6: High variability in cell-based assays can stem from several factors:
-
Inconsistent Cell Seeding: Ensure you have a homogenous cell suspension before seeding and use a consistent volume for each well to avoid variations in cell density[5].
-
"Edge Effects": The outer wells of a microplate are more prone to evaporation, which can concentrate media components and affect cell growth. To mitigate this, fill the peripheral wells with sterile media or PBS[5].
-
Pipetting Errors: Inconsistent pipetting technique can lead to variability. Pipette carefully and consistently, ensuring all reagents are added to the bottom of the wells without introducing bubbles[7].
-
-
Q7: My assay is not producing a signal, or the signal is very low. What should I check? A7: A lack of or low signal can be due to several issues:
-
Reagent Storage and Handling: Ensure all assay reagents have been stored correctly and have not expired. Some reagents may require specific storage temperatures to maintain activity[7].
-
Incorrect Wavelength: Double-check that you are using the correct wavelength for absorbance or fluorescence readings as specified in the assay protocol[7].
-
Omission of a Step: Carefully review the protocol to ensure no steps or reagents were missed[7].
-
Insufficient Incubation Time: Ensure that incubation times are adequate for the enzymatic or chemical reactions to occur.
-
Quantitative Data
The following tables summarize the reported in vitro efficacy of this compound and related extracts across various cancer cell lines.
Table 1: Antiproliferative and Cytotoxic Effects of this compound and Enriched Fractions
| Cancer Cell Line | Cell Type | Assay | Test Substance | TGI (µg/mL) | IC50 (µM) | Reference |
| MCF-7 | Breast (estrogen-sensitive) | SRB | Enriched Guajadial Fraction | 5.59 | - | [1][4] |
| MCF-7 BUS | Breast (estrogen-sensitive) | SRB | Enriched Guajadial Fraction | 2.27 | - | [1][4] |
| HCT116 | Colon | - | This compound | - | 0.61 | [3] |
| CCRF-CEM | Leukemia | - | This compound | - | 16.0 | [3] |
| DU145 | Prostate | - | This compound | - | 30.3 | [3] |
| Huh7 | Liver | - | This compound | - | 44.09 | [3] |
| A549 | Lung | - | This compound | - | 36.2 | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure consistency and reproducibility.
Sulforhodamine B (SRB) Assay for Cytotoxicity
This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.
-
Cell Plating: Seed cancer cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment[1].
-
Compound Treatment: Prepare a range of concentrations of this compound. A control group should receive only the vehicle (e.g., DMSO at the same final concentration)[1].
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours[1].
-
Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells in situ[1].
-
Staining: Wash the plates with water and stain with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[8].
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight[8].
-
Treatment: Prepare serial dilutions of this compound in culture medium. Add the this compound solutions to the wells, including a vehicle control and a positive control (a known cytotoxic agent)[8].
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2[8].
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours, during which viable cells will reduce the yellow MTT to purple formazan crystals[8].
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals[8].
-
Absorbance Measurement: Measure the absorbance of each well at approximately 570 nm using a microplate reader[8].
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control and determine the IC50 value[8].
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways modulated by this compound and common experimental workflows are provided below.
Caption: Proposed inhibitory effect of this compound on the PI3K/Akt/mTOR signaling pathway.[8]
Caption: Proposed inhibitory effect of this compound on the VEGFR2 signaling pathway.[8]
Caption: Workflow for determining the anticancer activity of this compound using the MTT assay.[8]
Caption: Workflow for determining the cytotoxicity of this compound using the SRB assay.
References
cell line-specific responses to Guajadial D treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Guajadial D in cancer cell line experiments.
Quantitative Data Summary
This compound exhibits differential cytotoxic and anti-proliferative effects across various cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and Total Growth Inhibition (TGI) values.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value (µg/mL) | Reference |
| A549 | Lung Cancer | IC50 | 6.30 | [1] |
| HL-60 | Promyelocytic Leukemia | IC50 | 7.77 | [1] |
| SMMC-7721 | Hepatocellular Carcinoma | IC50 | 5.59 | [1] |
| MCF-7 | Breast Cancer | TGI | 5.59 | [1] |
| MCF-7 BUS | Breast Cancer (Tamoxifen-resistant) | TGI | 2.27 | [1] |
| K562 | Chronic Myelogenous Leukemia | TGI | 2 | [1] |
| NCI/ADR-RES | Ovarian Cancer (Doxorubicin-resistant) | TGI | 4 | [1] |
| NCI-H460 | Lung Cancer | TGI | 5 | [1] |
| HT-29 | Colon Cancer | TGI | 5 | [1] |
| PC-3 | Prostate Cancer | TGI | 12 | [1] |
| 786-0 | Renal Cancer | TGI | 28 | [1] |
Note: Guajadial C and D showed no effect on the growth of MCF-7 cells in one study, highlighting the importance of sourcing and the specific isomer used.[2]
Experimental Protocols
Detailed methodologies for key experiments are provided to ensure reproducibility and accuracy.
Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of this compound on cancer cells by measuring metabolic activity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated and solvent-only controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis (Annexin V/PI) Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cell pellets
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both floating and adherent cells. Wash with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
Cell Cycle (Propidium Iodide) Analysis
This protocol uses propidium iodide (PI) staining and flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
PI staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Harvest cells, wash with cold PBS, and centrifuge. Resuspend the pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with cold PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content using a flow cytometer.
Western Blot Analysis of PI3K/Akt Pathway
This technique is used to detect and quantify the expression levels of specific proteins in the PI3K/Akt signaling pathway.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and transfer apparatus
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-mTOR)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer. Centrifuge and collect the supernatant.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour. Incubate with primary antibodies overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate to visualize the protein bands.
Troubleshooting Guides and FAQs
Q1: I am observing inconsistent anti-proliferative effects of this compound across different experiments. What could be the reason?
A1: Inconsistent results can arise from several factors:
-
Cell Line Variability: Different cancer cell lines possess distinct molecular profiles, including the expression of receptors and the status of signaling pathways like PI3K/Akt, which are modulated by this compound.[3] For instance, estrogen-dependent cell lines like MCF-7 may exhibit higher sensitivity due to this compound's anti-estrogenic properties.[3]
-
Compound Stability: Ensure proper storage of this compound stock solutions at -20°C or -80°C in small aliquots to prevent degradation from repeated freeze-thaw cycles.[3]
-
Experimental Conditions: Maintain consistency in cell seeding density, treatment duration, and passage number of the cells used.
Q2: My this compound solution precipitates when I dilute it in the cell culture medium. How can I improve its solubility?
A2: this compound is a lipophilic compound with limited solubility in aqueous solutions.
-
Use of DMSO: Prepare a high-concentration stock solution in DMSO. When diluting into the culture medium, ensure the final DMSO concentration is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
-
Serial Dilutions: Perform serial dilutions of the DMSO stock solution in the culture medium, vortexing between each dilution to ensure proper mixing.
Q3: I am not observing the expected increase in apoptosis after this compound treatment. What should I check?
A3: The timing of the apoptosis assay is crucial.
-
Time-Course Experiment: The induction of apoptosis is a time-dependent process. Perform a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal time point for detecting apoptosis in your specific cell line and at the concentration of this compound you are using.
-
Assay Sensitivity: Early apoptotic events are best detected by Annexin V staining, while later events can be assessed by methods like TUNEL assays.[3] Ensure you are using the appropriate assay for the expected stage of apoptosis.
-
Drug Concentration: Verify that the concentration of this compound used is sufficient to induce apoptosis in your cell line, based on prior dose-response experiments (e.g., MTT assay).
Q4: My western blot results for the PI3K/Akt pathway are unclear or inconsistent. What are some common pitfalls?
A4:
-
Phosphatase Activity: Ensure that your lysis buffer contains phosphatase inhibitors to preserve the phosphorylation status of proteins like Akt.
-
Loading Controls: Always use a reliable loading control (e.g., β-actin, GAPDH) to normalize your protein levels and ensure equal loading across all lanes.
-
Antibody Quality: Use validated antibodies specific for the phosphorylated and total forms of your target proteins. Titrate your antibodies to determine the optimal concentration for your experimental setup.
-
Transfer Efficiency: Confirm efficient protein transfer from the gel to the membrane using a reversible stain like Ponceau S.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways affected by this compound and a typical experimental workflow.
Caption: this compound's proposed mechanism of action.
Caption: A typical experimental workflow for studying this compound.
References
Technical Support Center: Enhancing the Stability of Guajadial D for In Vivo Studies
Welcome to the technical support center for Guajadial D. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in vivo studies with this promising therapeutic agent. This compound, a meroterpenoid isolated from guava leaves, has shown significant potential in preclinical research. However, its inherent instability and low aqueous solubility can lead to inconsistent results and hinder its translation to in vivo models.[1] This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you enhance the stability and bioavailability of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it unstable?
A1: this compound is a bioactive meroterpenoid with a caryophyllene-based structure, isolated from the leaves of Psidium guajava.[2] Its complex structure contains functional groups that are susceptible to degradation under common experimental conditions. The primary factors contributing to its instability are exposure to light (photodegradation), elevated temperatures (thermal degradation), non-optimal pH conditions (acidic or alkaline hydrolysis), and oxidation.[1]
Q2: How should I store this compound to minimize degradation?
A2: To ensure the integrity of your compound, pure this compound should be stored in a cool, dark, and dry place, with long-term storage recommended at -20°C.[1] Stock solutions, typically prepared in anhydrous DMSO or ethanol, should also be stored at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect all forms of this compound from light by using amber vials or by wrapping containers in aluminum foil.[1]
Q3: My this compound solution is changing color. What does this mean?
A3: A color change in your this compound solution is a likely indicator of chemical degradation or oxidation.[1] It is crucial to immediately verify the purity of the solution using an analytical method like HPLC. For your experiments, it is always recommended to use freshly prepared solutions to ensure accurate and reproducible results.
Q4: What is the best way to formulate this compound for oral administration in animal models?
A4: Due to its hydrophobic nature and poor water solubility, a simple aqueous suspension of this compound is likely to have low bioavailability. A common and effective approach is to use a vehicle such as Phosphate-Buffered Saline (PBS) at pH 7.0 containing a surfactant like 0.3% Tween 80 to improve dispersion. For enhanced stability and bioavailability, encapsulation methods such as liposomes or nanoparticles are highly recommended.
Q5: What are the target signaling pathways of this compound?
A5: this compound has been reported to inhibit key signaling pathways involved in cell proliferation and survival, including the PI3K/Akt pathway and the VEGFR2 signaling pathway.[1] This inhibitory action is a key aspect of its potential anti-cancer properties.
Troubleshooting Guide
This guide addresses specific issues that may arise during your in vivo experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or inconsistent plasma concentrations of this compound | Poor oral bioavailability due to low solubility and/or degradation in the GI tract. [3] | 1. Optimize Formulation: Switch from a simple suspension to a stability-enhancing formulation like a liposomal or nanoparticle-based delivery system. 2. Vehicle Selection: Ensure the vehicle effectively disperses the compound. Consider performing a solubility screening with various pharmaceutically acceptable excipients.[3] 3. Particle Size Reduction: Micronization or nanosizing can increase the surface area and improve dissolution.[3] |
| High variability in therapeutic efficacy between experiments | Degradation of this compound in the formulation before or after administration. | 1. Fresh Formulations: Prepare formulations fresh for each experiment and protect them from light and heat. 2. Stability-Indicating Assay: Use an analytical method like HPLC to confirm the concentration and purity of this compound in the formulation just before administration. 3. Encapsulation: Utilize encapsulation techniques to protect the compound from the harsh environment of the GI tract. |
| Precipitation of this compound in aqueous vehicles | High hydrophobicity and concentration exceeding solubility limit. | 1. Use of Co-solvents: Dissolve this compound in a small amount of a water-miscible organic solvent like DMSO before dispersing it in the aqueous vehicle.[3] 2. Formulation with Surfactants: Incorporate surfactants such as Tween 80 or Cremophor EL to increase solubility. 3. Lipid-Based Formulations: Formulate this compound in a self-emulsifying drug delivery system (SEDDS) or liposomes. |
| Unexpected toxicity or side effects in animal models | High peak plasma concentrations (Cmax) due to rapid absorption of a simple formulation or vehicle-related toxicity. | 1. Controlled Release Formulation: Use a formulation that provides a more sustained release profile, such as polymeric nanoparticles. 2. Vehicle Toxicity Control: Always include a vehicle-only control group in your study to assess any potential toxicity from the excipients. 3. Dose Adjustment: If using a more bioavailable formulation, consider reducing the administered dose. |
Data Presentation: Enhancing Bioavailability through Formulation
Improving the stability of this compound through advanced formulation strategies can significantly enhance its oral bioavailability. While specific pharmacokinetic data for this compound formulations is limited, the following table provides a representative comparison based on studies of other hydrophobic terpenoids, demonstrating the potential improvements that can be achieved with encapsulation technologies.
Table 1: Comparative Pharmacokinetic Parameters of a Model Terpenoid in Different Oral Formulations
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability Increase |
| Free Compound Suspension | 5.4 | 0.25 | 17.6 | - |
| Liposomal Formulation | 14.5 | 0.25 | 40.7 | 2.3-fold[2] |
This data is based on a study of 2,4,6-Trihydroxygeranylacetophenone, a compound with similar hydrophobicity to this compound, and illustrates the potential for bioavailability enhancement through liposomal encapsulation.[2]
Experimental Protocols
Protocol 1: Preparation of a Liposomal Formulation of this compound (Thin-Film Hydration Method)
This protocol is adapted for hydrophobic compounds like this compound.[3][4]
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC) or other suitable phospholipid
-
Cholesterol
-
Chloroform and Methanol (HPLC grade)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm)
Methodology:
-
Lipid Film Formation:
-
Dissolve this compound, soybean phosphatidylcholine, and cholesterol in a chloroform/methanol mixture in a round-bottom flask. A typical molar ratio of phospholipid to cholesterol is 2:1. The drug-to-lipid ratio should be optimized, starting at approximately 1:20 (w/w).
-
Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure at a temperature above the lipid transition temperature (e.g., 40-45°C) to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid transition temperature. The volume of PBS will determine the final concentration.
-
This process will form multilamellar vesicles (MLVs).
-
-
Sonication and Extrusion:
-
To reduce the size of the liposomes and create a more uniform population, sonicate the MLV suspension in a bath sonicator for 5-10 minutes.
-
For further size reduction and to form unilamellar vesicles (LUVs), pass the liposome suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm). Repeat the extrusion process 10-15 times.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential of the liposomes using dynamic light scattering (DLS).
-
Measure the encapsulation efficiency by separating the free drug from the encapsulated drug (e.g., by ultracentrifugation or size exclusion chromatography) and quantifying the drug in each fraction using a validated HPLC method.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing an HPLC method to assess the stability of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid to improve peak shape). The gradient should be optimized to separate this compound from its degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The wavelength of maximum absorbance for this compound (determine by UV-Vis spectroscopy).
-
Injection Volume: 10-20 µL.
Methodology:
-
Standard Preparation: Prepare a stock solution of high-purity this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions to generate a standard curve.
-
Sample Preparation:
-
For Formulation Stability: Dilute the this compound formulation in the mobile phase to a concentration within the range of the standard curve.
-
For Plasma Samples: Perform a protein precipitation step (e.g., with acetonitrile) followed by centrifugation. Evaporate the supernatant and reconstitute the residue in the mobile phase.
-
-
Analysis: Inject the prepared samples and standards into the HPLC system.
-
Quantification: Identify and quantify the this compound peak based on its retention time compared to the standard. The appearance of new peaks with a corresponding decrease in the this compound peak area over time indicates degradation.
Mandatory Visualizations
Signaling Pathways
References
- 1. Study on Liposome Excipients-AVT (Shanghai) Pharmaceutical Tech Co., Ltd. [avt-pharma.com]
- 2. SPC Liposomes as Possible Delivery Systems for Improving Bioavailability of the Natural Sesquiterpene β-Caryophyllene: Lamellarity and Drug-Loading as Key Features for a Rational Drug Delivery Design [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Development and characterization of liposomal formulations containing sesquiterpene lactones for the treatment of chronic gout - PMC [pmc.ncbi.nlm.nih.gov]
dealing with interference from other guava leaf compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of working with guava (Psidium guajava) leaf extracts. The presence of a diverse array of phytochemicals can lead to interference in various analytical and biological assays. This guide offers solutions to these common challenges.
Frequently Asked Questions (FAQs)
1. What are the major classes of compounds in guava leaf extracts that can cause interference?
Guava leaves are rich in a variety of bioactive compounds, which can be broadly categorized as follows:
-
Polyphenols: This is a large and complex group that includes:
-
Flavonoids: Quercetin and its various glycosides (e.g., avicularin, guaijaverin, isoquercetin) are major flavonoids in guava leaves.[1] Other flavonoids like kaempferol, myricetin, apigenin, and luteolin are also present.[2]
-
Tannins: Guava leaves contain a significant amount of tannins, which are high molecular weight polyphenols.[3][4] These can be classified as hydrolyzable and condensed tannins.
-
Phenolic Acids: Gallic acid, chlorogenic acid, caffeic acid, and ferulic acid are commonly found.[5][6]
-
-
Terpenoids: These include compounds like β-caryophyllene and are responsible for some of the aromatic properties of the leaves.[6]
-
Saponins: These are glycosides that can have soap-like properties.[7][8]
-
Pigments: Chlorophyll is the most abundant pigment and is responsible for the green color of the extracts.[2][9][10][11][12]
-
Alkaloids: These nitrogen-containing compounds are also present in guava leaf extracts.[6][13]
2. Why is my guava leaf extract giving inconsistent results in bioassays?
Inconsistent results in bioassays are often due to the complex and variable composition of the extract. Several factors can contribute to this:
-
Interference from Non-target Compounds: As detailed in this guide, compounds like tannins and pigments can interfere with assay readouts.
-
Variability in Plant Material: The phytochemical profile of guava leaves can vary significantly depending on the geographical location, season of harvest, and age of the leaves.[2]
-
Extraction Method: The choice of solvent and extraction technique (e.g., maceration, Soxhlet, ultrasound-assisted) will selectively extract different profiles of compounds, leading to batch-to-batch variability.[5][6]
-
Synergistic or Antagonistic Effects: The observed biological activity may not be due to a single compound but rather the combined effect of multiple compounds in the extract.
3. How do I choose the right solvent for my extraction?
The choice of solvent is critical and depends on the target compounds. Polar solvents like ethanol, methanol, and water are commonly used to extract polar compounds such as flavonoids and phenolic acids.[5][6] Non-polar solvents like hexane are used to extract lipids and some pigments. Often, a hydroalcoholic solvent (a mixture of alcohol and water) provides a broad-spectrum extraction.[14]
Troubleshooting Guides
Issue 1: Interference from Pigments (Chlorophyll)
Problem: The intense green color of my extract is interfering with colorimetric and fluorometric assays (e.g., MTT, fluorescence microscopy).
Cause: Chlorophyll is a major pigment in guava leaves and is readily co-extracted with many solvents.[2][9] It can absorb light in the visible spectrum, leading to artificially high absorbance readings or quenching of fluorescence signals.
Solutions:
-
Liquid-Liquid Partitioning: This is a simple and effective method to remove chlorophyll.[10]
-
Solid-Phase Extraction (SPE): Commercially available SPE cartridges can efficiently remove chlorophyll.[9][11][12]
-
Activated Charcoal: Treatment with activated charcoal can adsorb chlorophyll, but it may also remove other bioactive compounds.[10][15][16][17]
Issue 2: Interference from Tannins
Problem 1: I am getting variable or unexpectedly high/low readings in my cell viability assays (e.g., MTT assay).
Cause: Tannins can directly interact with assay reagents. For example, they can reduce the MTT reagent to formazan non-enzymatically, leading to an overestimation of cell viability.[3][10] Conversely, at high concentrations, tannins can be cytotoxic, leading to a decrease in cell viability.[18]
Problem 2: My protein-based assays are giving inconsistent results, or I am observing precipitation in my samples.
Cause: Tannins are known to bind to and precipitate proteins. This can interfere with enzyme activity assays or any assay that relies on protein quantification.
Solutions:
-
Polyvinylpolypyrrolidone (PVPP) Treatment: PVPP is a polymer that selectively binds to and precipitates tannins.[6][14][19][20][21][22][23][24]
-
Gelatin Precipitation: Gelatin can be used to precipitate tannins from a solution.[25][26]
Issue 3: Interference from Saponins
Problem: I am observing unexpected cell lysis or membrane disruption in my cell-based assays.
Cause: Saponins have detergent-like properties and can disrupt cell membranes, leading to cytotoxicity that may not be related to the specific mechanism of action being investigated.[7][8]
Solution:
-
Fractionation: The most effective way to address saponin interference is to separate them from the compounds of interest through chromatographic techniques like column chromatography.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on guava leaf extracts. This data can help researchers estimate expected yields and compound concentrations.
Table 1: Extraction Yields from Guava Leaves using Different Methods
| Extraction Method | Solvent | Yield of Polyphenolic Compounds (mg/g of dry leaf) | Reference |
| Soxhlet | Methanol | 44 | [5] |
| Ultrasound-Assisted | Distilled Water (30°C) | 45 | [5] |
| Maceration | Methanol (37°C) | ~20 | [5] |
Table 2: Flavonoid Content in Guava Leaf Extracts
| Leaf Type | Extraction Method | Flavonoid Content (mg/kg of dry leaf) | Major Flavonoid | Reference |
| Mature Leaf | Ether & n-Butanolic | 2610 | Quercetin | [2] |
| Immature Leaf | Ether & n-Butanolic | 2016 | Quercetin | [2] |
Experimental Protocols
Protocol 1: Removal of Chlorophyll using Liquid-Liquid Partitioning
This protocol is adapted for a hydroalcoholic guava leaf extract.
Materials:
-
Guava leaf extract (e.g., in 70% ethanol)
-
n-Hexane
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Concentrate the initial hydroalcoholic extract under reduced pressure to remove the ethanol.
-
Re-dissolve the resulting aqueous extract in distilled water.
-
Transfer the aqueous extract to a separatory funnel.
-
Add an equal volume of n-hexane to the separatory funnel.
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The upper n-hexane layer will be dark green, containing the chlorophyll, while the lower aqueous layer will contain the more polar compounds, including flavonoids.
-
Carefully drain the lower aqueous layer into a clean flask.
-
Repeat the extraction with fresh n-hexane (steps 4-7) two more times or until the hexane layer is colorless.
-
The resulting aqueous layer is your "de-greened" extract. This can be used for further experiments or lyophilized to obtain a dry powder.
Protocol 2: Removal of Tannins using Polyvinylpolypyrrolidone (PVPP)
Materials:
-
Guava leaf extract
-
Polyvinylpolypyrrolidone (PVPP) powder
-
Centrifuge and centrifuge tubes
-
Stir plate and stir bar
Procedure:
-
Dissolve the guava leaf extract in an appropriate solvent (e.g., 70% methanol).
-
Add PVPP to the extract solution. A common starting ratio is 100 mg of PVPP per 1 mL of extract.
-
Stir the mixture at 4°C for 1-2 hours.
-
Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the PVPP-tannin complex.
-
Carefully decant the supernatant, which is the tannin-free extract.
-
The supernatant can be used for further analysis. It is advisable to perform a qualitative test for tannins (e.g., ferric chloride test) to confirm their removal.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for processing guava leaf extracts to mitigate interference.
Caption: Key signaling pathways modulated by guava leaf extracts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Guava (Psidium guajava L.) Leaves: Nutritional Composition, Phytochemical Profile, and Health-Promoting Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactive Compounds from Guava Leaves (Psidium guajava L.): Characterization, Biological Activity, Synergistic Effects, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Navigating the Complexities of Plant Extraction: Challenges and Solutions [greenskybio.com]
- 8. Matching the Power of High Throughput Screening to the Chemical Diversity of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Assessing the Biocompatibility of Tannic Acid-Based Biomaterials: Addressing Challenges in Standard Cytotoxic Assays [mdpi.com]
- 11. Selective Chlorophyll Removal Method to “Degreen” Botanical Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. ejournal.undip.ac.id [ejournal.undip.ac.id]
- 15. researchgate.net [researchgate.net]
- 16. extraktlab.com [extraktlab.com]
- 17. Evaluation of the impact of chlorophyll removal techniques on polyphenols in rosemary and thyme by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of tannins on Chinese hamster cell line B14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. US3117004A - Method of removing tannins from vegetable liquids of the beverage class - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
- 21. Development of a Rapid and Simple Method to Remove Polyphenols from Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. taylorandfrancis.com [taylorandfrancis.com]
- 24. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. youtube.com [youtube.com]
- 26. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Effects of Guajadial D, C, and E
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic properties of three related meroterpenoids isolated from Psidium guajava (guava): Guajadial D, Guajadial C, and Guajadial E. The information presented herein is intended to support further research and drug development efforts by offering a consolidated overview of their relative potencies against various cancer cell lines, detailed experimental methodologies, and insights into their potential mechanisms of action.
Quantitative Cytotoxicity Data
The cytotoxic activity of this compound, C, and E has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, are summarized in the table below. It is important to note that direct comparisons should be made cautiously, as experimental conditions may vary between studies.
| Compound | Cell Line | Cancer Type | IC50 (µM) | IC50 (µg/mL) | Reference |
| Guajadial C | MCF-7 | Breast Cancer | - | No effect | [1] |
| This compound | HCT116 | Colon Carcinoma | 0.61 | - | [2] |
| CCRF-CEM | Leukemia | 16.0 | - | [2] | |
| DU145 | Prostate Carcinoma | 30.3 | - | [2] | |
| Huh7 | Liver Carcinoma | 44.09 | - | [2] | |
| A549 | Lung Carcinoma | 36.2 | - | [2] | |
| MCF-7 | Breast Cancer | - | No effect | [1] | |
| MCF-7 | Breast Cancer | - | 22.1 | [3] | |
| Guajadial E | HCT116 | Colon Carcinoma | 4.69 | - | [2] |
| CCRF-CEM | Leukemia | 12.7 | - | [2] | |
| DU145 | Prostate Carcinoma | 23.2 | - | [2] | |
| Huh7 | Liver Carcinoma | 51.5 | - | [2] | |
| A549 | Lung Carcinoma | - | 6.30 | [1] | |
| MCF-7 | Breast Cancer | - | 7.78 | [1] | |
| HL-60 | Promyelocytic Leukemia | - | 7.77 | [1] | |
| SMMC-7721 | Hepatocellular Carcinoma | - | 5.59 | [1] |
Note on Discrepancies: There are conflicting reports regarding the activity of this compound against the MCF-7 breast cancer cell line. One study reports no effect[1], while another indicates an IC50 value of 22.1 µg/mL[3]. This discrepancy may arise from differences in experimental protocols, cell line passages, or the purity of the tested compound.
Experimental Protocols
The following is a generalized protocol for determining the cytotoxicity of Guajadial compounds using the MTT assay, a common colorimetric method.
Objective: To determine the concentration at which a compound inhibits 50% of cell growth (IC50) in a specific cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
This compound, C, or E stock solutions (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A series of dilutions of the Guajadial compounds are prepared in complete culture medium. The medium from the cell plates is removed and replaced with the medium containing the various concentrations of the test compounds. Control wells containing medium with solvent (vehicle control) and medium alone (blank) are also included. The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following the incubation period, the treatment medium is removed, and MTT solution is added to each well. The plates are then incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the water-soluble MTT to an insoluble purple formazan.
-
Formazan Solubilization: The MTT solution is removed, and a solubilization buffer is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: The absorbance values of the treated wells are compared to the vehicle control wells to determine the percentage of cell viability. The IC50 value is then calculated by plotting a dose-response curve of cell viability against compound concentration.
Visualizations
Experimental Workflow for Cytotoxicity Determination
Caption: Workflow of the MTT assay for determining cytotoxicity.
Proposed Signaling Pathway Inhibition by Guajadial Compounds
Caption: Inhibition of the PI3K/Akt pathway by Guajadial compounds.
References
Guajadial D vs. Tamoxifen: A Comparative Analysis in Breast Cancer Cells
This guide provides a detailed, objective comparison of Guajadial D and tamoxifen, focusing on their effects on breast cancer cells. The information presented is intended for researchers, scientists, and drug development professionals, with supporting experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Introduction
Tamoxifen is a well-established selective estrogen receptor modulator (SERM) widely used in the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2][3] It acts as a competitive inhibitor of estrogen at the estrogen receptor (ER), thereby blocking the proliferative signal of estrogen in breast cancer cells.[1][4] Guajadial, a meroterpenoid derived from the leaves of the guava plant (Psidium guajava), has emerged as a promising natural compound with significant anticancer properties.[5][6] Studies suggest that Guajadial may exert its effects through a mechanism similar to tamoxifen, but may also possess additional anticancer activities.[2][6][7]
Mechanism of Action
Tamoxifen: As a SERM, tamoxifen's primary mechanism of action is the competitive blockade of the estrogen receptor.[1] By binding to the ER, it prevents estrogen from binding and activating the receptor, which in turn inhibits the transcription of estrogen-dependent genes responsible for cell proliferation.[2][8] This leads to cell cycle arrest, primarily in the G0/G1 phase, and can induce apoptosis.[2][9]
This compound: Evidence suggests that Guajadial also interferes with the estrogen signaling pathway, exhibiting a tamoxifen-like mechanism.[2][6][7] Beyond its anti-estrogenic activity, Guajadial has been shown to suppress the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation.[5][10] Furthermore, it has been observed to inhibit ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which are often responsible for multidrug resistance in cancer cells.[5][10] This multifaceted mechanism suggests that Guajadial may be effective in both tamoxifen-sensitive and tamoxifen-resistant breast cancer cells.
Data Presentation
The following tables summarize the available quantitative data on the anti-proliferative and cell cycle effects of this compound and tamoxifen on ER+ human breast cancer cell lines.
Table 1: In Vitro Anti-Proliferative Activity
| Compound | Cell Line | Parameter | Value | Reference |
| Guajadial | MCF-7 (ER+) | TGI | 5.59 µg/mL | [5][6][7] |
| Guajadial | MCF-7 BUS (Tamoxifen-resistant) | TGI | 2.27 µg/mL | [5][6][7] |
| Guajadial | MCF-7 (ER+) | IC50 | ~15.9 µM | [10][11] |
| Tamoxifen | MCF-7 (ER+) | IC50 | ~5 µM | [10] |
TGI: Total Growth Inhibition; IC50: Half-maximal inhibitory concentration. Note: IC50 and TGI values can vary between studies due to different experimental conditions.
Table 2: Effect on Cell Cycle in MCF-7 Cells
| Treatment | Duration | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference |
| Vehicle | 24h | 65.4 ± 2.1 | 21.3 ± 1.5 | 13.3 ± 0.8 | [5] |
| Guajadial (2.5 µg/mL) | 24h | 75.1 ± 1.8 | 15.2 ± 1.1 | 9.7 ± 0.9 | [5] |
| Guajadial (5.0 µg/mL) | 24h | 80.3 ± 2.5 | 11.5 ± 1.3 | 8.2 ± 0.7 | [5] |
| Vehicle | 48h | 68.2 ± 2.3 | 19.5 ± 1.7 | 12.3 ± 0.9 | [5] |
| Guajadial (2.5 µg/mL) | 48h | 78.9 ± 2.0 | 13.1 ± 1.2 | 8.0 ± 0.8 | [5] |
| Guajadial (5.0 µg/mL) | 48h | 84.1 ± 2.8 | 9.8 ± 1.0 | 6.1 ± 0.6 | [5] |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of this compound and tamoxifen.
1. Cell Viability Assay (Sulforhodamine B - SRB)
This assay is used to determine the anti-proliferative activity of compounds by measuring the total protein content of viable cells.[2]
-
Protocol:
-
Cell Plating: Seed MCF-7 cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.[2]
-
Compound Treatment: Treat the cells with various concentrations of Guajadial or tamoxifen for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).[2]
-
Cell Fixation: After the treatment period, gently add cold trichloroacetic acid (TCA) to each well to fix the cells and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Add SRB solution to each well and incubate for 30 minutes at room temperature.
-
Wash and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Add Tris-base solution to solubilize the bound dye.
-
Measurement: Read the absorbance at a wavelength of 515 nm using a microplate reader.
-
2. Western Blotting for PI3K/Akt Pathway Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the PI3K/Akt signaling pathway.[2]
-
Protocol:
-
Protein Extraction: Treat MCF-7 cells with Guajadial or tamoxifen, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[2]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[2]
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[2]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-Akt, Akt, p-mTOR, mTOR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
3. Cell Cycle Analysis by Flow Cytometry
This assay is used to determine the distribution of cells in the different phases of the cell cycle.
-
Protocol:
-
Cell Treatment: Treat cells with the test compound at the desired concentration and for the appropriate duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells will determine their phase in the cell cycle.
-
Signaling Pathways and Experimental Workflow
Caption: Tamoxifen's mechanism in ER+ breast cancer.
Caption: Guajadial's multifaceted mechanism of action.
Caption: Workflow for comparing Guajadial and tamoxifen.
Conclusion
Tamoxifen is a cornerstone therapy for ER+ breast cancer, acting through the targeted inhibition of the estrogen receptor.[2] this compound, a natural compound, demonstrates significant promise as an anticancer agent with a potentially broader mechanism of action.[5] While it appears to share the ER-targeting mechanism of tamoxifen, its ability to modulate other critical pathways, such as PI3K/Akt, and inhibit drug efflux pumps suggests it may offer advantages, particularly in the context of tamoxifen resistance.[2][5]
Further head-to-head comparative studies are essential to fully elucidate the relative potency and therapeutic potential of this compound. The detailed experimental protocols provided in this guide offer a framework for such future investigations. The multifaceted mechanism of this compound makes it a compelling candidate for further development as a standalone or combination therapy in the management of ER+ breast cancer.[2]
References
- 1. swolverine.com [swolverine.com]
- 2. benchchem.com [benchchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. news-medical.net [news-medical.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Estrogenic Activity of Guajadial Fraction, from Guava Leaves (Psidium guajava L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Progress in the Understanding of the Mechanism of Tamoxifen Resistance in Breast Cancer [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
validating the anticancer activity of Guajadial D in different cell lines
For Researchers, Scientists, and Drug Development Professionals
Guajadial, a meroterpenoid compound extracted from the leaves of the guava plant (Psidium guajava), has demonstrated significant potential as a multifaceted anticancer agent.[1] This guide provides an objective comparison of Guajadial's performance across various cancer cell lines, supported by experimental data and detailed methodologies. We also compare its activity with other known anticancer compounds to offer a comprehensive overview for research and development purposes.
Comparative Efficacy of Guajadial
Guajadial exhibits potent cytotoxic and antiproliferative effects across a diverse range of human cancer cell lines, including those resistant to standard chemotherapeutic agents.[1][2][3] Its efficacy is highlighted by its low half-maximal inhibitory concentration (IC50) and Total Growth Inhibition (TGI) values.
Table 1: In Vitro Anticancer Activity of Guajadial in Human Cancer Cell Lines
| Cancer Type | Cell Line | Parameter | Value (µg/mL) | Reference |
| Breast Cancer | MCF-7 | TGI | 5.59 | [1][3][4] |
| Breast Cancer (Tamoxifen-resistant) | MCF-7 BUS | TGI | 2.27 | [1][3][4] |
| Breast Cancer | MDA-MB-231 | IC50 | ~4.23 | [5][6] |
| Lung Cancer | A549 | IC50 | 6.30 | [1][4] |
| Lung Cancer | NCI-H460 | TGI | 5 | [1] |
| Promyelocytic Leukemia | HL-60 | IC50 | 7.77 | [1][4] |
| Hepatocellular Carcinoma | SMMC-7721 | IC50 | 5.59 | [1][4] |
| Chronic Myelogenous Leukemia | K562 | TGI | 2 | [1] |
| Ovarian Cancer (Doxorubicin-resistant) | NCI/ADR-RES | TGI | 4 | [1] |
| Colon Cancer | HT-29 | TGI | 5 | [1] |
| Prostate Cancer | PC-3 | TGI | 12 | [1] |
| Renal Cancer | 786-0 | TGI | 28 | [1] |
| Osteosarcoma | MG-63 | IC50 | 5.42 | [6] |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell growth in vitro. TGI (Total Growth Inhibition) is the concentration that completely inhibits cell proliferation.[2][4]
Comparison with Alternative Anticancer Agents
To contextualize its potency, Guajadial's cytotoxic activity was compared against established chemotherapeutic drugs and other natural compounds in breast cancer cell lines.
Table 2: Comparative IC50 Values (µM) in Breast Cancer Cell Lines
| Compound | MCF-7 (ER+) | MDA-MB-231 (Triple-Negative) |
| Guajadial | ~15.9 | ~12.0 |
| Paclitaxel | 3.5 | 0.3 |
| Curcumin | 24.50 | 23.30 |
| Resveratrol | 131.00 | 306.00 |
| Tamoxifen | ~5 | High Resistance |
IC50 values for Guajadial were converted from µg/mL to µM for comparison, using a molar mass of 352.4 g/mol .[5] The data indicates that Guajadial is significantly more potent than resveratrol and curcumin in these cell lines.[5] Notably, it retains effectiveness in tamoxifen-resistant MCF-7 BUS cells, suggesting a distinct mechanism of action.[2][3]
Molecular Mechanisms of Action
Guajadial's anticancer activity is not limited to cytotoxicity; it involves the modulation of multiple critical cellular processes that drive cancer progression.[1]
Induction of Apoptosis
Guajadial induces programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways.[1] This is a crucial mechanism for eliminating malignant cells.[1] Key molecular events include the activation of initiator caspases (caspase-9, caspase-8) and executioner caspases (caspase-3), an increased Bax/Bcl-2 ratio, and the upregulation of death receptors like Fas and DR5.[1][7][8]
Caption: Guajadial-induced apoptosis signaling pathways.
Cell Cycle Arrest
Uncontrolled cell proliferation is a hallmark of cancer.[1] Guajadial interferes with the cell cycle machinery, leading to arrest at the G1 phase, thereby preventing cancer cells from dividing.[1][9] In MCF-7 breast cancer cells, treatment with Guajadial significantly increased the percentage of cells in the G1 phase.[1] This arrest is associated with the upregulation of cell cycle inhibitors p21 and p27 and the downregulation of cyclin D1 and CDK4.[1][10]
Caption: Mechanism of Guajadial-induced G1 cell cycle arrest.
Inhibition of Pro-Survival Signaling Pathways
Guajadial also targets key signaling pathways that cancer cells use to survive and proliferate. It has been shown to suppress the PI3K/Akt pathway, a critical regulator of cell survival.[2] By inhibiting this pathway, Guajadial promotes apoptosis in cancer cells.[2] There is also evidence to suggest it may inhibit the MAPK/ERK pathway.[1][2]
Experimental Protocols
Standardized methodologies are crucial for validating the anticancer activity of compounds like Guajadial.
General Experimental Workflow
Caption: General workflow for in vitro anticancer assays.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[5]
-
Compound Treatment: Treat the cells with various concentrations of Guajadial and a vehicle control (e.g., DMSO).[5] Incubate for an additional 48-72 hours.[4][5]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5][11]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the resulting formazan crystals.[4][11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4][12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from a dose-response curve.[2][4]
Apoptosis Detection by Flow Cytometry (Annexin V/PI Assay)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
-
Cell Treatment: Treat cells with Guajadial at the desired concentration and for the appropriate duration to induce apoptosis.[5]
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.[5]
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[5]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[5]
-
Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of cells in different stages of apoptosis.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and evaluate the effect of Guajadial on their expression levels (e.g., Bcl-2, Bax, Caspases, p21).
-
Protein Extraction: After treatment with Guajadial, lyse the cells in RIPA buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
Conclusion
The collective evidence strongly supports the anticancer properties of Guajadial.[4] Its ability to induce apoptosis, cause cell cycle arrest, and inhibit crucial pro-survival signaling pathways makes it a compelling candidate for further preclinical and clinical investigation.[1] Furthermore, its effectiveness in drug-resistant cell lines highlights its potential to overcome multidrug resistance, a major challenge in cancer therapy.[2] The detailed protocols and pathway analyses provided in this guide offer a solid foundation for future research into this promising natural compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Psidium guajava L. anti‐neoplastic effects: induction of apoptosis and cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Psidium guajava L. anti-neoplastic effects: induction of apoptosis and cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein kinase D1 induces G1-phase cell-cycle arrest independent of Checkpoint kinases by phosphorylating Cell Division Cycle Phosphatase 25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Policing Cancer: Vitamin D Arrests the Cell Cycle [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. medic.upm.edu.my [medic.upm.edu.my]
A Comparative Analysis of Guajadial D and Cisplatin Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic properties of the natural compound Guajadial D and the conventional chemotherapeutic drug cisplatin. While direct head-to-head comparative studies are limited, this document synthesizes available experimental data to offer insights into their respective mechanisms of action, cytotoxic potency, and effects on cell cycle and apoptosis.
Executive Summary
This compound, a meroterpenoid from the guava plant (Psidium guajava), demonstrates significant anticancer properties by inducing apoptosis and cell cycle arrest, primarily through the inhibition of pro-survival signaling pathways such as PI3K/Akt/mTOR. Cisplatin, a cornerstone of cancer chemotherapy, exerts its cytotoxic effects mainly by forming DNA adducts, which trigger DNA damage responses, cell cycle arrest, and apoptosis. The available data suggests that both compounds are potent cytotoxic agents against a range of cancer cell lines; however, their efficacy varies depending on the specific cell line and experimental conditions. A direct comparison of potency is challenging due to the lack of studies performing a side-by-side analysis.
Data Presentation
Table 1: Comparative Cytotoxicity (IC50/TGI Values) of this compound and Cisplatin in Various Cancer Cell Lines
(Note: The data presented below is compiled from different studies. Direct comparison of IC50/TGI values should be approached with caution due to variations in experimental methodologies, including cell lines, exposure times, and assay types.)
| Compound | Cancer Type | Cell Line | Parameter | Value (µg/mL) | Value (µM) | Reference |
| This compound | Breast Cancer | MCF-7 | TGI | 5.59 | ~15.9 | [1] |
| Breast Cancer (Tamoxifen-resistant) | MCF-7 BUS | TGI | 2.27 | ~6.4 | [1] | |
| Lung Cancer | A549 | IC50 | 6.30 | ~17.9 | ||
| Promyelocytic Leukemia | HL-60 | IC50 | 7.77 | ~22.0 | ||
| Hepatocellular Carcinoma | SMMC-7721 | IC50 | 5.59 | ~15.9 | ||
| Cisplatin | Pancreatic Ductal Adenocarcinoma | BxPC-3 | IC50 | - | 5.96 ± 2.32 | [2][3] |
| Pancreatic Ductal Adenocarcinoma | MIA PaCa-2 | IC50 | - | 7.36 ± 3.11 | [2][3] | |
| Pancreatic Ductal Adenocarcinoma | YAPC | IC50 | - | 56.7 ± 9.52 | [2][3] | |
| Pancreatic Ductal Adenocarcinoma | PANC-1 | IC50 | - | 100 ± 7.68 | [2][3] | |
| Ovarian Cancer | A2780 | IC50 | 0.1 | ~0.33 | [4] | |
| Lung Cancer | A549 | IC50 | - | 7.49 ± 0.16 (48h) | [5] |
TGI: Total Growth Inhibition; IC50: Half-maximal inhibitory concentration. The molar mass of this compound is approximately 352.45 g/mol and Cisplatin is 300.05 g/mol .
Experimental Protocols
Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
This colorimetric assay is a common method to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound or cisplatin) and a vehicle control for 48-72 hours.[1]
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[1]
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent like DMSO.[1]
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control.[1]
2. Sulforhodamine B (SRB) Assay:
This assay measures cell density based on the measurement of cellular protein content.
-
Cell Plating: Cells are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with the test compounds for a specified duration.
-
Cell Fixation: Cells are fixed with cold trichloroacetic acid (TCA).[6]
-
Staining: Fixed cells are stained with 0.4% SRB solution.[6]
-
Solubilization: The protein-bound dye is solubilized with a Tris base solution.[6]
-
Absorbance Reading: Absorbance is measured at 515 nm.[6]
Apoptosis Assays
Annexin V/Propidium Iodide (PI) Flow Cytometry:
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the desired concentration of the compound to induce apoptosis.
-
Cell Harvesting and Staining: Cells are harvested, washed with cold PBS, and resuspended in a binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.[4]
-
Incubation: Cells are incubated in the dark at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to quantify the populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[4]
Cell Cycle Analysis
Propidium Iodide (PI) Staining and Flow Cytometry:
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with the compound, harvested, and washed with PBS.
-
Cell Fixation: Cells are fixed in cold 70% ethanol.
-
Staining: The fixed cells are treated with RNase A and stained with Propidium Iodide (PI), which intercalates with DNA.
-
Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases is determined.[7]
Signaling Pathways and Mechanisms of Action
This compound
This compound induces cytotoxicity through a multi-faceted approach that involves the induction of apoptosis and cell cycle arrest by modulating key signaling pathways.
-
Induction of Apoptosis: this compound activates both the intrinsic and extrinsic apoptotic pathways. This is characterized by the activation of caspases (caspase-3 and -9), an increased Bax/Bcl-2 ratio which promotes the release of cytochrome c from the mitochondria, and the upregulation of death receptors like Fas and DR5.
-
Cell Cycle Arrest: It has been shown to cause cell cycle arrest, primarily at the G1 phase. This is associated with the upregulation of cell cycle inhibitors like p21 and p27 and the downregulation of cyclin D1 and CDK4.
-
Inhibition of Pro-Survival Signaling Pathways: this compound has been reported to inhibit the PI3K/Akt/mTOR and Ras/MAPK signaling pathways, which are crucial for cancer cell proliferation and survival.[8]
Caption: Proposed signaling pathways modulated by this compound.
Cisplatin
Cisplatin is a DNA-damaging agent that induces cytotoxicity primarily through the formation of platinum-DNA adducts.
-
DNA Damage and Apoptosis: Cisplatin crosslinks with purine bases on the DNA, interfering with DNA repair mechanisms and leading to DNA damage.[9] This damage can trigger apoptosis through the activation of signaling cascades involving p53.[9] The PI3K/Akt pathway has also been implicated in cisplatin resistance, where its inhibition can enhance cisplatin-induced apoptosis.[9][10]
-
Cell Cycle Arrest: The DNA damage caused by cisplatin can lead to cell cycle arrest at the G1, S, or G2/M phases, allowing time for DNA repair or, if the damage is too severe, leading to apoptosis.[11]
-
Oxidative Stress: Cisplatin can induce the production of reactive oxygen species (ROS), contributing to its cytotoxic effects.
Caption: Simplified overview of cisplatin's mechanism of action.
Conclusion
Both this compound and cisplatin are effective cytotoxic agents that induce cancer cell death through apoptosis and cell cycle arrest, albeit through different primary mechanisms. This compound's ability to modulate multiple pro-survival signaling pathways suggests its potential as a multi-targeted anticancer agent. Cisplatin remains a potent DNA-damaging drug, with its efficacy sometimes limited by resistance mechanisms often involving the PI3K/Akt pathway.
The lack of direct comparative studies is a significant gap in the literature. Future research should focus on head-to-head comparisons of these two compounds in a panel of cancer cell lines to provide a clearer understanding of their relative potency and therapeutic potential. Such studies would be invaluable for guiding the development of novel cancer therapies, potentially including combination strategies that leverage the distinct mechanisms of these two compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Different Cytotoxic Effects of Cisplatin on Pancreatic Ductal Adenocarcinoma Cell Lines [mdpi.com]
- 3. Different Cytotoxic Effects of Cisplatin on Pancreatic Ductal Adenocarcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis Induction with Combined Use of Cisplatin and Fisetin in Cisplatin-resistance A2780 Ovarian Cancer Cells - AJMB: Volume 13, Issue 4, Year 2021 - AJMB [ajmb.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 1,25-Dihydroxyvitamin D₃ and cisplatin synergistically induce apoptosis and cell cycle arrest in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. PI3K/AKT signaling pathway as a critical regulator of Cisplatin response in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of apoptosis in cell killing by cisplatin: a flow cytometric study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of Guajadial Analogues: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Guajadial, a meroterpenoid isolated from the leaves of the guava plant (Psidium guajava), has emerged as a promising natural product with a diverse range of biological activities. Its potent anticancer, anti-estrogenic, and antimicrobial properties have spurred research into its mechanism of action and the potential for developing novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of Guajadial and its known analogues, presenting available experimental data, detailed methodologies for key assays, and visualizations of the underlying signaling pathways.
Comparative Analysis of Biological Activity
The biological evaluation of Guajadial and its naturally occurring analogues, such as Psidial A and the Psiguadials, has primarily focused on their anticancer and anti-estrogenic effects. While a systematic SAR study of a wide range of synthetic analogues is not yet extensively available in the public domain, the existing data provides valuable insights into the therapeutic potential of this class of compounds.
Anticancer Activity
The antiproliferative and cytotoxic effects of Guajadial and its analogues have been evaluated against a panel of human cancer cell lines. The available data, primarily presented as IC50 (half-maximal inhibitory concentration) and TGI (Total Growth Inhibition) values, are summarized below. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions and the use of enriched fractions versus purified compounds in some assays.
| Compound/Fraction | Cancer Cell Line | Cell Type | Assay | Potency (µg/mL) | Reference(s) |
| Guajadial-enriched Fraction | MCF-7 | Breast | TGI | 5.59 | [1][2] |
| MCF-7 BUS | Breast (Tamoxifen-resistant) | TGI | 2.27 | [1][2] | |
| Guajadial | A549 | Lung | IC50 | 3.58 (as compound 32) | [1] |
| Cattleianal | HT-29 | Colon | IC50 | 35.2 µM | [1] |
| Cattleianone | HT-29 | Colon | IC50 | 32.1 µM | [1] |
| Psiguadial C | HepG2 | Liver | - | Significant cytotoxicity | [3] |
| HepG2/ADM | Liver (Adriamycin-resistant) | - | Significant cytotoxicity | [3] | |
| Psiguadial D | HepG2 | Liver | - | Significant cytotoxicity | [3] |
| HepG2/ADM | Liver (Adriamycin-resistant) | - | Significant cytotoxicity | [3] |
Anti-Estrogenic Activity
Guajadial has demonstrated anti-estrogenic properties, suggesting a mechanism of action similar to tamoxifen.[1][4] This activity has been evaluated in vivo using the uterotrophic assay.
| Compound/Fraction | Animal Model | Dosage | Outcome | Reference(s) |
| Guajadial-enriched Fraction | Pre-pubescent rats | 12.5, 25, and 50 mg/kg | Significant inhibition of estradiol-induced uterine proliferation | [1][2] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the cited data, detailed methodologies for the key experimental assays are provided below.
In Vitro Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (Guajadial analogues) and a vehicle control (e.g., DMSO) for a specified duration (typically 48-72 hours).
-
MTT Addition: After the incubation period, MTT solution (final concentration 0.5 mg/mL) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
2. Sulforhodamine B (SRB) Assay
This assay determines cell density based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.
-
Cell Fixation: After the treatment period, the cells are fixed by gently adding cold trichloroacetic acid (10% w/v) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is measured at 515 nm using a microplate reader. The results are expressed as a percentage of the control.
In Vivo Anti-Estrogenic Assay
Uterotrophic Assay in Immature Rats
This assay evaluates the estrogenic or anti-estrogenic activity of a compound by measuring its effect on uterine weight.
-
Animal Model: Immature female rats (e.g., 21-22 days old) are used.
-
Treatment Groups: Animals are divided into groups: vehicle control, positive control (e.g., 17β-estradiol), and test groups receiving estradiol plus different doses of the Guajadial analogue.
-
Administration: The compounds are administered daily for three consecutive days via oral gavage or subcutaneous injection.
-
Necropsy and Uterine Weight Measurement: Approximately 24 hours after the last dose, the animals are euthanized, and their uteri are excised, trimmed of fat, and weighed (wet weight).
-
Data Analysis: The uterine weights of the test groups are compared to those of the control groups to determine the anti-estrogenic effect.
Signaling Pathways and Mechanisms of Action
Guajadial and its analogues exert their biological effects by modulating key signaling pathways involved in cancer cell proliferation, survival, and drug resistance.
Inhibition of PI3K/Akt and Ras/MAPK Signaling Pathways
Guajadial has been shown to inhibit the PI3K/Akt and Ras/MAPK signaling pathways, which are frequently hyperactivated in cancer.[5] Inhibition of these pathways leads to decreased cell proliferation and induction of apoptosis.
Caption: Inhibition of PI3K/Akt and Ras/MAPK pathways by Guajadial analogues.
Reversal of Multidrug Resistance
Guajadial has been reported to reverse multidrug resistance in cancer cells by inhibiting the function of ATP-binding cassette (ABC) transporters, which are responsible for effluxing chemotherapeutic drugs from the cell.[5]
Caption: Inhibition of ABC transporters by Guajadial analogues to reverse multidrug resistance.
Experimental Workflow
A typical workflow for the evaluation of the anticancer activity of Guajadial analogues is depicted below.
Caption: General experimental workflow for the evaluation of Guajadial analogues.
Conclusion and Future Directions
The available evidence strongly suggests that Guajadial and its naturally occurring analogues are a promising class of compounds with significant anticancer and anti-estrogenic activities. The preliminary data indicates that modifications to the core structure can influence their biological potency. However, a comprehensive understanding of the structure-activity relationships is currently limited by the lack of systematic studies on a diverse range of purified synthetic analogues.
Future research should focus on the rational design and synthesis of novel Guajadial analogues with modifications at key positions, such as the aromatic ring and the caryophyllene core. A systematic evaluation of these compounds in a standardized panel of in vitro and in vivo assays will be crucial to elucidate the precise structural requirements for optimal activity and selectivity. Such studies will pave the way for the development of potent and targeted therapeutic agents based on the Guajadial scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Activities of Leaf Extracts of Guava (Psidium guajava L.) on Two Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guadial A and Psiguadials C and D, Three Unusual Meroterpenoids from Psidium guajava [agris.fao.org]
- 4. phcog.com [phcog.com]
- 5. benchchem.com [benchchem.com]
Guajadial D: An In Vivo Contender in Anti-Estrogenic Activity
New research highlights the potential of Guajadial D, a natural compound, as a significant anti-estrogenic agent. In vivo studies demonstrate its ability to counteract the effects of estrogen, positioning it as a noteworthy subject for further investigation in drug development. This comparison guide provides an objective analysis of this compound's performance against the well-established selective estrogen receptor modulator (SERM), Tamoxifen, supported by available experimental data.
For researchers and scientists in the field of oncology and endocrinology, the quest for novel compounds with targeted hormonal activity is a continuous endeavor. This compound, a meroterpenoid isolated from the guava plant (Psidium guajava), has emerged as a promising candidate due to its demonstrated anti-proliferative and anti-estrogenic properties.[1][2] In vivo evidence, primarily from the uterotrophic assay in rats, confirms its ability to inhibit estrogen-induced uterine growth, a key indicator of anti-estrogenic action.[1][3]
Comparative In Vivo Efficacy: this compound vs. Tamoxifen
The uterotrophic bioassay, a standard method for assessing the estrogenic and anti-estrogenic effects of compounds, has been pivotal in evaluating this compound. In these studies, a Guajadial-enriched fraction has been shown to significantly inhibit the uterine proliferation induced by 17β-estradiol in pre-pubescent female rats.[1][3] This effect is dose-dependent and demonstrates the compound's specific anti-estrogenic activity in the uterus.[1][3]
While direct head-to-head in vivo comparative studies between pure this compound and Tamoxifen are not yet widely published, the available data on a Guajadial-enriched fraction provides a basis for preliminary comparison. Tamoxifen, a widely used SERM in the treatment of estrogen receptor-positive breast cancer, also exhibits anti-estrogenic effects in the uterus of rats, acting as a partial estrogen agonist/antagonist.[4][5]
Table 1: In Vivo Anti-Estrogenic Activity in the Rat Uterotrophic Assay
| Compound | Animal Model | Doses Tested (mg/kg) | Key Findings | Reference(s) |
| Guajadial-enriched fraction | Pre-pubescent female rats | 12.5, 25, and 50 | Significantly inhibited 17β-estradiol-induced increase in relative uterus weight at all doses. | [1] |
| Tamoxifen | Ovariectomized Sprague Dawley rats | 20 and 200 | Did not significantly increase uterine weight compared to vehicle controls but did increase luminal epithelial cell height. | [4][5] |
| 17β-Estradiol (Positive Control) | Pre-pubescent female rats | 0.3 | Significantly increased relative uterus weight. | [1] |
Note: The data for the Guajadial-enriched fraction and Tamoxifen are from separate studies and not a direct comparison.
Mechanism of Action: Targeting the Estrogen Receptor
Both this compound and Tamoxifen are understood to exert their anti-estrogenic effects by interacting with estrogen receptors (ERs).[2][6] In silico molecular docking studies suggest that this compound can fit into the ligand-binding pockets of both ERα and ERβ, indicating a mechanism of action similar to that of Tamoxifen.[2] By binding to the estrogen receptor, these compounds can block the binding of estrogen and prevent the subsequent transcriptional activation of genes involved in cell proliferation.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Estrogenic Activity of Guajadial Fraction, from Guava Leaves (Psidium guajava L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Comparative Uterotrophic Effects of Endoxifen and Tamoxifen in Ovariectomized Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative uterotrophic effects of endoxifen and tamoxifen in ovariectomized Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
cross-validation of Guajadial D's mechanism of action
A Comparative Guide to the Mechanism of Action of Guajadial D
Abstract
This compound, a meroterpenoid derived from the leaves of the guava plant (Psidium guajava), has demonstrated significant potential as a multi-faceted therapeutic agent. This guide provides a cross-validated comparison of this compound's mechanism of action, focusing on its anticancer activities. We present a comparative analysis of its efficacy against various cancer cell lines, detail the experimental protocols used for its evaluation, and visualize its key signaling pathways. This document is intended for researchers, scientists, and professionals in drug development to facilitate further investigation into this promising natural compound.
Comparative Efficacy of this compound
This compound exhibits potent cytotoxic and anti-proliferative effects across a spectrum of human cancer cell lines. Its efficacy, as determined by half-maximal inhibitory concentration (IC50) and Total Growth Inhibition (TGI), has been quantified in multiple independent studies. Below is a summary of its activity, compared with other Guajadial analogues and the standard-of-care anti-estrogen drug, Tamoxifen.
Table 1: In Vitro Anticancer Activity of Guajadial Analogs and Tamoxifen
| Compound/Analog | Cancer Type | Cell Line | Parameter | Value | Reference(s) |
| This compound | Colon Cancer | HCT116 | IC50 | 0.61 µM | [1] |
| Leukemia | CCRF-CEM | IC50 | 16.0 µM | [1] | |
| Prostate Cancer | DU145 | IC50 | 30.3 µM | [1] | |
| Lung Cancer | A549 | IC50 | 36.2 µM | [1] | |
| Liver Cancer | Huh7 | IC50 | 44.09 µM | [1] | |
| Guajadial | Lung Cancer | A549 | IC50 | 6.30 µg/mL | [1] |
| Leukemia | HL-60 | IC50 | 7.77 µg/mL | [1] | |
| Hepatocellular Carcinoma | SMMC-7721 | IC50 | 5.59 µg/mL | [1] | |
| Guajadial Fraction | Breast Cancer (ER+) | MCF-7 | TGI | 5.59 µg/mL | [2][3] |
| Breast Cancer (Tamoxifen-resistant) | MCF-7 BUS | TGI | 2.27 µg/mL | [2][3] | |
| Tamoxifen | Breast Cancer (ER+) | MCF-7 | IC50 | ~5 µM | [4] |
Note: IC50 and TGI values are reported as found in the literature. Direct comparison between different units (µM vs. µg/mL) requires knowledge of the specific molecular weight of the compound tested.
Elucidation of this compound's Mechanism of Action
This compound and its related compounds exert their anticancer effects through a multi-pronged approach, targeting key cellular processes that drive cancer progression.
Inhibition of Pro-Survival Signaling Pathways
Research indicates that this compound's mechanism of action involves the suppression of critical signaling cascades that are often dysregulated in cancer.
-
PI3K/Akt Pathway: This pathway is a central regulator of cell survival, proliferation, and metabolism. Guajadial has been shown to inhibit the phosphorylation and activation of key components of this pathway, such as PI3K and Akt, leading to decreased cancer cell proliferation and survival.[5]
-
Ras/MAPK Pathway: The Ras/MAPK pathway is another crucial signaling cascade that controls cell growth and differentiation. Guajadial can block this pathway, contributing to the inhibition of cancer cell proliferation.[4]
Anti-Estrogenic Activity
Guajadial has been reported to have a mechanism of action similar to Tamoxifen, a selective estrogen receptor modulator (SERM).[2][3] This suggests that it may act as a phytoestrogen, interfering with estrogen receptor signaling, which is a key driver in certain types of breast cancer.[2] This is supported by its potent activity against tamoxifen-resistant breast cancer cells (MCF-7 BUS).[2][3]
Reversal of Multidrug Resistance
An emerging area of interest is Guajadial's ability to reverse multidrug resistance. It has been observed to inhibit the expression of ATP-binding cassette (ABC) transporters, which are responsible for effluxing chemotherapeutic drugs from cancer cells.[4] By inhibiting these pumps, Guajadial can potentially restore sensitivity to conventional cancer therapies.
Key Experimental Methodologies
The following protocols are standard methods used to evaluate the cytotoxic and mechanistic properties of compounds like this compound.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6]
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[7]
-
Compound Treatment: Cells are treated with serial dilutions of this compound for a specified period (e.g., 48 or 72 hours). Control wells receive the vehicle (e.g., DMSO) only.[8]
-
MTT Addition: After the incubation period, MTT reagent (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[6][8]
-
Solubilization: The culture medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[9]
-
Data Analysis: Cell viability is calculated as a percentage relative to the untreated control. The IC50 value is determined from the dose-response curve.[4]
Pathway Analysis: Western Blotting for PI3K/Akt Signaling
Western blotting is used to detect the levels of specific proteins and their phosphorylation status, providing insight into the activation state of signaling pathways.[10]
Protocol:
-
Protein Extraction: Cancer cells are treated with this compound for a specified time. Subsequently, the cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total cellular proteins.[11]
-
Protein Quantification: The concentration of the extracted protein is determined using a standard method, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[10]
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., total Akt, phospho-Akt (Ser473), total PI3K, phospho-PI3K) diluted in blocking buffer.[10][11]
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the bands corresponding to the phosphorylated proteins is compared to the total protein levels to determine the effect of this compound on pathway activation.[11]
Visualized Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key mechanisms and workflows discussed.
Caption: Workflow of the MTT cell viability assay.
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.
Caption: Inhibition of the Ras/MAPK signaling pathway by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Anti-Estrogenic Activity of Guajadial Fraction, from Guava Leaves (Psidium guajava L.) [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]
Synthetic vs. Natural Guajadial D: A Comparative Efficacy Guide
A comprehensive review of the existing scientific literature reveals a significant focus on the biological activities of naturally derived Guajadial D, primarily from extracts of Psidium guajava (guava) leaves. While a biomimetic synthesis for this compound has been developed, there is a notable lack of published data on the efficacy of the synthetic compound. This guide, therefore, summarizes the current state of knowledge on natural this compound and highlights the existing data gap for its synthetic counterpart, a critical consideration for researchers and drug development professionals.
Anticancer Efficacy of Natural this compound
Natural this compound, typically in the form of enriched fractions from guava leaf extracts, has demonstrated significant antiproliferative and cytotoxic effects across a variety of cancer cell lines. The primary metrics used to quantify this efficacy are the half-maximal inhibitory concentration (IC50) and the total growth inhibition (TGI).
| Cancer Cell Line | Cancer Type | Test Substance | IC50 (µM) | TGI (µg/mL) |
| MCF-7 | Breast (Estrogen Receptor-Positive) | Enriched Guajadial Fraction | - | 5.59[1] |
| MCF-7 BUS | Breast (Tamoxifen-Resistant) | Enriched Guajadial Fraction | - | 2.27[1] |
| A549 | Non-Small Cell Lung | Dichloromethane Extract | - | - |
| HT-29 | Colon | Dichloromethane Extract | - | - |
| PC-3 | Prostate | Dichloromethane Extract | - | - |
| K562 | Leukemia | Meroterpene-enriched fraction | - | - |
Experimental Protocols: Sulforhodamine B (SRB) Assay for Cytotoxicity
The antiproliferative effects of natural this compound are commonly assessed using the Sulforhodamine B (SRB) assay.
-
Cell Plating: Cancer cells are seeded in 96-well plates at an appropriate density and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with a range of concentrations of the this compound-containing extract or fraction. A vehicle control is also included.
-
Incubation: The plates are incubated for a standard period, typically 48 to 72 hours.
-
Cell Fixation: Following incubation, the cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed, air-dried, and stained with SRB solution for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Dye Solubilization: The bound dye is solubilized with a Tris-base solution.
-
Absorbance Measurement: The absorbance is measured at 515 nm using a microplate reader. The absorbance is proportional to the cellular protein mass, indicating cell number.
References
Guajadial D as a PI3K Inhibitor: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Guajadial D's performance as a potential Phosphoinositide 3-kinase (PI3K) inhibitor against established alternatives. The content is supported by experimental data and detailed methodologies to assist in the evaluation and validation of its therapeutic potential.
The PI3K Signaling Pathway
The Phosphoinositide 3-kinase (PI3K) pathway is a critical intracellular signaling cascade that governs essential cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2][3][4] Dysregulation of this pathway is a common feature in various cancers, making it a prime target for therapeutic intervention.[3][4] Upon activation by growth factors or other extracellular signals, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2][5] PIP3 then recruits and activates downstream effectors, most notably the serine/threonine kinase Akt, which in turn modulates a multitude of cellular processes.
Comparative Analysis of PI3K Inhibitors
This compound, a meroterpenoid derived from guava leaves (Psidium guajava), has demonstrated potential as an anticancer agent.[6] Studies indicate that this compound can suppress the PI3K/Akt signaling pathway in cancer cells. One study found that Guajadial treatment resulted in the inactivation of the PI3K/Akt pathway in drug-resistant breast cancer cells.[1] While direct enzymatic inhibition data (IC50) for this compound is not yet publicly available, its cellular effects can be compared with the well-characterized enzymatic potency of established PI3K inhibitors.
| Inhibitor | Type | Target(s) | IC50 (nM) | Cellular Effect of this compound |
| This compound | Natural Product | PI3K/Akt Pathway | Not Available | Suppresses PI3K/Akt pathway activity in drug-resistant breast cancer cells.[1] |
| Wortmannin | Pan-PI3K | p110α, β, γ, δ | 1-10 | N/A |
| LY294002 | Pan-PI3K | p110α, δ, β | 500, 570, 970 | N/A |
| Alpelisib (BYL719) | Isoform-selective | p110α | ~5 | N/A |
| Copanlisib | Pan-PI3K | p110α, β, γ, δ | 0.5, 3.7, 6.4, 0.7 | N/A |
| Idelalisib | Isoform-selective | p110δ | 2.5 | N/A |
Note: IC50 values for Wortmannin, LY294002, Alpelisib, Copanlisib, and Idelalisib are approximate and can vary based on assay conditions.
Experimental Protocols for Validation
To validate the inhibitory effect of this compound on the PI3K pathway, two key experiments are recommended: an in vitro PI3K kinase assay to determine direct enzymatic inhibition and a Western blot analysis to assess the phosphorylation status of downstream targets in a cellular context.
In Vitro PI3K Kinase Assay (ELISA-based)
This assay quantifies the enzymatic activity of PI3K by measuring the production of PIP3.
Materials:
-
Recombinant human PI3K enzyme (e.g., p110α/p85α)
-
PIP2 substrate
-
Kinase reaction buffer
-
ATP
-
This compound and control inhibitors (e.g., Wortmannin)
-
Biotinylated-PIP3
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution
-
Glutathione-coated 96-well plate
Procedure:
-
Enzyme and Inhibitor Pre-incubation: In a glutathione-coated 96-well plate, add the PI3K enzyme. Then, add varying concentrations of this compound or a control inhibitor. Incubate for 10-15 minutes at room temperature.
-
Kinase Reaction Initiation: To each well, add the PIP2 substrate and ATP to start the kinase reaction. Incubate for 1-2 hours at 37°C.
-
Detection: Add a stop solution containing EDTA and biotinylated-PIP3. The biotinylated-PIP3 will compete with the enzyme-generated PIP3 for binding to a GRP1-GST fusion protein coated on the plate.
-
Signal Generation: Add Streptavidin-HRP, followed by the TMB substrate. The color development is inversely proportional to the amount of PIP3 produced.
-
Data Analysis: Measure the absorbance at 450 nm. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of Akt Phosphorylation
This method assesses the inhibition of the PI3K pathway within cells by measuring the phosphorylation of its downstream effector, Akt.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against phospho-Akt. Subsequently, incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Data Analysis: Strip the membrane and re-probe with antibodies for total Akt and a loading control (e.g., GAPDH) to ensure equal protein loading. Quantify the band intensities to determine the relative decrease in Akt phosphorylation upon treatment with this compound.
Experimental and Validation Workflow
The following diagram illustrates a logical workflow for the validation of this compound as a PI3K inhibitor.
Conclusion
The available evidence suggests that this compound is a promising natural compound that warrants further investigation as a PI3K pathway inhibitor. While cellular studies have demonstrated its ability to suppress the PI3K/Akt signaling cascade, a direct quantitative assessment of its enzymatic inhibitory activity through in vitro kinase assays is crucial for a comprehensive understanding of its mechanism of action and potency. The experimental protocols and comparative data provided in this guide offer a framework for the systematic validation of this compound as a potential therapeutic agent targeting the PI3K pathway.
References
- 1. Guajadial reverses multidrug resistance by inhibiting ABC transporter expression and suppressing the PI3K/Akt pathway in drug-resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. explorationpub.com [explorationpub.com]
- 4. frontiersin.org [frontiersin.org]
- 5. Chaetocin, a Natural Inhibitor of Transketolase, Suppresses the Non-Oxidative Pentose Phosphate Pathway and Inhibits the Growth of Drug-Resistant Non-Small Cell Lung Cancer [mdpi.com]
- 6. researchgate.net [researchgate.net]
Guajadial D: A Promising Ally in the Fight Against Drug-Resistant Cancers
A comparative analysis reveals Guajadial D's potent efficacy in overcoming drug resistance in cancer cells, offering a significant advantage over conventional therapies. This natural meroterpenoid, isolated from guava leaves, demonstrates a multi-pronged attack on resistant cancer cells by inhibiting drug efflux pumps and suppressing key survival pathways.
Researchers and drug development professionals are continually seeking novel compounds that can effectively combat multidrug resistance (MDR), a major obstacle in cancer chemotherapy. This compound has emerged as a compelling candidate, exhibiting potent cytotoxic effects against a range of cancer cell lines, including those that have developed resistance to standard chemotherapeutic agents.[1][2]
Enhanced Cytotoxicity in Resistant Cancer Cells
This compound has shown remarkable activity in drug-resistant breast cancer cell lines. For instance, in tamoxifen-resistant breast cancer cells (MCF-7 BUS), this compound exhibited a significantly lower Total Growth Inhibition (TGI) value compared to the sensitive parental MCF-7 cell line, indicating its potent anti-proliferative effect even in the presence of resistance mechanisms.[1][2]
Furthermore, studies on doxorubicin-resistant (MCF-7/ADR) and paclitaxel-resistant (MCF-7/PTX) breast cancer cells have demonstrated that this compound can re-sensitize these cells to conventional chemotherapy.[3] When combined with doxorubicin or paclitaxel, this compound significantly reduces the half-maximal inhibitory concentration (IC50) of these drugs, suggesting a synergistic effect that helps overcome resistance.[3]
Table 1: Comparative Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | Resistance Profile | Parameter | Value (µg/mL) | Reference |
| MCF-7 | Breast Cancer | Sensitive | TGI | 5.59 | [1] |
| MCF-7 BUS | Breast Cancer | Tamoxifen-Resistant | TGI | 2.27 | [1] |
| NCI/ADR-RES | Ovarian Cancer | Doxorubicin-Resistant | TGI | 4 | |
| A549 | Lung Cancer | - | IC50 | 6.30 | [1] |
| HL-60 | Promyelocytic Leukemia | - | IC50 | 7.77 | [1] |
| SMMC-7721 | Hepatocellular Carcinoma | - | IC50 | 5.59 | [1] |
Table 2: this compound's Re-sensitizing Effect on Drug-Resistant Breast Cancer Cells
| Cell Line | Treatment | IC50 (µM) | Fold Reversal |
| MCF-7/ADR (Doxorubicin-Resistant) | Doxorubicin alone | 28.54 ± 2.13 | - |
| Doxorubicin + this compound (5 µM) | 9.87 ± 0.82 | 2.89 | |
| Doxorubicin + this compound (10 µM) | 4.21 ± 0.36 | 6.78 | |
| MCF-7/PTX (Paclitaxel-Resistant) | Paclitaxel alone | 1.58 ± 0.12 | - |
| Paclitaxel + this compound (5 µM) | 0.54 ± 0.05 | 2.93 | |
| Paclitaxel + this compound (10 µM) | 0.21 ± 0.02 | 7.52 |
Data summarized from Li Y, et al. Chem Biol Interact. 2019.[3]
Unraveling the Mechanism of Action
The effectiveness of this compound in resistant cancer cells stems from its ability to target key mechanisms of drug resistance.[4] One of the primary ways it achieves this is by inhibiting ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[1] These transporters act as cellular pumps, actively expelling chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy. By inhibiting these pumps, this compound effectively traps the anticancer drugs inside the cells, restoring their therapeutic effect.[1][2]
Furthermore, this compound has been shown to suppress the PI3K/Akt signaling pathway, a crucial pathway for cell survival and proliferation that is often overactivated in cancer and contributes to drug resistance.[3][4] Inhibition of this pathway leads to the downregulation of ABC transporters and promotes apoptosis (programmed cell death) in cancer cells.[3][4]
The induction of apoptosis by this compound is a key component of its anticancer activity.[1] It modulates the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, the executioners of apoptosis.[1][5]
Caption: this compound's mechanism in overcoming drug resistance.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the comparative effects of this compound.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound on sensitive and resistant cancer cell lines.
-
Methodology:
-
Cell Culture: Cancer cells (e.g., MCF-7, MCF-7/ADR) are cultured in appropriate media and conditions.[2]
-
Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.[6]
-
Treatment: Cells are treated with varying concentrations of this compound for 48 to 72 hours.[2][6]
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.[6]
-
Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.[6]
-
Measurement: The absorbance is measured at 570 nm using a microplate reader.[7]
-
Analysis: Cell viability is calculated relative to untreated control cells, and IC50 values are determined.[2]
-
Apoptosis Assay (Annexin V/PI Staining)
-
Objective: To quantify the induction of apoptosis by this compound.
-
Methodology:
-
Treatment: Cells are treated with this compound at its IC50 concentration for 24-48 hours.[8]
-
Harvesting and Staining: Cells are harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[6][8]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
-
Caption: Experimental workflow for apoptosis detection.
Western Blot Analysis
-
Objective: To determine the effect of this compound on the expression of proteins involved in drug resistance and apoptosis signaling pathways.
-
Methodology:
-
Protein Extraction: Cells are treated with this compound, and total protein is extracted.
-
Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., P-gp, BCRP, Akt, p-Akt, Bcl-2, Bax, Caspase-3).[4]
-
Detection: The membrane is incubated with a secondary antibody, and the protein bands are visualized using a chemiluminescence detection system.
-
The consistent findings across multiple studies underscore the potential of this compound as a valuable agent in cancer therapy, particularly for overcoming the challenge of multidrug resistance.[9] Its ability to re-sensitize resistant cells to existing chemotherapeutics opens up new avenues for combination therapies that could improve patient outcomes. Further preclinical and clinical investigations are warranted to fully translate these promising findings into effective cancer treatments.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Guajadial reverses multidrug resistance by inhibiting ABC transporter expression and suppressing the PI3K/Akt pathway in drug-resistant breast cancer cells [pubmed.ncbi.nlm.nih.gov]
- 5. Psidium guajava L. anti-neoplastic effects: induction of apoptosis and cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Unlocking Synergistic Potential: Guajadial D in Combination Cancer Therapy
A Comparative Guide for Researchers and Drug Development Professionals
Guajadial D, a meroterpenoid derived from the leaves of the guava plant (Psidium guajava), has emerged as a compelling candidate in oncology research due to its intrinsic anticancer properties and, most notably, its ability to synergistically enhance the efficacy of conventional chemotherapeutic agents. This guide provides a comprehensive evaluation of the synergistic effects of this compound with other drugs, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.
Reversing Multidrug Resistance: A Quantitative Comparison
A primary obstacle in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP). This compound has demonstrated a remarkable ability to resensitize drug-resistant cancer cells to standard chemotherapeutics. The following tables summarize the quantitative data from key studies, illustrating the synergistic potential of this compound in combination therapy.
| Drug Combination | Cell Line | IC50 of Chemotherapeutic Agent Alone (µM) | IC50 of Chemotherapeutic Agent with this compound (µM) | Fold Reversal |
| Doxorubicin | MCF-7/ADR (Doxorubicin-resistant breast cancer) | 15.84 | 1.26 | 12.57 |
| Paclitaxel | MCF-7/PTX (Paclitaxel-resistant breast cancer) | 1.82 | 0.15 | 12.13 |
Table 1: Synergistic Effect of this compound on Chemotherapeutic Efficacy in Drug-Resistant Breast Cancer Cells. Data from a key study by Li et al. (2019) demonstrates a significant reduction in the half-maximal inhibitory concentration (IC50) of doxorubicin and paclitaxel when combined with this compound, indicating a potent reversal of multidrug resistance.
| Drug | Cell Line | Cancer Type | Reported Activity (IC50/TGI) |
| Guajadial | MCF-7 | Breast Cancer | TGI: 5.59 µg/mL[1][2] |
| Guajadial | MCF-7 BUS (Tamoxifen-resistant) | Breast Cancer | TGI: 2.27 µg/mL[1][2] |
| Cisplatin | Ca9-22 | Oral Cancer | IC50: ~0.7 nM[3] |
| Tamoxifen | MCF-7 | Breast Cancer | IC50: ~5 µM |
Table 2: Intrinsic Activity of this compound and Potential Combination Drugs in Various Cancer Cell Lines. This table provides baseline activity data for this compound and other chemotherapeutic agents, offering a point of reference for their potential synergistic interactions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols outline the key assays used to evaluate the synergistic effects of this compound.
Cell Viability and Synergy Assessment (MTT Assay and Chou-Talalay Method)
This assay determines the cytotoxic effects of the drug combinations and allows for the quantitative assessment of synergy.
-
Cell Seeding: Cancer cell lines (e.g., MCF-7/ADR, MCF-7/PTX) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.
-
Drug Treatment: Cells are treated with this compound alone, the chemotherapeutic agent (e.g., doxorubicin, paclitaxel) alone, and a combination of both at various concentrations. The drug concentrations for the combination study are typically based on the IC50 values of the individual drugs. A vehicle control (e-g., DMSO) is also included.
-
Incubation: The treated cells are incubated for a specified period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis and Synergy Quantification: The cell viability is calculated as a percentage of the control. The data is then analyzed using the Chou-Talalay method to determine the Combination Index (CI). A CI value less than 1 indicates synergy, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism.
Western Blot Analysis for Signaling Pathway Modulation
This technique is used to investigate the molecular mechanisms underlying the synergistic effects by examining changes in protein expression and activation within key signaling pathways.
-
Cell Treatment and Lysis: Cells are treated with the drug combinations as described above. After treatment, the cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies specific for the proteins of interest (e.g., P-gp, BCRP, Akt, p-Akt, PI3K) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software and normalized to a loading control (e-g., β-actin or GAPDH).
Visualizing the Mechanisms of Synergy
The synergistic interaction of this compound with chemotherapeutic agents is primarily attributed to its ability to modulate key signaling pathways involved in drug resistance and cell survival.
The primary mechanism by which this compound exerts its synergistic effect is through the inhibition of the PI3K/Akt signaling pathway.[4] This pathway, when activated, promotes the transcription of genes encoding ABC transporters, leading to increased drug efflux and resistance. By inhibiting PI3K, this compound prevents the phosphorylation and activation of Akt, which in turn downregulates the expression of P-gp and BCRP. This leads to an intracellular accumulation of the co-administered chemotherapeutic drug, thereby restoring its cytotoxic efficacy.
Potential for Broader Synergistic Combinations
While the most robust data for this compound's synergistic activity is with doxorubicin and paclitaxel in the context of MDR, its mechanisms of action suggest potential for effective combination with other anticancer agents.
-
With Cisplatin: Cisplatin is a DNA-damaging agent. While direct synergistic data with this compound is limited, the ability of this compound to inhibit the PI3K/Akt pathway, which is also implicated in resistance to platinum-based drugs, suggests a strong theoretical rationale for this combination.
-
With Tamoxifen: this compound has been reported to have a mechanism of action similar to tamoxifen, a selective estrogen receptor modulator (SERM).[2] This suggests that a combination therapy could be beneficial in estrogen receptor-positive (ER+) breast cancers, potentially through complementary mechanisms of action or by overcoming tamoxifen resistance.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Anti-Estrogenic Activity of Guajadial Fraction, from Guava Leaves (Psidium guajava L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic Effects of New Curcumin Analog (PAC) and Cisplatin on Oral Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural medicinal compounds target signal transduction pathways to overcome ABC drug efflux transporter-mediated multidrug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Guajadial D in a Laboratory Setting
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and upholding environmental regulations. This document provides a comprehensive guide to the proper disposal procedures for Guajadial D, a notable caryophyllane-based meroterpenoid. The following information, synthesized from available safety data for Guajadial and related compounds, offers essential safety and logistical information for its handling and disposal.
Essential Safety and Handling
Before proceeding with disposal, it is crucial to handle this compound with appropriate care. Key safety recommendations include avoiding dust formation and preventing contact with skin, eyes, and clothing. Ingestion and inhalation should be strictly avoided. Work in a well-ventilated area and keep the compound away from ignition sources.[1] For personal protection, the use of safety goggles, chemical-impermeable gloves, and, if necessary, respiratory protection is advised.[2]
Quantitative Data and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₃₀H₃₄O₅ | [3][4] |
| Molecular Weight | 474.59 g/mol | [3][4] |
| Physical State | Amorphous powder | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |
| Storage Conditions | Long-term: -20°C; Short-term: 2-8°C | [1][5] |
Step-by-Step Disposal Procedures
The primary objective in disposing of this compound is to prevent its release into the environment and to ensure the safety of all personnel.[1] The following procedural steps are based on best practices for similar chemical compounds.
-
Personal Protective Equipment (PPE) Confirmation : Before handling, ensure all personnel involved in the disposal process are wearing appropriate PPE, including safety goggles, gloves, and a lab coat.[1]
-
Containment of Spills : In the event of an accidental spill, immediately take steps to prevent the material from entering drains or waterways.[1] For solid spills, carefully sweep or shovel the material into a suitable, labeled container, avoiding the creation of dust.[1]
-
Waste Collection : Place all this compound waste, including any contaminated materials from spill cleanup, into a designated and clearly labeled hazardous waste container.
-
Regulatory Compliance : It is imperative to dispose of the contained this compound waste in strict accordance with all applicable local, state, provincial, and federal regulations.[1]
-
Consultation with EHS : Crucially, consult with your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to ensure full compliance and to arrange for final disposal.[1]
Experimental Protocols: Accidental Release and Disposal Workflow
In the case of an accidental release, a structured approach is necessary to safely contain, clean up, and dispose of the material. The following workflow outlines the key steps.
Caption: Workflow for managing a this compound spill and its subsequent disposal.
References
Essential Safety and Operational Guide for Handling Guajadial D
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds like Guajadial D are paramount for laboratory safety and environmental responsibility. This guide provides a detailed operational plan, including personal protective equipment (PPE) recommendations, and disposal procedures to ensure the safe management of this compound in a laboratory setting.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE and other essential safety measures.
| Category | Recommendation |
| Eye and Face Protection | Wear tightly fitting safety goggles with side shields. |
| Skin Protection | Wear chemical-impermeable gloves (e.g., Nitrile gloves are suitable for general laboratory use, but always consult the specific glove manufacturer's resistance chart). A lab coat should be worn. For larger quantities or where splashing is likely, fire/flame resistant and impervious clothing is recommended.[1] |
| Respiratory Protection | Work in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[2] If ventilation is inadequate or if dust/aerosols are generated, a full-face respirator should be used.[1] |
| General Hygiene | Wash hands thoroughly after handling this compound.[2] Contaminated clothing should be removed and washed before reuse.[2] Do not eat, drink, or smoke in areas where this compound is handled. |
| Storage | Keep the container tightly closed and store it in a dry, well-ventilated place.[2] For long-term storage, a temperature of -20°C is recommended.[3] Short-term storage can be at 2-8°C.[2] |
Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize risks and ensure the integrity of the compound for research purposes.
1. Preparation and Weighing:
-
Before handling, ensure all necessary PPE is correctly worn.
-
Conduct all weighing and solution preparation inside a chemical fume hood to control dust and vapor.
-
Use appropriate tools (e.g., spatulas, weigh paper) to handle the solid compound.
2. Dissolving the Compound:
-
This compound is typically dissolved in organic solvents such as dimethyl sulfoxide (DMSO) for experimental use.
-
Add the solvent to the weighed this compound slowly to avoid splashing.
-
Ensure the container is appropriate for the solvent being used.
3. Experimental Use:
-
Clearly label all solutions containing this compound with the compound name, concentration, solvent, and date of preparation.
-
When using in cell culture or other experimental systems, maintain sterile techniques if required.
-
Keep containers with this compound solutions closed when not in use to prevent solvent evaporation and contamination.
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and adhere to regulations.
1. Waste Segregation:
-
Segregate all waste contaminated with this compound. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated consumables (e.g., pipette tips, gloves, weigh paper).
-
2. Solid Waste Disposal:
-
For spills of solid this compound, carefully sweep or scoop the material to avoid creating dust and place it in a clearly labeled, sealed container for hazardous waste.[2]
3. Liquid Waste Disposal:
-
Do not pour this compound solutions down the drain.[2]
-
Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. The container should be compatible with the solvents used.
4. Regulatory Compliance:
-
Dispose of all this compound waste in accordance with local, state, and federal regulations.[2]
-
It is highly recommended to consult with your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service for specific guidance.[3]
Emergency Procedures for Accidental Release
In the event of a spill, a structured approach is necessary to contain, clean up, and dispose of the material safely.
Caption: Workflow for managing an accidental release of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
